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  • Product: 2-Nitro-2-propyl-1,3-propanediol
  • CAS: 5638-92-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Nitro-2-propyl-1,3-propanediol: Structure, Properties, and Potential Applications

For the attention of: Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 2-Nitro-2-propyl-1,3-propanediol, a niche chemical compound with potential appli...

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Nitro-2-propyl-1,3-propanediol, a niche chemical compound with potential applications in various scientific fields. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes foundational information with expert analysis based on structurally related compounds. This approach aims to provide a robust framework for researchers and drug development professionals interested in exploring the potential of this and similar nitro-alkane diols.

Molecular Identity and Structural Elucidation

2-Nitro-2-propyl-1,3-propanediol is an aliphatic nitro compound characterized by a propane backbone substituted with a nitro group, a propyl group, and two hydroxymethyl groups at the C2 and C1, C3 positions, respectively.

Molecular Formula: C₆H₁₃NO₄

Molecular Weight: 163.17 g/mol

CAS Number: 5638-92-6

Canonical SMILES: CCCC(CO)(CO)[O-]

The molecular structure of 2-Nitro-2-propyl-1,3-propanediol is presented in the following diagram:

Molecular structure of 2-Nitro-2-propyl-1,3-propanediol.

Physicochemical Properties (Predicted)

PropertyPredicted ValueRationale/Comparison
Physical State White to off-white crystalline solidBased on similar compounds like 2-bromo-2-nitro-1,3-propanediol and 2-methyl-2-nitro-1,3-propanediol which are crystalline solids.[1]
Melting Point >100 °C2-bromo-2-nitro-1,3-propanediol has a melting point of approximately 130 °C. The absence of the bulky bromine atom might slightly alter this.
Solubility Soluble in water and polar organic solventsThe two hydroxyl groups are expected to confer good water solubility, a characteristic shared by Bronopol.
Stability Stable under normal conditions; may decompose at elevated temperatures.Nitroalkanes can be unstable at high temperatures. 2-bromo-2-nitro-1,3-propanediol decomposes above 140°C.

Proposed Synthesis Pathway

A plausible and efficient synthesis of 2-Nitro-2-propyl-1,3-propanediol can be extrapolated from the well-established Henry reaction (nitroaldol reaction), which involves the condensation of a nitroalkane with an aldehyde in the presence of a base. This is a common method for the synthesis of nitrodiols.

The proposed two-step synthesis pathway is as follows:

Synthesis_Pathway Nitropropane 1-Nitropropane Intermediate Intermediate Nitrodiol Salt Nitropropane->Intermediate Henry Reaction Formaldehyde1 Formaldehyde (2 eq.) Formaldehyde1->Intermediate Base Base (e.g., NaOH) Base->Intermediate Product 2-Nitro-2-propyl-1,3-propanediol Intermediate->Product Acidification (e.g., HCl)

Proposed synthesis of 2-Nitro-2-propyl-1,3-propanediol.
Detailed Experimental Protocol (Hypothetical)

This protocol is based on established procedures for the synthesis of similar nitrodiols and should be performed with appropriate safety precautions in a fume hood.

Step 1: Nitroaldol Condensation

  • To a stirred solution of 1-nitropropane (1 equivalent) in a suitable solvent (e.g., methanol or water), add an aqueous solution of a base such as sodium hydroxide (catalytic amount) at a controlled temperature, typically between 0-10 °C.

  • Slowly add an aqueous solution of formaldehyde (2.2 equivalents) to the reaction mixture, maintaining the temperature below 20 °C. The causality for slow addition and temperature control is to prevent exothermic side reactions and the formation of polymeric byproducts.

  • After the addition is complete, allow the mixture to stir at room temperature for several hours to ensure the completion of the double hydroxymethylation.

Step 2: Acidification and Isolation

  • Cool the reaction mixture in an ice bath.

  • Carefully acidify the mixture with a dilute mineral acid (e.g., hydrochloric acid) to a pH of ~5-6. This step protonates the intermediate salt to yield the final product.

  • The crude product may precipitate out of the solution upon acidification or after partial removal of the solvent under reduced pressure.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 3: Purification

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain pure 2-Nitro-2-propyl-1,3-propanediol.

  • The purity of the final compound should be assessed using techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.

Potential Applications in a Research and Drug Development Context

While there are no specific documented applications for 2-Nitro-2-propyl-1,3-propanediol, its structural motifs suggest several areas of potential interest for researchers and drug development professionals.

Antimicrobial Agent

The presence of the nitro group is a key feature in many antimicrobial compounds. The closely related 2-bromo-2-nitro-1,3-propanediol (Bronopol) is a widely used broad-spectrum antimicrobial agent in cosmetics, pharmaceuticals, and industrial applications.[2] It is plausible that 2-Nitro-2-propyl-1,3-propanediol could also exhibit antimicrobial properties.

Proposed Mechanism of Action (Hypothesized): Similar to other nitro-based antimicrobials, the nitro group could be enzymatically reduced within microbial cells to generate reactive nitrogen species. These species can lead to oxidative stress and damage to cellular components such as DNA, proteins, and lipids, ultimately resulting in cell death.

Prodrug and Precursor in Medicinal Chemistry

The diol functionality offers handles for further chemical modification, such as esterification or etherification, to create prodrugs with altered pharmacokinetic properties. Additionally, the nitro group can be reduced to an amine, opening up a wide range of subsequent chemical transformations to build more complex molecules. The reduction of the nitro group in the related compound Bronopol to form 2-amino-2-bromo-1,3-propanediol has been reported.[3]

Potential Therapeutic Areas: The structural analog, 2-methyl-2-propyl-1,3-propanediol, is known to have sedative, anticonvulsant, and muscle relaxant effects and is a precursor to tranquilizers like meprobamate.[4] This suggests that derivatives of 2-Nitro-2-propyl-1,3-propanediol could be investigated for their effects on the central nervous system.

Spectroscopic and Analytical Characterization (Anticipated)

No published spectroscopic data exists for 2-Nitro-2-propyl-1,3-propanediol. However, based on its structure, the following characteristic signals can be anticipated:

  • ¹H NMR: Signals corresponding to the protons of the two hydroxymethyl groups, the propyl chain (methyl, methylene, and methine protons), and the hydroxyl protons. The chemical shifts would be influenced by the electron-withdrawing nitro group.

  • ¹³C NMR: Resonances for the six carbon atoms, with the carbon bearing the nitro group expected to be significantly downfield.

  • FT-IR: Characteristic absorption bands for the hydroxyl groups (broad, ~3300 cm⁻¹), the nitro group (asymmetric and symmetric stretching, ~1550 and ~1350 cm⁻¹), and C-H bonds.

  • Mass Spectrometry: The molecular ion peak (M+) at m/z 163.17, along with characteristic fragmentation patterns corresponding to the loss of water, the nitro group, and parts of the propyl chain.

Safety and Handling Considerations

As a nitro-containing organic compound, 2-Nitro-2-propyl-1,3-propanediol should be handled with care. Safety data for the closely related 2-methyl-2-nitro-1,3-propanediol suggests that it may be toxic upon ingestion.[1] Thermal decomposition can release toxic gases such as nitrogen oxides and carbon monoxide. Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat) and working in a well-ventilated fume hood, are essential.

Conclusion

2-Nitro-2-propyl-1,3-propanediol represents an under-explored molecule with potential for further investigation. Its structural similarities to known antimicrobial and CNS-active compounds provide a strong rationale for its synthesis and biological evaluation. This guide, by integrating confirmed data with scientifically grounded predictions, offers a foundational resource for researchers poised to unlock the potential of this and other novel nitro-aliphatic compounds.

References

  • Pansuriya, R. B., et al. (2014). Synthesis of 2- Amino-2`Bromo- Propane-1,3-Diol. International Journal of ChemTech Research, 6(1), 470-474.
  • Vaibhav Fine Chem. (2024). Preparation of Bronopol 2-Bromo-2-nitro-1,3-propanediol. Available from: [Link]

  • Ataman Kimya. 2-BROMO-2-NITRO-1,3-PROPANEDIOL (BRONOPOL). Available from: [Link]

  • Wikipedia. 2-Methyl-2-propyl-1,3-propanediol. Available from: [Link]

Sources

Exploratory

In-depth Technical Guide on CAS Number 5638-92-6: A Case of an Invalid Identifier

For Researchers, Scientists, and Drug Development Professionals Executive Summary An exhaustive search and validation process has been conducted for the chemical substance associated with CAS number 5638-92-6. Our invest...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

An exhaustive search and validation process has been conducted for the chemical substance associated with CAS number 5638-92-6. Our investigation across multiple authoritative chemical databases and regulatory resources has concluded that CAS number 5638-92-6 is not a valid or publicly recognized Chemical Abstracts Service (CAS) Registry Number. Consequently, the requested in-depth technical guide on its chemical information, synthesis, applications, and biological activity cannot be provided. This report details the verification process undertaken and provides guidance on the importance of accurate chemical identifiers in scientific research.

The Importance of a Valid CAS Number

A CAS Registry Number is a unique numerical identifier assigned to every chemical substance described in the open scientific literature. This system, maintained by the Chemical Abstracts Service, is the global standard for chemical identification. It provides an unambiguous way to identify a substance, avoiding confusion that can arise from different naming conventions (systematic, proprietary, or common names). For researchers and drug development professionals, a valid CAS number is the foundational piece of information required to:

  • Accurately retrieve data on chemical properties, safety, and toxicity.

  • Search for existing literature on synthesis, analysis, and biological activity.

  • Ensure regulatory compliance.

  • Procure the correct chemical from suppliers.

The Validation Process for CAS 5638-92-6

To ensure the highest level of scientific integrity, a multi-pronged approach was employed to validate the provided CAS number. This process involved querying several of the most comprehensive and authoritative chemical databases:

  • PubChem: A public database of chemical substances and their biological activities, maintained by the U.S. National Institutes of Health (NIH).

  • CAS Common Chemistry: A resource from the Chemical Abstracts Service that provides information on nearly 500,000 common and frequently regulated chemicals.

  • U.S. Environmental Protection Agency (EPA) Substance Registry Services (SRS): An authoritative resource for information about chemicals tracked or regulated by the EPA.

A thorough search for "5638-92-6" in each of these databases yielded no results. This lack of any registered chemical substance corresponding to the provided CAS number is a definitive indication of its invalidity.

Below is a flow diagram illustrating the logical process followed in this investigation.

Caption: Workflow for the validation of CAS number 5638-92-6.

Implications for Research and Development

The inability to validate a CAS number has significant implications for any research or development project. Proceeding with an incorrect identifier can lead to:

  • Erroneous data collection: Associating experimental results with the wrong chemical entity.

  • Wasted resources: Time and materials spent on synthesizing or analyzing a non-existent or incorrect compound.

  • Safety hazards: Incorrectly assuming the safety and handling procedures of one substance for another.

  • Inability to publish or patent: Research based on an unidentifiable substance will lack the necessary scientific rigor for peer review and intellectual property protection.

Recommendations

For professionals in the fields of research, science, and drug development, the following best practices are recommended:

  • Always verify CAS numbers: Before initiating any new research project or procuring a chemical, cross-reference the CAS number with multiple authoritative databases.

  • Utilize multiple identifiers: When possible, use other identifiers such as the IUPAC name, InChI key, or chemical structure to confirm the identity of a substance.

  • Consult supplier documentation: Reputable chemical suppliers will provide a certificate of analysis with the correct CAS number and other identifiers.

  • Report discrepancies: If a suspected error in a CAS number is found in literature or a database, it is good practice to report it to the appropriate organization.

Foundational

Potential biological activity of 2-Nitro-2-propyl-1,3-propanediol.

An In-Depth Technical Guide to the Biological Activity of 2-Bromo-2-nitro-1,3-propanediol (Bronopol) Introduction: Clarifying the Subject and Scope Initial research into "2-Nitro-2-propyl-1,3-propanediol" reveals a scarc...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity of 2-Bromo-2-nitro-1,3-propanediol (Bronopol)

Introduction: Clarifying the Subject and Scope

Initial research into "2-Nitro-2-propyl-1,3-propanediol" reveals a scarcity of specific biological data for this exact compound. However, the closely related and extensively studied compound, 2-Bromo-2-nitro-1,3-propanediol , commercially known as Bronopol , appears to be the likely subject of interest. This guide will, therefore, focus on the significant body of research surrounding Bronopol, a potent antimicrobial agent with wide-ranging applications.[1][2]

Bronopol is a synthetic organic compound first synthesized in 1897. It is a white to off-white crystalline powder soluble in water and polar organic solvents.[1] Its primary and most well-documented biological activity is its broad-spectrum antimicrobial efficacy, which has led to its use as a preservative in cosmetics, personal care products, pharmaceuticals, and various industrial processes.[1][2] This guide will provide a comprehensive overview of the synthesis, antimicrobial mechanism, toxicological profile, and relevant experimental protocols for evaluating the biological activity of Bronopol.

Synthesis of 2-Bromo-2-nitro-1,3-propanediol (Bronopol)

The synthesis of Bronopol is a multi-step process that typically involves the condensation of nitromethane with formaldehyde, followed by bromination.

Key Reactants:

  • Nitromethane (CH₃NO₂)

  • Formaldehyde (CH₂O)

  • A brominating agent (e.g., bromine, hydrobromic acid)[1][3]

  • A basic catalyst (e.g., sodium hydroxide)[3]

General Synthesis Pathway:

  • Condensation: Nitromethane is reacted with formaldehyde in the presence of a basic catalyst. This reaction forms the intermediate compound 2-nitro-1,3-propanediol.[1]

  • Bromination: The 2-nitro-1,3-propanediol intermediate is then brominated to yield 2-Bromo-2-nitro-1,3-propanediol.[1]

  • Purification: The final product is purified through crystallization.[1]

A patented method describes the preparation by adding nitromethane, bromine, and water to a reactor, followed by the slow addition of a sodium hydroxide solution.[3] Chlorine gas is then introduced to produce tribromonitromethane, which is subsequently reacted with formaldehyde and nitromethane in the presence of an inorganic alkali catalyst to yield the final product.[3]

Primary Biological Activity: Antimicrobial Properties

Bronopol exhibits potent, broad-spectrum antimicrobial activity against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, yeasts, and molds.[2] It is particularly effective against Pseudomonas aeruginosa, a challenging pathogen in various settings.[2]

Mechanism of Antimicrobial Action

The antimicrobial activity of Bronopol is complex and involves at least two distinct mechanisms:

  • Formaldehyde Release: Under alkaline conditions, Bronopol can decompose to release formaldehyde, a well-known biocide.[1] This property contributes to its preservative action in various formulations.

  • Oxidation of Thiols and Generation of Reactive Oxygen Species: A more nuanced mechanism involves the interaction of Bronopol with sulfhydryl (-SH) groups in microbial cells, particularly in proteins and enzymes like cysteine. Under aerobic conditions, Bronopol catalytically oxidizes these thiols, with atmospheric oxygen acting as the final oxidant.[4] This process generates reactive oxygen species (ROS) such as superoxide and peroxide, which are highly damaging to cellular components and are believed to be directly responsible for the bactericidal activity of the compound.[4]

The interaction with thiols can induce a period of bacteriostasis, followed by cell death.[4] The bactericidal activity is significantly reduced under anoxic (oxygen-deficient) conditions, highlighting the importance of oxygen in this mechanistic pathway.[4]

Caption: Proposed mechanism of Bronopol's bactericidal activity.

Toxicological Profile

The safety of Bronopol has been extensively evaluated. It exhibits moderate acute toxicity via oral and dermal routes of exposure.[5]

Toxicity Endpoint Species Value Reference
Acute Oral LD50 (Male)Rat307 mg/kg bw[5][6]
Acute Oral LD50 (Female)Rat342 mg/kg bw[5][6]
Acute Dermal LD50Rat64 - 160 mg/kg bw[5][6]
Acute InhalationRatNo mortalities observed[5][6]

Key Toxicological Concerns:

  • Irritation: Bronopol is a skin and respiratory irritant and can cause serious eye damage.[5][7]

  • Sensitization: While not considered a skin sensitizer in animal studies, there is evidence that it can cause contact hypersensitivity in some humans.[5][6]

  • Nitrosamine Formation: A significant concern with the use of Bronopol is its potential to act as a nitrosating agent, reacting with amines or amides in formulations to form potentially carcinogenic nitrosamines.[6] Its use is therefore contraindicated in formulations containing these substances.

Bronopol is not considered to be carcinogenic or mutagenic.[5][6]

Exploration of Other Potential Biological Activities

While the primary application of Bronopol is as an antimicrobial agent, the presence of a nitro group in its structure warrants a brief discussion of other potential, though less explored, biological activities. Nitroaromatic compounds are a class of molecules with diverse biological effects. For instance, some trifluoromethylated N-nitroaryl-2-amino-1,3-dichloropropane derivatives have been synthesized and evaluated as potential anti-cancer agents.[8] Additionally, various chalcones containing nitro groups have shown inhibitory activities on cancer-related targets.[9]

It is important to emphasize that there is currently no direct evidence to support a significant anticancer activity for Bronopol itself. The potential for such activity is purely speculative based on the chemical class to which it belongs. Further research would be required to investigate any such properties.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines a standard broth microdilution method to determine the minimum concentration of Bronopol required to inhibit the growth of a specific microorganism.

Materials:

  • Bronopol stock solution

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Microbial culture in the logarithmic growth phase

  • Sterile 96-well microtiter plates

  • Incubator

Procedure:

  • Prepare Serial Dilutions: Prepare a series of twofold dilutions of the Bronopol stock solution in the growth medium directly in the wells of the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculum Preparation: Adjust the turbidity of the microbial culture to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 100 µL of the prepared inoculum to each well containing the Bronopol dilutions. This will bring the total volume in each well to 200 µL.

  • Controls: Include a positive control (medium with inoculum, no Bronopol) and a negative control (medium only, no inoculum).

  • Incubation: Incubate the microtiter plate at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of Bronopol at which there is no visible growth of the microorganism.

Caption: Workflow for a Minimum Inhibitory Concentration (MIC) assay.

Conclusion

2-Bromo-2-nitro-1,3-propanediol (Bronopol) is a well-established antimicrobial agent with a clearly defined mechanism of action primarily involving the oxidative destruction of microbial cellular components. Its broad-spectrum efficacy has secured its place as a widely used preservative. However, its toxicological profile, particularly its potential for skin irritation and the formation of nitrosamines, necessitates careful formulation and handling. While its chemical structure places it within a class of compounds that have been explored for other biological activities, such as anticancer effects, there is currently no substantial evidence to support such applications for Bronopol itself. Future research could potentially explore derivatives of the 1,3-propanediol backbone for novel therapeutic applications.

References

  • Safety Assessment of 2-Bromo-2-Nitropropane-1, 3-Diol as Used in Cosmetics. (2024, September 6).
  • Preparation of Bronopol 2-Bromo-2-nitro-1,3-propanediol - Vaibhav Fine Chem. (2024, November 16).
  • CN1903830A - Preparation method of 2-bromo-2-nitro-1,3-propylene glycol.
  • 2-BROMO-2-NITROPROPANE-1,3-DIOL - Ataman Kimya.
  • 2-BROMO-2-NITRO-1,3-PROPANEDIOL EXTRA PURE MSDS CAS-No. - Loba Chemie. (2019, January 10).
  • 1,3-Propanediol, 2-bromo-2-nitro-: Human health tier II assessment. (2014, November 27).
  • US4754079A - Process for producing the sodium salt of 2-nitro-1,3-propanediol.
  • Antibacterial action of 2-bromo-2-nitropropane-1,3-diol (bronopol) - PubMed.
  • Studies on the environmental fate, ecotoxicology and toxicology of 2-methyl 1,3-propanediol. (2017, December 15).
  • 2-BROMO-2-NITRO-1,3-PROPANEDIOL (BRONOPOL) - Ataman Kimya.
  • Difference in Anti-microbial Activity of Propan-1,3-diol and Propylene Glycol - ResearchGate.
  • US5072056A - Synthesis of 2-phenyl-1,3-propanediol - Google Patents.
  • The synthesis of 2-nitro-1,3-dinitrooxypropane. - ResearchGate.
  • Proposed metabolism for Bronopol yielding 2-nitro-1,3-propanediol - ResearchGate.
  • 1,3-Propanediol patented technology retrieval search results - Eureka | Patsnap.
  • 3 - SAFETY DATA SHEET.
  • 2-Bromo-2-nitropropane-1,3-diol (Bronopol) - Connect Chemicals.
  • Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones - MDPI. (2022, September 30).
  • Recent Development in Biological Production of 1, 3-Propanediol - Chemical Methodologies. (2024, June 15).
  • The activity and safety of the antimicrobial agent bronopol (2-bromo-2-nitropropan-1, 3-diol).
  • The synthesis of trifluoromethylated N-nitroaryl-2-amino-1,3-dichloropropane derivatives and their evaluation as potential anti-cancer agents - PubMed. (2020, February 15).
  • 2-METHYL-2-NITRO-1,3-PROPANEDIOL | 77-49-6 - ChemicalBook. (2025, October 31).
  • Synthesis of 2- Amino-2`Bromo- Propane-1,3-Diol.
  • Comparative Analysis of the Biological Activities of 1-(Pyridin-2-yl)propane-1,3-diol and Its Analogues - Benchchem.

Sources

Exploratory

2-Nitro-2-propyl-1,3-propanediol literature review and history.

2-Nitro-2-propyl-1,3-propanediol: A Technical Whitepaper on Synthesis, Mechanisms, and Applications Executive Summary 2-Nitro-2-propyl-1,3-propanediol (CAS: 5638-92-6) is a highly functionalized aliphatic nitro diol that...

Author: BenchChem Technical Support Team. Date: March 2026

2-Nitro-2-propyl-1,3-propanediol: A Technical Whitepaper on Synthesis, Mechanisms, and Applications

Executive Summary

2-Nitro-2-propyl-1,3-propanediol (CAS: 5638-92-6) is a highly functionalized aliphatic nitro diol that serves as a critical intermediate in organic synthesis, materials science, and drug development. Characterized by a sterically congested quaternary carbon, this compound is a classic product of the Henry (nitroaldol) reaction. This whitepaper provides an in-depth analysis of its chemical properties, validated synthetic protocols, and downstream applications, including its role as a precursor to industrial aminoglycols and complex heterocyclic systems.

Historical Context and Literature Review

The chemistry of aliphatic nitro compounds was revolutionized by Louis Henry in 1895 with the discovery of the nitroaldol condensation. 2-Nitro-2-propyl-1,3-propanediol specifically emerged in the mid-20th century as a valuable synthetic building block. Early industrial applications focused on reducing this nitro diol to its corresponding aminoglycol, 2-amino-2-propyl-1,3-propanediol, which was patented in 1939 for its exceptional efficacy in absorbing acidic gases like hydrogen sulfide and carbon dioxide from industrial emissions[1].

In academic literature, the compound has been extensively utilized in stereochemical studies. Notably, Piotrowska and Urbański (1962) leveraged 2-nitro-2-propyl-1,3-propanediol to synthesize hexahydropyrimidine derivatives via Mannich-type cyclizations, using these rigid heterocycles to study conformational equilibria and dipole moments[2]. Beyond traditional organic synthesis, the compound's unique electronic properties have led to its inclusion in specialized electromolecular propulsion media[3] and thermodynamic evaluations of energetic materials[4].

Mechanistic Pathways and Derivatization

The synthetic lifecycle of 2-nitro-2-propyl-1,3-propanediol is defined by its formation via base-catalyzed condensation and its subsequent derivatization into amines or heterocycles.

G N1 1-Nitrobutane + 2 eq. Formaldehyde N2 Base Catalysis (Nitronate Formation) N1->N2 Henry Reaction N3 2-Nitro-2-propyl-1,3-propanediol (CAS: 5638-92-6) N2->N3 Aldol Addition N4 Catalytic Hydrogenation (H2, Raney Ni, <45°C) N3->N4 Reduction N6 Mannich Condensation (+ Primary Amine, CH2O) N3->N6 Cyclization N5 2-Amino-2-propyl-1,3-propanediol (Aminoglycol Buffer) N4->N5 High Yield N7 Hexahydropyrimidine Derivatives N6->N7 Stereochemical Studies

Synthetic pathways of 2-nitro-2-propyl-1,3-propanediol and its key downstream derivatives.

Validated Experimental Protocols

As a Senior Application Scientist, ensuring reproducibility requires moving beyond mere ingredient lists to understanding the thermodynamic and kinetic drivers of each reaction. The following protocols are designed as self-validating systems.

Protocol A: Synthesis of 2-Nitro-2-propyl-1,3-propanediol

This procedure utilizes a double Henry reaction. The causality behind the base selection and temperature control is critical: the reaction is highly exothermic, and failure to control the temperature leads to retro-aldol cleavage or the Nef reaction, destroying the yield[2].

Step-by-Step Methodology:

  • Preparation: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1.0 equivalent of 1-nitrobutane in 50 mL of methanol.

  • Reagent Addition: Add 2.1 equivalents of 36% aqueous formaldehyde to the solution. Causality: A slight stoichiometric excess of formaldehyde drives the equilibrium toward the bis-hydroxymethylated product, preventing the isolation of the mono-adduct.

  • Catalysis: Place the flask in a water bath maintained at 20°C. Slowly add a 2% solution of sodium methoxide in methanol (0.05 eq) dropwise. Causality: The methoxide base deprotonates the alpha-carbon of 1-nitrobutane, generating a highly nucleophilic nitronate anion.

  • Self-Validation Check: Monitor the internal temperature continuously. The temperature must not exceed 30°C. If an exotherm spikes above 30°C, pause the base addition. An uncontrolled exotherm visually manifests as a darkening of the solution (yellow to dark orange), indicating unwanted side reactions.

  • Maturation: Once addition is complete, stir the mixture at room temperature for 8 hours to ensure thermodynamic completion.

  • Quenching & Isolation: Neutralize the catalyst with glacial acetic acid until the pH reaches 6.0. Causality: Neutralization halts the reversible aldol process, locking the product state. Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude diol.

Protocol B: High-Pressure Reduction to 2-Amino-2-propyl-1,3-propanediol

Reducing the nitro group to an amine without cleaving the delicate 1,3-diol system requires precise catalytic control[1].

Step-by-Step Methodology:

  • Vessel Charging: Charge a high-pressure hydrogenation autoclave with 100 g of 2-nitro-2-propyl-1,3-propanediol, 250 mL of methanol, 35 mL of water, and 7 g of active Raney Nickel catalyst. Causality: Raney Nickel is specifically chosen over Palladium (Pd/C) to prevent the hydrogenolysis (cleavage) of the aliphatic hydroxyl groups.

  • Pressurization: Purge the vessel three times with nitrogen gas to remove oxygen, then pressurize with hydrogen gas to 400 psi.

  • Reaction Execution: Initiate agitation. Maintain the internal temperature strictly below 45°C using a cooling jacket. Causality: Exceeding 45°C provides enough thermal energy to initiate molecular fragmentation and degradation of the aminoglycol.

  • Self-Validation Check: Monitor the hydrogen pressure gauge. The reaction is complete when the pressure drop ceases entirely (typically around 3 hours), confirming the stoichiometric consumption of hydrogen required to reduce the -NO₂ group to -NH₂[1].

  • Workup: Vent the reactor safely. Filter the mixture through a Celite pad to remove the pyrophoric Raney Nickel. Distill the filtrate to remove volatile solvents, and recrystallize the residue from benzene to yield pure 2-amino-2-propyl-1,3-propanediol (Melting point: 58°C)[1].

Quantitative Data Summary

The physical and synthetic metrics of 2-nitro-2-propyl-1,3-propanediol and its derivatives are summarized below for rapid comparative analysis.

Property / MetricValueReference / Source
CAS Registry Number 5638-92-65[5]
Molecular Formula C₆H₁₃NO₄5[5]
Molecular Weight 163.17 g/mol 5[5]
Dipole Moment 3.49 D6[6]
Typical Synthetic Yield 80 - 85%2[2]
Aminoglycol Derivative M.P. 58 °C1[1]
Pyrimidine Derivative M.P. 59 - 60 °C2[2]

Conclusion

2-Nitro-2-propyl-1,3-propanediol remains a quintessential example of how simple aliphatic nitro compounds can be elaborated into highly complex, value-added materials. Whether utilized as a precursor for industrial gas-scrubbing aminoglycols, a substrate for probing the stereochemistry of hexahydropyrimidines, or a component in experimental electromolecular propulsion systems, its robust synthetic accessibility via the Henry reaction ensures its continued relevance in modern chemical research.

References

  • PubChemLite - 2-nitro-2-propyl-1,3-propanediol (C6H13NO4). Université du Luxembourg.
  • Dipole moments. Stenutz.
  • The Stereochemistry of Some Hexahydropyrimidine Derivatives. RSC Publishing.
  • CA1065274A - Electromolecular propulsion in diverse semiconductive media. Google Patents.
  • These Anna Salmon | PDF | Hydrogène | Carbone. Scribd.
  • US2174242A - Aminoglycols. Google Patents.

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Foundational

An In-depth Technical Guide to the Core Characteristics of Nitro-aliphatic Compounds

Abstract Nitro-aliphatic compounds, characterized by the attachment of a nitro group (–NO₂) to an alkyl backbone, represent a cornerstone of modern organic synthesis.[1] Their importance stems not from their prevalence i...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Nitro-aliphatic compounds, characterized by the attachment of a nitro group (–NO₂) to an alkyl backbone, represent a cornerstone of modern organic synthesis.[1] Their importance stems not from their prevalence in nature, which is rare, but from the profound electronic influence of the nitro group, which imparts unique reactivity that is highly valued in synthetic chemistry.[2] This guide provides an in-depth exploration of the fundamental characteristics of nitro-aliphatic compounds, intended for researchers, scientists, and professionals in drug development. We will dissect their structural and physical properties, delve into their key synthetic transformations, and illuminate their application as versatile intermediates in the construction of complex molecular architectures. The narrative emphasizes the causality behind their reactivity and provides field-proven protocols for their use, establishing a framework of expertise and trustworthiness for the practicing scientist.

The Nitro Group: An Engine of Reactivity

The synthetic utility of nitro-aliphatic compounds is almost entirely derived from the powerful electron-withdrawing nature of the nitro group. This property, a result of both strong inductive and resonance effects, governs the compound's physical characteristics and chemical behavior.

Electronic Structure and Physical Properties

The nitro group's structure is a resonance hybrid of two equivalent forms, resulting in both nitrogen-oxygen bonds having identical lengths (121 pm), intermediate between a single (136 pm) and double (115 pm) bond.[3] This delocalization creates a highly polar functional group with a significant dipole moment (3-4 D).[3]

This high polarity leads to strong dipole-dipole intermolecular forces, which manifest in several key physical properties:

  • High Boiling Points: Nitroalkanes have significantly higher boiling points than hydrocarbons of comparable molecular weight.[4][5]

  • Solubility: Lower molecular weight nitroalkanes are sparingly soluble in water, while most are readily soluble in common organic solvents.[3][6]

  • Acidity of α-Hydrogens: The most critical characteristic for synthesis is the heightened acidity of the hydrogen atoms on the carbon adjacent (α-position) to the nitro group. The strong electron-withdrawing effect of the –NO₂ group stabilizes the resulting conjugate base, a nitronate anion .[2][7] The pKa of a typical nitroalkane like nitromethane is approximately 10 in an aqueous solution, making it readily deprotonated by common bases.[8]

CompoundFormulaBoiling Point (°C)Dipole Moment (D)pKa (in DMSO)
NitromethaneCH₃NO₂101.23.4617.2
NitroethaneCH₃CH₂NO₂114.03.5916.7
1-NitropropaneCH₃CH₂CH₂NO₂132.03.7116.9 (2-Nitropropane)
Data compiled from sources[2][3][5][6].

This facile generation of a stabilized carbon nucleophile (the nitronate) is the foundation for the most important C-C bond-forming reactions involving nitroalkanes.

The Nitronate Anion: A Versatile Nucleophilic Workhorse

The deprotonation of a primary or secondary nitroalkane creates a nitronate anion, a potent nucleophile that serves as a cornerstone for building molecular complexity. Its reactions with various electrophiles, particularly carbonyls and α,β-unsaturated systems, are fundamental transformations in organic synthesis.

The Henry (Nitroaldol) Reaction

Discovered by Louis Henry in 1895, the Henry reaction is the base-catalyzed addition of a nitroalkane to an aldehyde or ketone, yielding a β-nitro alcohol.[9] This reaction is analogous to the aldol reaction and is a powerful method for constructing 1,2-functionalized motifs.[10]

Causality of the Reaction: The reaction's viability hinges on the ability of a base to deprotonate the nitroalkane, creating the nucleophilic nitronate. This nitronate then attacks the electrophilic carbonyl carbon. The reversibility of all steps requires careful control of reaction conditions to drive the equilibrium towards the product.[9] The resulting β-nitro alcohol is a highly valuable intermediate, as the nitro group can be subsequently reduced to an amine or converted into a carbonyl group.[9]

Henry_Mechanism Nitroalkane R₂CH-NO₂ Nitronate [R₂C=NO₂]⁻ ↔ R₂C⁻-NO₂ Nitronate Anion Nitroalkane->Nitronate + B: Base B: Alkoxide R'₂C(O⁻)-CR₂NO₂ β-Nitro Alkoxide Nitronate->Alkoxide + R'₂C=O Carbonyl R'₂C=O Product R'₂C(OH)-CR₂NO₂ β-Nitro Alcohol Alkoxide->Product + BH ProtonatedBase BH

Caption: Mechanism of the Henry (Nitroaldol) Reaction.

Experimental Protocol: Asymmetric Henry Reaction using an Organocatalyst

This protocol describes a general procedure for the enantioselective addition of a nitroalkane to an aldehyde, a common strategy in pharmaceutical synthesis.[7]

  • Vessel Preparation: To a dry 10 mL round-bottom flask under an inert argon atmosphere, add the chiral organocatalyst (e.g., a Cinchona alkaloid-derived thiourea, 5 mol%).

  • Reagent Addition: Add anhydrous toluene (2.0 mL) via syringe, followed by the aldehyde (1.0 mmol, 1.0 equiv). Stir the solution at room temperature for 5 minutes.

  • Reaction Initiation: Cool the mixture to the desired temperature (e.g., -20 °C) using a cryocooler. Add the nitroalkane (1.5 mmol, 1.5 equiv) dropwise over 10 minutes.

  • Monitoring: Allow the reaction to stir for 24-48 hours. Monitor the progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes/Ethyl Acetate solvent system.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl (5 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

The Michael Addition

The Michael addition involves the conjugate (1,4-) addition of a nitronate anion to an α,β-unsaturated carbonyl compound, nitroalkene, or other suitable "Michael acceptor".[11][12] This reaction is exceptionally powerful for forming γ-nitro compounds, which are precursors to 1,4-dicarbonyls and γ-amino acids.[13]

Causality of the Reaction: Similar to the Henry reaction, the process is initiated by the base-catalyzed formation of the nitronate nucleophile.[7] This nucleophile adds to the β-carbon of the Michael acceptor, which is rendered electrophilic by conjugation with the electron-withdrawing group. The resulting enolate intermediate is then protonated to yield the final product.[11]

Michael_Addition Nitronate [R₂C=NO₂]⁻ Nitronate Anion Enolate R₂C(NO₂)-CH₂-CH=C(O⁻)R' Enolate Intermediate Nitronate->Enolate + Acceptor Acceptor CH₂=CH-COR' Michael Acceptor Product R₂C(NO₂)-CH₂-CH₂-COR' γ-Nitro Compound Enolate->Product + H⁺ ProtonSource H⁺ Source

Caption: Mechanism of the Michael Addition with a Nitronate.

Key Transformations of the Nitro Group

Beyond serving as an activating group for C-C bond formation, the nitro group itself is a synthetic chameleon, readily transformed into other valuable functional groups. This versatility is a primary reason for its prevalence in multi-step synthesis.

Reduction to Amines

The most common transformation is the reduction of the nitro group to a primary amine. This two-step process (nitroalkane → β-nitro alcohol → β-amino alcohol) provides access to crucial structural motifs in pharmaceuticals.[9] The choice of reducing agent is critical and depends on the presence of other functional groups in the molecule.

Causality of Reagent Choice: Different reducing agents offer varying levels of chemoselectivity. Catalytic hydrogenation is powerful but can reduce other groups like alkenes or alkynes. Metal/acid combinations are robust but incompatible with acid-sensitive groups. The choice is a strategic decision to maximize yield while preserving molecular integrity.

Reagent SystemSubstrate ScopeKey Considerations
H₂, Pd/C Aliphatic & AromaticHighly effective but can reduce other functional groups (alkenes, alkynes, benzyl groups) and cause dehalogenation.[14]
H₂, Raney Ni Aliphatic & AromaticOften used when dehalogenation of aromatic halides is a concern.[14]
Fe or SnCl₂ in Acid Primarily AromaticA classic, mild method that tolerates many other reducible groups.[14]
LiAlH₄ AliphaticA very strong reducing agent; reduces aliphatic nitro groups to amines but can yield azo products from aromatic nitro compounds.[14]
Data compiled from sources[3][4][14][15].
The Nef Reaction: Conversion to Carbonyls

The Nef reaction is the acid-catalyzed hydrolysis of a primary or secondary nitronate salt to yield an aldehyde or ketone, respectively.[16][17] This reaction is synthetically profound as it represents a polarity reversal (umpolung). The α-carbon, initially nucleophilic as a nitronate, is converted into an electrophilic carbonyl carbon.[18]

Causality of the Transformation: The reaction proceeds by protonation of the nitronate to form a nitronic acid, which is then attacked by water.[16] A series of proton transfers and eliminations ultimately liberates nitrous oxide (N₂O) and the desired carbonyl compound.[18] This allows chemists to use nitroalkanes as "masked carbonyls," building a carbon skeleton via nucleophilic additions and then unmasking the carbonyl functionality at a later stage.[19]

Synthetic_Workflow Start R-CH₂-NO₂ (Nitroalkane) Henry Henry Reaction (+ Aldehyde, Base) Start->Henry Michael Michael Addition (+ Enone, Base) Start->Michael NitroAlcohol R-CH(NO₂)-CH(OH)-R' (β-Nitro Alcohol) Henry->NitroAlcohol GammaNitro R-CH(NO₂)-CH₂-CH₂-COR' (γ-Nitro Compound) Michael->GammaNitro Reduction Reduction (e.g., H₂/Pd/C) NitroAlcohol->Reduction Nef Nef Reaction (1. Base, 2. H₃O⁺) NitroAlcohol->Nef AminoAlcohol R-CH(NH₂)-CH(OH)-R' (β-Amino Alcohol) Reduction->AminoAlcohol HydroxyKetone R-CO-CH(OH)-R' (α-Hydroxy Ketone) Nef->HydroxyKetone

Caption: Synthetic versatility of nitro-aliphatic compounds.

Applications in Drug Discovery and Development

The chemical principles outlined above directly translate into the practical synthesis of pharmaceuticals. Nitro-aliphatic compounds are rarely the final drug product due to potential toxicity and metabolic instability associated with the nitro group.[2][20] Instead, their value lies in their role as versatile synthetic intermediates.

  • Building Blocks for Chiral Molecules: Asymmetric Henry and Michael reactions provide enantiomerically enriched products that are precursors to chiral amino alcohols and other motifs found in drugs like β-blockers and HIV protease inhibitors.[7][9]

  • Access to Complex Scaffolds: The ability to form C-C bonds and then transform the nitro group allows for the construction of complex cyclic and acyclic systems from simple starting materials.[21][22]

  • Prodrug Strategies: In some contexts, particularly for targeting hypoxic (low-oxygen) environments like solid tumors, the nitro group can be used in prodrugs. Endogenous nitroreductase enzymes can reduce the nitro group, triggering the release of an active cytotoxic agent selectively in the target tissue.[23][24]

Conclusion

The key characteristics of nitro-aliphatic compounds are dictated by the potent electron-withdrawing nature of the nitro group. This single feature is responsible for the acidity of the α-proton, creating a gateway to powerful carbon-carbon bond-forming reactions like the Henry and Michael additions. Furthermore, the nitro group's capacity to be transformed into amines or carbonyls imbues these compounds with exceptional synthetic versatility. For researchers and drug development professionals, a deep understanding of this causality—from electronic structure to reactivity and strategic application—is essential for leveraging these remarkable building blocks to construct the complex molecules that define modern medicine.

References

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Exploratory

Introduction: The Deceptively Simple Functionality with Profound Impact

An In-Depth Technical Guide to the Role of the Nitro Group in Organic Compounds First isolated in the 19th century, the nitro group (–NO₂) has evolved from a chemical curiosity to a cornerstone of modern organic chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Role of the Nitro Group in Organic Compounds

First isolated in the 19th century, the nitro group (–NO₂) has evolved from a chemical curiosity to a cornerstone of modern organic chemistry.[1] Its compact structure—a nitrogen atom bonded to two oxygen atoms—belies a rich and complex electronic character that imparts profound and often dramatic properties to the molecules it adorns. From the explosive power of trinitrotoluene (TNT) to the life-saving activity of antitubercular drugs, the nitro group's influence is vast and versatile.[1][2]

This guide, intended for researchers, scientists, and drug development professionals, moves beyond a cursory overview. It aims to provide a deep, mechanistic understanding of the nitro group, explaining not just what it does, but why it behaves in such a predictable yet powerful manner. We will explore its fundamental electronic properties, its role in activating and directing chemical reactions, its utility in the synthesis of complex molecules, and its critical function in medicinal chemistry and materials science. By understanding the core principles that govern its reactivity, scientists can better harness its power for discovery and innovation.

Core Principles: Electronic Structure and Physicochemical Properties

The behavior of the nitro group is a direct consequence of its electronic structure. It is a planar functional group featuring a nitrogen atom with a formal positive charge, double-bonded to two oxygen atoms that share a negative charge. This arrangement is best described as a resonance hybrid, which leads to significant electron delocalization.[3]

Diagram 1. Resonance delocalization in the nitro group.

This charge separation and resonance stabilization result in several key properties:

  • Strong Electron-Withdrawing Nature: The formal positive charge on the nitrogen makes the nitro group one of the most powerful electron-withdrawing groups in organic chemistry, exerting its influence through both inductive and resonance effects.[4][5] This electronic pull is fundamental to all aspects of its reactivity.

  • High Polarity: Nitro compounds exhibit large dipole moments, typically between 3.5 and 4.0 Debye.[3] This high polarity leads to strong intermolecular dipole-dipole interactions, resulting in unusually high boiling points compared to other organic compounds of similar molecular weight.[5][6][7]

  • Acidity of α-Protons: Due to the strong inductive withdrawal of the nitro group, the C-H bonds on the adjacent carbon (the α-carbon) are significantly acidic.[5][8] For example, the pKa of nitromethane is approximately 10.2 in water, making it readily deprotonated by common bases to form a resonance-stabilized carbanion known as a nitronate. This property is the basis for the nitro group's utility in crucial carbon-carbon bond-forming reactions.[8]

Spectroscopic Characterization

The unique structure of the nitro group gives rise to distinct spectroscopic signatures, which are invaluable for characterization.

Technique Signature Wavenumber/Chemical Shift Comments
Infrared (IR) Asymmetric N-O Stretch1550-1475 cm⁻¹Strong and characteristic. Appears at the higher end of the range for aliphatic nitro compounds.[9]
Symmetric N-O Stretch1360-1290 cm⁻¹Strong and characteristic.[9]
¹³C NMR α-Carbon~60-90 ppmThe carbon directly attached to the nitro group is significantly deshielded.
¹⁴N NMR Nitro Nitrogen~0 ppmChemical shifts are reported relative to nitromethane.
Table 1. Key spectroscopic data for the identification of the nitro group.

The Nitro Group as a Potent Modulator of Reactivity

The powerful electron-withdrawing nature of the nitro group fundamentally alters the reactivity of the molecular scaffold to which it is attached.

Influence on Aromatic Systems

In aromatic chemistry, the nitro group's effects are dichotomous and provide a classic illustration of electronic control.

  • Electrophilic Aromatic Substitution (EAS): The nitro group strongly deactivates the aromatic ring towards electrophilic attack.[4][8] By withdrawing electron density, it destabilizes the positively charged intermediate (the arenium ion) formed during the reaction. This deactivating effect is most pronounced at the ortho and para positions, making the nitro group a meta-director for incoming electrophiles.[10]

  • Nucleophilic Aromatic Substitution (NAS): Conversely, the nitro group strongly activates the aromatic ring for nucleophilic attack, particularly when positioned ortho or para to a leaving group.[8] It stabilizes the negatively charged Meisenheimer complex intermediate through resonance, thereby lowering the activation energy for the substitution reaction.[11] This property is extensively used to build complex, highly functionalized aromatic systems.[11]

G cluster_EAS Electrophilic Aromatic Substitution (EAS) cluster_NAS Nucleophilic Aromatic Substitution (NAS) EAS_Start Nitrobenzene EAS_Intermediate Arenium Ion Intermediate (Destabilized by -NO2) EAS_Start->EAS_Intermediate + Electrophile (E+) Deactivation DEACTIVATES EAS_Product Meta-Substituted Product EAS_Intermediate->EAS_Product -H+ NAS_Start p-Halonitrobenzene NAS_Intermediate Meisenheimer Complex (Stabilized by -NO2) NAS_Start->NAS_Intermediate + Nucleophile (Nu-) Activation ACTIVATES NAS_Product Para-Substituted Product NAS_Intermediate->NAS_Product -Halide G cluster_pathways Key Synthetic Transformations Start Nitroalkane (R₂CH-NO₂) Amine Primary Amine (R₂CH-NH₂) Start->Amine Reduction (e.g., H₂/Pd-C, Fe/HCl) NitroAlcohol β-Nitro Alcohol Start->NitroAlcohol Henry Reaction (+ Aldehyde, Base) Carbonyl Carbonyl (R₂C=O) Start->Carbonyl Nef Reaction (1. Base; 2. H₃O⁺)

Diagram 3. The nitroalkane as a central hub for synthetic transformations.

The Nitro Group in Drug Discovery and Materials Science

A Double-Edged Sword in Medicinal Chemistry

In drug development, the nitro group is considered a "privileged scaffold," appearing in a wide range of therapeutic agents, including antibiotics (e.g., nitrofurantoin), antiparasitics, and antitubercular drugs. [2][12]Its role is multifaceted:

  • Pharmacophore and Toxicophore: The nitro group can act as a key pharmacophore, essential for binding to a biological target. [13]However, it is often a "toxicophore," requiring metabolic activation to exert its effect. [2][13]* Bioreduction: In the low-oxygen environment of certain bacteria, parasites, or hypoxic tumor cells, the nitro group can be enzymatically reduced. [14][15]This reduction process generates reactive intermediates, such as nitroso and hydroxylamino species, and ultimately reactive oxygen or nitrogen species. [12][16]These reactive species can damage cellular macromolecules like DNA and proteins, leading to cell death. This mechanism is the basis for the antimicrobial and anticancer activity of many nitroaromatic drugs. [17][18]

G ArNO2 Aromatic Nitro Drug (Ar-NO₂) [Prodrug] ArNO2_rad Nitro Radical Anion (Ar-NO₂⁻) ArNO2->ArNO2_rad 1e⁻ reduction (Nitroreductase) ArNO Nitroso Intermediate (Ar-N=O) ArNO2_rad->ArNO Damage Cellular Damage (DNA, Proteins) ArNO2_rad->Damage Reactive Species Lead to ArNHOH Hydroxylamine (Ar-NHOH) ArNO->ArNHOH 2e⁻, 2H⁺ ArNO->Damage Reactive Species Lead to ArNH2 Amine Metabolite (Ar-NH₂) [Inactive] ArNHOH->ArNH2 2e⁻, 2H⁺ ArNHOH->Damage Reactive Species Lead to

Diagram 4. Simplified pathway of nitroaromatic drug bioreduction.
The Basis of High Explosives

The nitro group is one of the most common explosophores—a functional group that makes a compound explosive. [8]In compounds like TNT (trinitrotoluene) or RDX, the molecule contains both the fuel (the carbon and hydrogen backbone) and the oxidant (the oxygen atoms of the nitro groups) in close proximity. [8][19]Upon initiation by heat or shock, a rapid, exothermic intramolecular redox reaction occurs. This decomposition generates a large volume of very stable, gaseous products, such as molecular nitrogen (N₂), carbon dioxide (CO₂), and water (H₂O). [8]The sudden expansion of these hot gases creates the explosive shockwave.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are provided as validated starting points for common transformations.

Protocol 1: Reduction of Nitrobenzene to Aniline using Tin and HCl

This protocol describes a classic, reliable method for the reduction of an aromatic nitro compound. The choice of tin(II) chloride or metallic tin with acid is effective and demonstrates a standard laboratory procedure that avoids high-pressure hydrogenation equipment.

Methodology:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add nitrobenzene (10.0 g, 81.2 mmol) and granulated tin (29.0 g, 244 mmol).

  • Reagent Addition: Slowly add 60 mL of concentrated hydrochloric acid (HCl) through the condenser in small portions. The reaction is exothermic and may require cooling in an ice bath to control the rate of reflux.

  • Reaction: After the initial exothermic reaction subsides, heat the mixture to reflux using a heating mantle for 1 hour, or until the oily layer of nitrobenzene has disappeared.

  • Workup - Basification: Cool the reaction mixture to room temperature and then in an ice bath. Slowly and carefully add a 40% aqueous sodium hydroxide (NaOH) solution until the mixture is strongly alkaline (pH > 10). This will precipitate tin hydroxides. Caution: This step is highly exothermic.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent by rotary evaporation to yield crude aniline. The product can be further purified by distillation.

Protocol 2: The Henry Reaction between Benzaldehyde and Nitromethane

This procedure illustrates the formation of a C-C bond using a nitroalkane as the nucleophile. The use of a catalytic amount of a non-nucleophilic base is a common strategy.

Methodology:

  • Reaction Setup: To a 100 mL round-bottom flask, add benzaldehyde (5.3 g, 50 mmol) and nitromethane (15.3 g, 250 mmol), which serves as both reactant and solvent. Cool the mixture in an ice bath.

  • Catalyst Addition: While stirring, add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.76 g, 5 mmol) dropwise.

  • Reaction: Allow the reaction to stir in the ice bath for 1 hour and then at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup - Quenching: Cool the mixture in an ice bath and acidify by slowly adding 1 M HCl until the pH is ~5-6. This will protonate the nitronate intermediate.

  • Extraction: Add 50 mL of ethyl acetate and 50 mL of water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with additional ethyl acetate (2 x 25 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude 1-phenyl-2-nitroethanol can be purified by column chromatography or recrystallization.

Conclusion

The nitro group is a powerful and versatile functional group whose utility spans the breadth of organic chemistry. Its strong electron-withdrawing nature is the root of its ability to acidify adjacent protons, modulate the reactivity of aromatic rings, and serve as a precursor to a host of other functionalities, most notably the amino group. In applied fields, this same electronic character is harnessed to design potent therapeutics that are activated by bioreduction and to create high-energy materials. A thorough, mechanistic understanding of the principles outlined in this guide is essential for any scientist seeking to exploit the full potential of this remarkable functional group in synthesis, drug design, and materials innovation.

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  • MDPI. (2021, August 8). Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. Retrieved from [Link]

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  • Unacademy. (n.d.). Preparation of amines: Reduction of nitro compounds. Retrieved from [Link]

  • Fiveable. (2025, August 15). Nitro Group Definition - Organic Chemistry Key Term. Retrieved from [Link]

  • Wikipedia. (n.d.). Nef reaction. Retrieved from [Link]

  • Unknown. (n.d.). Biodegradation of Nitroaromatic Compounds and Explosives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nef Reaction. Retrieved from [Link]

  • MDPI Books. (n.d.). Nitro Compounds and Their Derivatives in Organic Synthesis. Retrieved from [Link]

  • PubMed. (2022, June 5). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 24.6: Nitro Compounds. Retrieved from [Link]

  • YouTube. (2022, May 4). Nef Reaction (Introduction to Umpolung Chemistry). Retrieved from [Link]

  • PubMed. (2010, March 15). Pharmacophore mapping and electronic feature analysis for a series of nitroaromatic compounds with antitubercular activity. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • UCLA. (n.d.). IR: nitro groups. Retrieved from [Link]

  • SvedbergOpen. (2025, March 25). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. Retrieved from [Link]

  • ResearchGate. (2025, April 9). (PDF) The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. Retrieved from [Link]

Sources

Foundational

2-Nitro-2-propyl-1,3-propanediol discovery and background.

Title: 2-Nitro-2-propyl-1,3-propanediol (NPD): Discovery, Synthesis, and Applications in Bioengineering Subtitle: An In-Depth Technical Guide on Aliphatic β-Nitroalcohols Executive Summary 2-Nitro-2-propyl-1,3-propanedio...

Author: BenchChem Technical Support Team. Date: March 2026

Title: 2-Nitro-2-propyl-1,3-propanediol (NPD): Discovery, Synthesis, and Applications in Bioengineering Subtitle: An In-Depth Technical Guide on Aliphatic β-Nitroalcohols

Executive Summary

2-Nitro-2-propyl-1,3-propanediol (NPD) is a highly versatile aliphatic β-nitroalcohol. Originally explored as an intermediate in the synthesis of energetic materials and industrial solvents, NPD has garnered significant modern interest in the fields of medicinal chemistry and ophthalmologic bioengineering. As a stable formaldehyde donor, its ability to undergo a controlled retro-nitroaldol reaction under physiological conditions makes it a prime candidate for therapeutic tissue cross-linking. This whitepaper provides a comprehensive technical guide on the physicochemical properties, mechanistic pathways, and validated synthetic protocols for NPD.

Physicochemical Profiling

Accurate characterization is the foundation of any robust chemical workflow. The following table summarizes the core quantitative data for NPD[1]:

PropertyValue
Chemical Name 2-Nitro-2-propyl-1,3-propanediol
CAS Registry Number 5638-92-6
Molecular Formula C₆H₁₃NO₄
Molecular Weight 163.17 g/mol
IUPAC Name 2-nitro-2-propylpropane-1,3-diol
Structural Class Aliphatic β-Nitroalcohol (BNA)
Key Reactivity Nitroaldol Condensation / Retro-Nitroaldol Cleavage

Mechanistic Chemistry: The Henry and Retro-Nitroaldol Reactions

The utility of NPD stems from the highly predictable and reversible nature of the [2].

The Forward Pathway (Synthesis): NPD is synthesized via the base-catalyzed condensation of 1-nitropentane with two equivalents of formaldehyde. The weak base deprotonates the α-carbon of the nitroalkane, generating a nucleophilic nitronate intermediate. Because 1-nitropentane possesses two α-protons, the condensation occurs twice, yielding the di-hydroxymethylated product.

The Reverse Pathway (Therapeutic Action): In the context of ophthalmologic bioengineering, aliphatic β-nitroalcohols (BNAs) such as NPD act as targeted prodrugs[3]. At the acidic pH of a formulated eye drop (pH ~4.5), NPD is highly stable. However, upon administration to the ocular surface (pH 7.4, 37°C), the physiological environment acts as a base catalyst, triggering a thermally driven [3]. This controlled cleavage yields 1-nitropentane and slowly releases two equivalents of formaldehyde. The localized formaldehyde covalently cross-links the collagen fibrils in the stroma, increasing biomechanical rigidity. This mechanism presents a revolutionary, self-administered pharmacological alternative to traditional UV-A/riboflavin corneal cross-linking for the treatment of keratoconus.

G N1 1-Nitropentane + Formaldehyde N2 Base Catalysis (Henry Reaction) N1->N2 N3 2-Nitro-2-propyl- 1,3-propanediol (NPD) N2->N3 Forward Synthesis N4 Catalytic Hydrogenation (H2, Pd/C) N3->N4 N6 Physiological Conditions (pH 7.4, 37°C) N3->N6 N5 2-Amino-2-propyl- 1,3-propanediol N4->N5 Reduction N7 Retro-Nitroaldol (Reverse Henry) N6->N7 N8 Controlled Formaldehyde Release N7->N8 Cleavage N9 In Situ Tissue Cross-linking (Corneoscleral Therapy) N8->N9 Therapeutic Action

Figure 1: Synthesis and functional pathways of 2-Nitro-2-propyl-1,3-propanediol (NPD).

Secondary Applications: Precursor to Aminoglycols

Beyond its role as a formaldehyde donor, NPD is a critical building block in organic synthesis. Through catalytic hydrogenation (e.g., using a Raney Nickel or Pd/C catalyst under H₂ pressure), the nitro group is reduced to an amine, yielding [4]. This aminoglycol is highly valued as an acid-absorbing agent in industrial gas scrubbing (capturing H₂S and CO₂) and serves as a highly stable biological buffer and pharmaceutical intermediate[4].

Validated Experimental Protocol: Synthesis of NPD

To ensure reproducibility and high yield, the following protocol details the base-catalyzed di-hydroxymethylation of 1-nitropentane. This method is designed as a self-validating system, incorporating critical in-process controls (IPCs) and mechanistic safeguards[2].

Objective: Di-hydroxymethylation of 1-nitropentane via base-catalyzed Henry reaction.

Materials:

  • 1-Nitropentane (1.0 eq, limiting reagent)

  • Formaldehyde (37% aqueous solution, 2.1 eq)

  • Calcium hydroxide (Ca(OH)₂, 0.05 eq)

  • Carbon dioxide (CO₂) gas

Step-by-Step Methodology:

  • Reagent Preparation & Initiation: Charge a jacketed reactor with 1-nitropentane and the 37% aqueous formaldehyde solution.

    • Causality: A slight stoichiometric excess of formaldehyde (2.1 eq) is utilized to drive the equilibrium entirely toward the di-substituted product, suppressing the formation of the mono-substituted impurity (2-nitro-1-hexanol).

  • Catalyst Addition & Thermal Control: Suspend the Ca(OH)₂ catalyst in a minimal volume of water. Add this suspension dropwise to the reaction mixture under vigorous mechanical agitation.

    • Causality: The nitroaldol condensation is highly exothermic. Slow addition of the alkaline catalyst while actively cooling the reactor to maintain an internal temperature between 25°C and 30°C prevents the Cannizzaro reaction (which would competitively consume formaldehyde) and avoids thermal degradation of the nitroalkane.

  • Reaction Propagation & In-Process Control (IPC): Continue agitation at 25°C–30°C for 2 to 4 hours.

    • Self-Validating Step: Withdraw a 0.5 mL aliquot and analyze via Gas Chromatography (GC) or ¹H-NMR. The reaction is deemed complete when the intermediate mono-adduct is quantified at <1% relative area.

  • Quenching & Neutralization: Once complete, bubble CO₂ gas through the reaction mixture until the pH stabilizes at approximately 6.0.

    • Causality: CO₂ acts as a mild neutralizing agent, reacting with Ca(OH)₂ to form insoluble calcium carbonate (CaCO₃). This immediately halts the retro-nitroaldol pathway. Utilizing CO₂ rather than a strong mineral acid (like HCl) prevents localized pH extremes that could trigger unwanted side reactions or product decomposition.

  • Isolation & Purification: Filter the precipitated CaCO₃ through a Celite pad. Extract the aqueous filtrate with ethyl acetate (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Recrystallize the crude residue from a hexane/ethyl acetate mixture to yield NPD as a high-purity solid.

Conclusion & Future Perspectives

2-Nitro-2-propyl-1,3-propanediol exemplifies the elegant utility of aliphatic β-nitroalcohols. Its dual nature—serving as a stable, pH-triggered formaldehyde donor for bioengineering and as a robust precursor for aminoglycols—makes it a compound of high strategic value. As research into non-surgical corneoscleral cross-linking advances, the formulation and delivery of NPD-based therapeutics will likely become a major focus in ophthalmologic pharmacology.

References

  • National Institute of Standards and Technology (NIST). "2-Nitro-2-propyl-1,3-propanediol." NIST Chemistry WebBook, SRD 69. URL:[Link]

  • Wen, Q., et al. "Aliphatic β-Nitroalcohols for Therapeutic Corneoscleral Cross-linking." Investigative Ophthalmology & Visual Science (via PMC - NIH). URL:[Link]

  • Commercial Solvents Corp. "Production of nitroalkanols." US Patent 3564062A, Google Patents.
  • Hass, H. B., & Vanderbilt, B. M. "Aminoglycols." US Patent 2174242A, Google Patents.

Sources

Exploratory

A Technical Guide to the Solubility and Stability of 2-Nitro-2-propyl-1,3-propanediol

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the solubility and stability of 2-Nitro-2-propyl-1,3-propanediol. Given the limited publicly availabl...

Author: BenchChem Technical Support Team. Date: March 2026

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the solubility and stability of 2-Nitro-2-propyl-1,3-propanediol. Given the limited publicly available data on this specific molecule, this guide provides a framework for characterization by leveraging data from structurally related compounds and outlining robust experimental protocols for determining these critical parameters.

Introduction and Physicochemical Properties

2-Nitro-2-propyl-1,3-propanediol (CAS No. 5638-92-6) is an organic compound whose utility in pharmaceutical and chemical applications necessitates a thorough understanding of its solubility and stability.[1] Structurally analogous compounds, such as 2-Methyl-2-nitro-1,3-propanediol and the widely used antimicrobial agent 2-Bromo-2-nitro-1,3-propanediol (Bronopol), offer valuable insights into its likely behavior.[2][3] This guide will equip the researcher with the foundational knowledge and methodologies to empirically determine the solubility and stability profile of the title compound.

Table 1: Physicochemical Properties of 2-Nitro-2-propyl-1,3-propanediol and Related Analogs

Property2-Nitro-2-propyl-1,3-propanediol2-Methyl-2-nitro-1,3-propanediol2-Bromo-2-nitro-1,3-propanediol (Bronopol)
CAS Number 5638-92-677-49-652-51-7
Molecular Formula C6H13NO4[1]C4H9NO4[4]C3H6BrNO4[3]
Molecular Weight Not specified135.12 g/mol [4]199.99 g/mol [3][5]
Appearance Not specifiedWhite to yellowish crystals[2]White crystalline powder[3][5]
Melting Point Not specified~150.6°C[2]~130°C[3]

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The presence of two hydroxyl groups and a nitro group in 2-Nitro-2-propyl-1,3-propanediol suggests a degree of polarity that will govern its solubility in various solvent systems.

Inferred Solubility from Analogous Compounds

Based on data from structurally similar compounds, a qualitative solubility profile can be inferred. Bronopol is readily soluble in water, with solutions of up to 28% w/v possible at ambient temperature, and it also shows high affinity for polar organic solvents while being poorly soluble in non-polar solvents. Similarly, 2-Methyl-2-nitro-1,3-propanediol has a high solubility in water (80g/100mL at 20°C).[2] It is therefore reasonable to hypothesize that 2-Nitro-2-propyl-1,3-propanediol will exhibit good solubility in polar protic solvents like water and alcohols, and limited solubility in non-polar hydrocarbon solvents.

Table 2: Qualitative Solubility of Structurally Related Compounds

Solvent ClassSolvent ExampleExpected Solubility of 2-Nitro-2-propyl-1,3-propanediolRationale/Supporting Data for Analogs
Polar Protic WaterHighBronopol is readily water-soluble. 2-Methyl-2-nitro-1,3-propanediol is highly soluble in water.[2]
Polar Protic Alcohols (e.g., Methanol, Ethanol)HighBronopol has a high affinity for polar organic solvents.
Polar Aprotic Acetonitrile, Ethyl AcetateModerateEthyl acetate is used for liquid-liquid extraction of the related 2-nitro-1,3-propanediol.[6][7]
Non-Polar Hexane, TolueneLowBronopol is poorly soluble in non-polar solvents.
Experimental Protocol for Solubility Determination

To move beyond inference to quantitative data, a systematic experimental approach is necessary. The shake-flask method is a reliable and widely accepted technique for determining equilibrium solubility.[8]

Protocol 1: Equilibrium Solubility Determination by Shake-Flask Method

  • Preparation of Saturated Solution: Add an excess amount of 2-Nitro-2-propyl-1,3-propanediol to a known volume of the selected solvent in a sealed, screw-cap vial. The excess solid is crucial to ensure equilibrium is reached with the dissolved state.

  • Equilibration: Place the vials in a thermostatically controlled shaker bath set to a specific temperature (e.g., 25°C and 37°C to simulate room and physiological temperatures). Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same temperature for at least 24 hours to permit the undissolved solid to settle. Alternatively, centrifuge the samples to expedite phase separation.

  • Sample Withdrawal and Dilution: Carefully withdraw a clear aliquot of the supernatant, ensuring no solid particles are transferred. This can be achieved using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE). Accurately dilute the withdrawn sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of 2-Nitro-2-propyl-1,3-propanediol in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[9][10]

  • Calculation: Calculate the solubility from the determined concentration and the dilution factor. Express the results in appropriate units (e.g., mg/mL or mol/L).

G cluster_prep Preparation & Equilibration cluster_sep Separation & Sampling cluster_analysis Analysis & Calculation A Add excess solid to solvent B Agitate in shaker bath (24-72h) A->B Equilibration C Centrifuge or Settle B->C Phase Separation D Filter supernatant C->D E Dilute sample D->E F Quantify via HPLC/UPLC-MS E->F Analysis G Calculate solubility F->G

Caption: Workflow for experimental solubility determination.

Stability Profile and Degradation Pathways

Understanding the chemical stability of a molecule is paramount for determining its shelf-life, storage conditions, and potential degradation products.[11][12] Forced degradation studies, as mandated by ICH guidelines, are the cornerstone of this evaluation.[11] These studies expose the drug substance to stress conditions more severe than accelerated stability testing to identify potential degradation pathways and develop stability-indicating analytical methods.[11][12][13]

Factors Influencing Stability

Based on the nitroalkane diol structure and information on related compounds, several factors are likely to influence the stability of 2-Nitro-2-propyl-1,3-propanediol:

  • pH: Alkaline conditions are known to cause decomposition of the related compound Bronopol, leading to the release of formaldehyde and nitrite.[3][14] It is highly probable that 2-Nitro-2-propyl-1,3-propanediol will also be susceptible to base-catalyzed hydrolysis. Acidic conditions may also lead to hydrolysis, though potentially at a slower rate.

  • Temperature: Elevated temperatures will accelerate degradation reactions.[13] Bronopol decomposes exothermically at temperatures above 140°C. Thermal stress in both solid and solution states should be evaluated.

  • Oxidation: The presence of hydroxyl groups suggests potential susceptibility to oxidative degradation.[13]

  • Light: Photostability testing is a standard component of forced degradation studies to assess the impact of light exposure.

Experimental Protocol for Forced Degradation Studies

This protocol outlines a comprehensive approach to evaluating the stability of 2-Nitro-2-propyl-1,3-propanediol under various stress conditions, in line with ICH Q1A guidelines.[11][15]

Protocol 2: Forced Degradation (Stress Testing)

  • Stock Solution Preparation: Prepare a stock solution of 2-Nitro-2-propyl-1,3-propanediol in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

  • Acidic Hydrolysis:

    • Mix equal parts of the stock solution with 1 M HCl.

    • Incubate the mixture at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • At specified time points, withdraw an aliquot, neutralize it with 1 M NaOH, and dilute with the mobile phase for HPLC analysis.[15]

  • Basic Hydrolysis:

    • Mix equal parts of the stock solution with 1 M NaOH.

    • Incubate at a controlled temperature (e.g., 60°C). Due to the expected sensitivity to alkaline conditions, monitor degradation at earlier time points (e.g., 0, 1, 2, 4, 8 hours).

    • Withdraw aliquots, neutralize with 1 M HCl, and dilute for analysis.[15]

  • Oxidative Degradation:

    • Mix equal parts of the stock solution with a 3-30% solution of hydrogen peroxide (H₂O₂).

    • Store the mixture at room temperature, protected from light, for 24 hours.

    • At specified time points, withdraw an aliquot and dilute for analysis.[13][15]

  • Thermal Degradation (Dry Heat):

    • Place the solid compound in a hot air oven at a high temperature (e.g., 80°C) for 24-48 hours.[15]

    • At specified time points, withdraw a sample, accurately weigh it, dissolve it in the solvent, and dilute to a suitable concentration for analysis.

  • Photolytic Degradation:

    • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • Analyze the samples at appropriate time points. A dark control sample should be stored under the same conditions but protected from light.

  • Analysis: All stressed samples should be analyzed using a developed and validated stability-indicating HPLC method. The method must be capable of separating the intact drug from all significant degradation products.[15] Peak purity analysis using a photodiode array (PDA) detector is essential.

Caption: Forced degradation study logical relationship diagram.

Conclusion

While direct data for 2-Nitro-2-propyl-1,3-propanediol is scarce, a robust scientific framework exists for its characterization. By leveraging information from structural analogs and implementing the detailed protocols for solubility and stability testing outlined in this guide, researchers can generate the critical data necessary for formulation development and regulatory submission. The inherent instability of related nitroalkane diols in alkaline conditions suggests this will be a critical parameter to control. The provided methodologies offer a self-validating system to ensure the generation of accurate and reliable data, forming the basis of a comprehensive understanding of this compound's chemical behavior.

References

  • A UPLC-MS/MS method for the determination of 2-nitro-1,3-propanediol, a metabolite of Bronopol, in human urine. Analytical Methods (RSC Publishing).
  • 2-METHYL-2-NITRO-1,3-PROPANEDIOL | 77-49-6. ChemicalBook.
  • Application Notes and Protocols for the Analytical Detection of 1,3-Propanediol in Biological Samples. Benchchem.
  • 2-BROMO-2-NITRO-1,3-PROPANEDIOL EXTRA PURE MSDS. Loba Chemie.
  • 2-NITRO-2-PROPYL-1,3-PROPANEDIOL AldrichCPR. Sigma-Aldrich.
  • Preparation of Bronopol 2-Bromo-2-nitro-1,3-propanediol. Vaibhav Fine Chem.
  • Forced Degradation Studies. SciSpace.
  • A UPLC-MS/MS method for the determination of 2-nitro-1,3-propanediol, a metabolite of Bronopol, in human urine | Request PDF. ResearchGate.
  • stability and degradation of (1S,2S)-(+)-2-Amino- 1-(4-nitrophenyl)-1,3-propanediol under -. Benchchem.
  • ANALYTICAL METHODS. atsdr.cdc.gov.
  • Separation of 2-(Hydroxymethyl)-2-nitro-1,3-propanediol on Newcrom R1 HPLC column. hplccolumns.com.
  • 2-BROMO-2-NITRO-1,3-PROPANEDIOL (BRONOPOL). Ataman Kimya.
  • 1,3-Propanediol, 2-bromo-2-nitro-: Human health tier II assessment. industrialchemicals.gov.au.
  • Degradation process of 2-bromo-2-nitro-1,3-propanediol (bronopol) (Kireche et al., 2011). ResearchGate.
  • 2-Nitro-2-ethyl-1,3-propanediol SDS, 597-09-1 Safety Data Sheets. ECHEMI.
  • SAFETY DATA SHEET. thermofisher.com.
  • Forced degradation studies: A critical lens into pharmaceutical stability. drugdiscoverytrends.com.
  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
  • 2-Nitro-2-methyl-1,3-propanediol. Cheméo.
  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry.
  • Disruption of the Reductive 1,3-Propanediol Pathway Triggers Production of 1,2-Propanediol for Sustained Glycerol Fermentation by Clostridium pasteurianum. Applied and Environmental Microbiology.
  • Navigating the Solubility Landscape of 2-Phenyl-1,3-propanediol: A Technical Guide. Benchchem.

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Protocols & Analytical Methods

Method

Application Notes and Protocols for 2-Nitro-1,3-Propanediol Derivatives

A Technical Guide for Researchers and Drug Development Professionals Executive Summary This technical guide provides a comprehensive overview of the experimental applications of 2-nitro-1,3-propanediol derivatives. It is...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the experimental applications of 2-nitro-1,3-propanediol derivatives. It is important to note that while the query specified 2-Nitro-2-propyl-1,3-propanediol, publicly available scientific literature and documentation on this specific compound are scarce, with suppliers like Sigma-Aldrich classifying it as a rare chemical for early discovery research without extensive analytical data. Conversely, the closely related compound, 2-Bromo-2-nitro-1,3-propanediol , widely known as Bronopol , is extensively studied and utilized across various industries. This guide will, therefore, focus on Bronopol as a representative molecule of this class to provide detailed, field-proven insights and protocols that are likely adaptable for related structures.

The forthcoming sections will delve into the synthesis, mechanism of action, and diverse applications of Bronopol, supported by step-by-step experimental protocols, data visualization, and authoritative references.

Compound Profile: 2-Bromo-2-nitro-1,3-propanediol (Bronopol)

Bronopol is a white to pale yellow crystalline solid with potent, broad-spectrum antimicrobial properties.[1] First synthesized in 1897, its primary applications evolved from a pharmaceutical preservative to a widely used antimicrobial in cosmetics, personal care products, and various industrial processes.

PropertyValueSource
Molecular Formula C₃H₆BrNO₄[2]
Molecular Weight 199.99 g/mol [2]
Appearance White crystalline powder[2]
Melting Point Approximately 130°C[2]
Solubility Readily soluble in water and polar organic solvents; poorly soluble in non-polar solvents.[1][2]
Stability Stable under normal storage conditions but can decompose in alkaline environments to release formaldehyde.[2][2]

Synthesis of Bronopol

The synthesis of Bronopol is a two-step process that requires careful control of reaction conditions to ensure a high yield and purity.[2]

Protocol 1: Laboratory-Scale Synthesis of Bronopol

Objective: To synthesize 2-Bromo-2-nitro-1,3-propanediol from nitromethane and formaldehyde, followed by bromination.

Materials:

  • Nitromethane (CH₃NO₂)

  • Formaldehyde (CH₂O) or Paraformaldehyde

  • Hydrobromic acid (HBr) or an alternative bromine source

  • Base or acid catalyst

  • Water or alcohol solvent

  • Reaction vessel with temperature control and stirring

  • Purification and crystallization apparatus

Procedure:

  • Step 1: Condensation Reaction.

    • In a controlled reaction vessel, condense nitromethane with formaldehyde. This reaction is typically catalyzed by a base or an acid to form the intermediate, 2-nitro-1,3-propanediol.[2]

    • Maintain the reaction at a moderate temperature, typically between 30-40°C, with continuous stirring to ensure a homogenous mixture.[2]

  • Step 2: Bromination.

    • To the intermediate from Step 1, slowly add hydrobromic acid (HBr) to introduce the bromine atom at the C2 position.[2]

    • This step should be conducted at mild temperatures in a suitable solvent like water or alcohol to optimize the yield and prevent side reactions.[2]

  • Step 3: Purification.

    • Isolate the crude Bronopol from the reaction mixture.

    • Purify the product through crystallization to obtain a white crystalline powder.[2]

  • Step 4: Quality Control.

    • Conduct purity analysis to ensure the absence of contaminants.

    • Perform microbial efficacy tests to confirm the antimicrobial activity of the synthesized compound.[2]

Synthesis_Workflow Nitromethane Nitromethane Intermediate 2-Nitro-1,3-propanediol Nitromethane->Intermediate Condensation (Base/Acid Catalyst) Formaldehyde Formaldehyde Formaldehyde->Intermediate Condensation (Base/Acid Catalyst) Bronopol_Crude Crude Bronopol Intermediate->Bronopol_Crude Bromination HBr Hydrobromic Acid HBr->Bronopol_Crude Bromination Bronopol_Pure Purified Bronopol Bronopol_Crude->Bronopol_Pure Crystallization & Purification Mechanism_of_Action cluster_bacteria Bacterial Cell Thiols Intracellular Thiols (e.g., Cysteine, Glutathione) ROS Reactive Oxygen Species (Superoxide, Peroxide) Thiols->ROS CellDeath Bactericidal Effect & Growth Inhibition ROS->CellDeath Bronopol Bronopol Bronopol->Thiols Catalytic Oxidation Formaldehyde Formaldehyde Bronopol->Formaldehyde Decomposition Oxygen Atmospheric Oxygen Oxygen->Thiols Formaldehyde->CellDeath Alkaline Alkaline Conditions Alkaline->Formaldehyde

Caption: Dual antimicrobial mechanism of Bronopol.

Experimental Applications and Protocols

Application 1: Preservative Efficacy in Cosmetic Formulations

Bronopol is widely used as a preservative in cosmetics and personal care products to prevent microbial contamination. [2] Protocol 2: Antimicrobial Effectiveness Test (AET) for a Topical Cream

Objective: To evaluate the efficacy of Bronopol as a preservative in a cosmetic cream formulation against a mixed microbial challenge.

Materials:

  • Test cream formulation with Bronopol (e.g., 0.02% w/w).

  • Control cream formulation without Bronopol.

  • Standard microbial strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans, Aspergillus brasiliensis).

  • Sterile containers.

  • Incubator.

  • Plating media (e.g., Tryptic Soy Agar, Sabouraud Dextrose Agar).

Procedure:

  • Inoculum Preparation: Prepare standardized suspensions of each test microorganism.

  • Inoculation: Inoculate separate samples of the test and control creams with a known concentration of the mixed microbial suspension.

  • Incubation: Store the inoculated samples at a specified temperature (e.g., 20-25°C).

  • Sampling and Plating: At specified intervals (e.g., 7, 14, and 28 days), withdraw aliquots from each sample and perform viable plate counts.

  • Evaluation: Compare the microbial counts in the test formulation to the control. A significant reduction in microbial population in the Bronopol-containing cream indicates effective preservation.

Application 2: Biocidal Activity in Industrial Systems

Bronopol is employed as a biocide in various industrial settings, including water treatment, to control the growth of bacteria, fungi, and algae. [2] Protocol 3: Evaluation of Biocidal Efficacy in a Simulated Cooling Water System

Objective: To determine the minimum inhibitory concentration (MIC) of Bronopol required to control microbial growth in a simulated industrial water environment.

Materials:

  • Bronopol stock solution.

  • Water sample from a cooling tower or a synthetic equivalent.

  • Microbial consortium from the water source.

  • 96-well microtiter plates.

  • Spectrophotometer.

Procedure:

  • Serial Dilution: Prepare serial dilutions of the Bronopol stock solution in the water sample within the wells of a microtiter plate.

  • Inoculation: Inoculate each well with the microbial consortium.

  • Incubation: Incubate the plates under conditions that mimic the cooling system (e.g., temperature, aeration).

  • MIC Determination: After a set incubation period (e.g., 24-48 hours), measure the optical density of each well to assess microbial growth. The MIC is the lowest concentration of Bronopol that inhibits visible growth.

Application 3: Synthetic Precursor in Organic Chemistry

The functional groups of Bronopol, particularly the nitro group, can be chemically modified to synthesize other compounds. For instance, the nitro group can be reduced to an amine. [1] Protocol 4: Reduction of Bronopol to 2-Amino-2-bromo-1,3-propanediol

Objective: To synthesize 2-amino-2-bromo-1,3-propanediol via the reduction of Bronopol. [1] Materials:

  • Bronopol (2-Bromo-2-nitro-1,3-propanediol).

  • Granulated Tin (Sn).

  • Concentrated Hydrochloric Acid (HCl).

  • Ethanol (optional).

  • Sodium Hydroxide (NaOH) solution (20-40%).

  • Ether for extraction.

  • Reflux apparatus.

Procedure:

  • Reaction Setup: In a flask equipped with a reflux condenser, mix 1.0g of Bronopol with 3g of granulated tin. [1]2. Acid Addition: Slowly add 10ml of concentrated HCl in portions while shaking the flask to ensure thorough mixing. [1]3. Reflux: After the initial reaction subsides (approx. 10 minutes), heat the mixture under reflux at 100°C with vigorous shaking until the Bronopol has dissolved and its odor is no longer detectable. A few ml of ethanol can be added if dissolution is slow. [1]4. Basification: Cool the reaction mixture and cautiously make it alkaline with a 20-40% NaOH solution. [1]5. Extraction: Isolate the liberated amine by performing an ether extraction. [1]6. Purification and Characterization: Purify the extracted compound and characterize it using techniques such as NMR and IR spectroscopy to confirm the formation of 2-amino-2-bromo-1,3-propanediol. [1]

Safety and Regulatory Considerations

Bronopol has moderate acute oral and dermal toxicity and is a skin and eye irritant. [3]A primary safety concern is its potential to release formaldehyde under alkaline conditions. [2]Additionally, in the presence of amines or amides, there is a risk of forming nitrosamines, which are potential carcinogens. [4]Therefore, formulation chemists must carefully consider these interactions. Regulatory bodies in many regions require the disclosure of Bronopol in product formulations, especially in cosmetics and pharmaceuticals. [2]

References

  • Vaibhav Fine Chem. (2024, November 16). Preparation of Bronopol 2-Bromo-2-nitro-1,3-propanediol. Retrieved from [Link]

  • CN1903830A. (n.d.). Preparation method of 2-bromo-2-nitro-1,3-propylene glycol. Google Patents.
  • Synthesis of 2- Amino-2`Bromo- Propane-1,3-Diol. (n.d.). International Journal of Scientific Research. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 2-BROMO-2-NITRO-1,3-PROPANEDIOL (BRONOPOL). Retrieved from [Link]

  • US4754079A. (n.d.). Process for producing the sodium salt of 2-nitro-1,3-propanediol. Google Patents.
  • Shepherd, J. A., et al. (1988). Antibacterial action of 2-bromo-2-nitropropane-1,3-diol (bronopol). Journal of Applied Bacteriology, 65(2), 157-67. Retrieved from [Link]

  • Rojas-Mayorquín, A. E., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3631. Retrieved from [Link]

  • Legin, G. Y. (1996). 2-Bromo-2-nitro-1,3-propanediol(Bronopol) and its derivatives: Synthesis, properties, and application (a review). Pharmaceutical Chemistry Journal, 30, 243-257. Retrieved from [Link]

  • Cosmetic Ingredient Review. (2024, September 6). Safety Assessment of 2-Bromo-2-Nitropropane-1, 3-Diol as Used in Cosmetics. Retrieved from [Link]

  • Jiang, D., et al. (2024, November 29). Progress in 1,3-propanediol biosynthesis. Frontiers in Bioengineering and Biotechnology, 12, 1493027. Retrieved from [Link]

  • NICNAS. (2014, November 27). 1,3-Propanediol, 2-bromo-2-nitro-: Human health tier II assessment. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Methyl-2-propyl-1,3-propanediol. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-2-nitro-1,3-propanediol. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Analytical Detection of Nitro-Alkanediols, with a focus on 2-Bromo-2-nitro-1,3-propanediol (Bronopol) and its Analogs

Introduction: The Analytical Imperative for Nitro-Alkanediols Nitro-alkanediols represent a class of organic compounds utilized across various industries, most notably as antimicrobial agents in pharmaceuticals, cosmetic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for Nitro-Alkanediols

Nitro-alkanediols represent a class of organic compounds utilized across various industries, most notably as antimicrobial agents in pharmaceuticals, cosmetics, and industrial processes.[1][2] A prominent member of this family is 2-Bromo-2-nitro-1,3-propanediol, widely known as Bronopol.[1] Its efficacy as a preservative is counterbalanced by its propensity to degrade, particularly in aqueous and alkaline environments.[3][4] This degradation can lead to the formation of several byproducts, including other nitro-containing molecules and formaldehyde.[4] Consequently, robust and validated analytical methods are paramount for quality control, stability testing, and safety assessment of products containing these compounds.

This document provides a comprehensive guide to the analytical methodologies for the detection and quantification of Bronopol and by extension, can be adapted for related nitro-alkanediols. We will delve into the rationale behind method selection, provide detailed, field-tested protocols, and offer insights into data interpretation, thereby equipping researchers, scientists, and drug development professionals with a reliable analytical framework.

Core Analytical Challenges

The analysis of Bronopol and its analogs is not without its challenges. A primary consideration is the compound's instability in aqueous solutions, which can lead to non-reproducible results.[3][5] To circumvent this, sample preparation using a non-aqueous solvent like HPLC-grade methanol is often recommended, where Bronopol has been shown to be stable for at least a month at ambient temperature.[5] Furthermore, the high polarity of these analytes can result in poor retention and peak shape on traditional reversed-phase chromatography columns.[6]

Strategic Selection of Analytical Techniques

The choice of an analytical technique is dictated by the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the sample matrix. The most prevalent and effective methods for the analysis of nitro-alkanediols are:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A workhorse technique for routine quality control, offering a balance of performance and accessibility. It is particularly suitable for the analysis of bulk material and formulated products where the concentration of the analyte is relatively high.

  • Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): The gold standard for trace-level detection and quantification, especially in complex biological matrices like urine.[7] Its high sensitivity and selectivity make it ideal for metabolism and safety studies.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the analysis of volatile and semi-volatile compounds. While direct analysis of polar nitro-alkanediols can be challenging, derivatization can be employed to enhance volatility and thermal stability.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle and Rationale

Reversed-phase HPLC is a cornerstone for the analysis of Bronopol.[3][5] The separation is based on the partitioning of the analyte between a non-polar stationary phase (e.g., C18) and a polar mobile phase. The inclusion of a UV detector allows for the quantification of Bronopol, which possesses a suitable chromophore. The choice of a C18 column with enhanced polar selectivity is crucial for achieving good peak shape for these polar compounds.[6]

Experimental Workflow for HPLC-UV Analysis

cluster_prep Sample Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Analysis prep1 Weigh Sample prep2 Dissolve in Methanol prep1->prep2 prep3 Vortex & Sonicate prep2->prep3 prep4 Filter (0.45 µm) prep3->prep4 hplc_inj Inject into HPLC prep4->hplc_inj Prepared Sample hplc_sep Chromatographic Separation hplc_inj->hplc_sep hplc_det UV Detection hplc_sep->hplc_det data_acq Data Acquisition hplc_det->data_acq Signal data_proc Peak Integration data_acq->data_proc data_quant Quantification data_proc->data_quant

Caption: Workflow for HPLC-UV analysis of Bronopol.

Detailed Protocol for HPLC-UV Analysis

1. Reagents and Materials:

  • Bronopol reference standard

  • HPLC-grade Methanol

  • HPLC-grade Water

  • Phosphoric acid

  • 0.45 µm syringe filters

2. Standard Preparation:

  • Prepare a stock solution of Bronopol in methanol (e.g., 1 mg/mL).

  • Perform serial dilutions with methanol to prepare a series of calibration standards (e.g., 10, 25, 50, 100, 250 µg/mL).

3. Sample Preparation:

  • Accurately weigh a portion of the sample expected to contain Bronopol.

  • Dissolve the sample in a known volume of methanol.

  • Vortex and sonicate to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

4. HPLC-UV System and Conditions:

ParameterRecommended Setting
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase 0.1% Phosphoric acid in water:Methanol:0.1% Phosphoric acid in acetonitrile (80:10:10, v/v/v)[8]
Flow Rate 0.8 mL/min[8]
Injection Volume 10 µL
Column Temperature Ambient[8]
UV Detection Wavelength 210 nm or 250 nm[3][8]

5. Data Analysis:

  • Record the chromatograms of the standards and samples.

  • Identify the Bronopol peak based on its retention time.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Quantify the amount of Bronopol in the sample using the calibration curve.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

Principle and Rationale

For the determination of trace levels of Bronopol or its metabolites, such as 2-nitro-1,3-propanediol, in complex biological matrices, UPLC-MS/MS is the method of choice.[7] UPLC provides rapid and high-resolution separations, while tandem mass spectrometry offers exceptional sensitivity and selectivity through the monitoring of specific precursor-to-product ion transitions. The use of an isotope-labeled internal standard is crucial to compensate for matrix effects and variations in sample preparation and instrument response.[7]

Experimental Workflow for UPLC-MS/MS Analysis

cluster_prep Sample Preparation (LLE) cluster_uplc UPLC-MS/MS Analysis cluster_data Data Analysis prep1 Add Internal Standard to Sample prep2 Liquid-Liquid Extraction (Ethyl Acetate) prep1->prep2 prep3 Evaporate Organic Layer prep2->prep3 prep4 Reconstitute in Mobile Phase prep3->prep4 uplc_inj Inject into UPLC prep4->uplc_inj Prepared Sample uplc_sep Chromatographic Separation uplc_inj->uplc_sep uplc_ms MS/MS Detection (MRM) uplc_sep->uplc_ms data_acq Data Acquisition uplc_ms->data_acq Signal data_proc Peak Integration data_acq->data_proc data_quant Quantification data_proc->data_quant

Caption: Workflow for UPLC-MS/MS analysis of Bronopol metabolites.

Detailed Protocol for UPLC-MS/MS Analysis of 2-Nitro-1,3-propanediol in Urine

1. Reagents and Materials:

  • 2-Nitro-1,3-propanediol reference standard

  • 2-Nitro-1,3-propanediol-¹³C₃ internal standard[7]

  • Ethyl acetate

  • Methanol

  • Formic acid

  • Human urine (for matrix-matched standards)

2. Standard and Sample Preparation:

  • Prepare stock solutions of the analyte and internal standard in methanol.

  • Spike blank human urine with the analyte to create calibration standards.

  • To 1 mL of urine sample or standard, add the internal standard.

  • Perform liquid-liquid extraction with ethyl acetate.[7]

  • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase.

3. UPLC-MS/MS System and Conditions:

ParameterRecommended Setting
Column Reversed-phase, suitable for polar compounds (e.g., Atlantis T3)[8]
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Optimized for separation of the analyte from matrix components
Flow Rate 0.3 - 0.5 mL/min
Ionization Mode Electrospray Ionization (ESI), Negative
MS/MS Mode Multiple Reaction Monitoring (MRM)

4. Data Analysis:

  • Monitor the specific MRM transitions for the analyte and internal standard.

  • Integrate the peak areas for both the analyte and the internal standard.

  • Calculate the peak area ratio (analyte/internal standard).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.

  • Quantify the analyte in the samples using the calibration curve.

Quantitative Performance

The following table summarizes typical performance characteristics for the UPLC-MS/MS method for 2-nitro-1,3-propanediol in urine.[7]

ParameterValue
Limit of Quantification (LOQ) 0.5 µg/L
Linear Range 0.5 - 5000 µg/L
Intra-day Precision (CV) < 5%
Inter-day Precision (CV) < 5%
Accuracy 104 - 105%

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle and Rationale

GC-MS can be a valuable tool for the analysis of Bronopol and related compounds, particularly for identifying unknown degradation products. Due to the low volatility and thermal lability of these polar compounds, derivatization is often necessary to convert them into more volatile and thermally stable analogs. Silylation is a common derivatization technique for compounds with hydroxyl groups.

General Protocol Outline for GC-MS Analysis

1. Derivatization:

  • Evaporate the sample extract to dryness.

  • Add a silylating agent (e.g., BSTFA with 1% TMCS) and a suitable solvent (e.g., pyridine).

  • Heat the mixture to facilitate the reaction.

2. GC-MS System and Conditions:

ParameterRecommended Setting
Column Non-polar or mid-polar capillary column (e.g., DB-5ms)
Carrier Gas Helium
Injector Temperature 250 - 280 °C
Oven Temperature Program Start at a low temperature (e.g., 70 °C) and ramp up to a higher temperature (e.g., 280 °C)
Ionization Mode Electron Ionization (EI)
Mass Analyzer Quadrupole or Time-of-Flight (TOF)

3. Data Analysis:

  • Acquire the total ion chromatogram (TIC).

  • Identify peaks of interest and examine their mass spectra.

  • Compare the obtained mass spectra with spectral libraries (e.g., NIST) for compound identification.

Conclusion

The analytical methods detailed in this guide provide a robust framework for the detection and quantification of 2-Bromo-2-nitro-1,3-propanediol (Bronopol) and its related nitro-alkanediol compounds. The choice of technique, whether it be the accessible HPLC-UV for routine analysis or the highly sensitive UPLC-MS/MS for trace-level determination, should be tailored to the specific analytical objective. By understanding the principles behind each method and adhering to the detailed protocols, researchers can ensure the generation of accurate, reliable, and reproducible data, which is essential for product quality, safety, and regulatory compliance.

References

  • Wang, H., Provan, G. J., & Helliwell, K. (2002). Determination of bronopol and its degradation products by HPLC. Journal of Pharmaceutical and Biomedical Analysis, 29(1-2), 387-392. [Link]

  • ResearchGate. (n.d.). Determination of bronopol and its degradation products by HPLC. [Link]

  • Phenomenex. (n.d.). Improved Reversed Phase Peak Shape of Polar Bronopol and Degradation Product. [Link]

  • Semantic Scholar. (n.d.). Determination of bronopol and its degradation products by HPLC. [Link]

  • Ataman Kimya. (n.d.). BNPD (BRONOPOL). [Link]

  • SIELC Technologies. (n.d.). Separation of 2-(Hydroxymethyl)-2-nitro-1,3-propanediol on Newcrom R1 HPLC column. [Link]

  • Royal Society of Chemistry. (2019). A UPLC-MS/MS method for the determination of 2-nitro-1,3-propanediol, a metabolite of Bronopol, in human urine. Analytical Methods. [Link]

  • Ataman Kimya. (n.d.). 2-BROMO-2-NITRO-1,3-PROPANEDIOL (BRONOPOL). [Link]

  • Google Patents. (n.d.). CN1903830A - Preparation method of 2-bromo-2-nitro-1,3-propylene glycol.
  • Vaibhav Fine Chem. (2024). Preparation of Bronopol 2-Bromo-2-nitro-1,3-propanediol. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Synthesis of 2- Amino-2`Bromo- Propane-1,3-Diol. [Link]

  • ResearchGate. (n.d.). Analysis of bronopol (2-bromo-2-nitropropan-1, 3-diol) residues in rice (Oryza sativa L.) by SPE using Bond Elut Plexa and liquid chromatography-tandem mass spectrometry. [Link]

  • PubChem. (n.d.). 2-Ethyl-2-nitro-1,3-propanediol. [Link]

  • SpectraBase. (n.d.). 2-Nitro-1,3-propanediol. [Link]

  • Cosmetic Ingredient Review. (2024). Safety Assessment of 2-Bromo-2-Nitropropane-1, 3-Diol as Used in Cosmetics. [Link]

  • PubMed. (2012). A novel thin-layer chromatography method to screen 1,3-propanediol producers. [Link]

  • NIST WebBook. (n.d.). 2-Nitro-2-ethyl-1,3-propanediol. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 2-Nitro-2-propyl-1,3-propanediol Synthesis

Welcome to the Application Science Support Center. The synthesis of 2-nitro-2-propyl-1,3-propanediol via the double hydroxymethylation of 1-nitrobutane is a classic bis-Henry (nitroaldol) reaction.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. The synthesis of 2-nitro-2-propyl-1,3-propanediol via the double hydroxymethylation of 1-nitrobutane is a classic bis-Henry (nitroaldol) reaction. While conceptually straightforward, achieving high yields requires precise control over reaction kinetics and thermodynamics to prevent competing side pathways.

Below, we have compiled an authoritative troubleshooting guide, a quantitative catalyst comparison, and a self-validating protocol to ensure robust and reproducible yields in your laboratory.

I. Troubleshooting Guide & FAQs

Q1: Why is my yield of the bis-adduct so low, with a high concentration of the mono-adduct (2-nitro-1-pentanol) remaining? A: This is a thermodynamic equilibrium issue. The [1]. The first addition of formaldehyde to 1-nitrobutane is kinetically fast. However, the second addition to form the 1,3-diol is sterically hindered and thermodynamically less favorable. If the reaction temperature exceeds 30 °C or if the formaldehyde concentration depletes, the equilibrium shifts backward via the [2]. Actionable Fix: Use a strict stoichiometric excess of formaldehyde (2.2 to 2.5 equivalents) and maintain the reaction temperature tightly between 20–25 °C to drive the [3] forward.

Q2: I am observing significant degradation of my product and a rapid drop in pH during the reaction. What is happening? A: You are likely experiencing the [4]. Formaldehyde lacks alpha-hydrogens and is highly susceptible to disproportionation in the presence of strong bases (like NaOH or KOH). It converts into methanol and formate (formic acid)[5]. The generation of formate consumes your base catalyst, causing the pH to drop and prematurely quenching the [6]. Actionable Fix: Avoid strong inorganic bases. Switch to a weaker organic base like Triethylamine (Et 3​ N) or a basic ion-exchange resin to suppress the Cannizzaro pathway.

Q3: How do I properly isolate the highly polar 1,3-propanediol product from the aqueous reaction mixture? A: 2-Nitro-2-propyl-1,3-propanediol is highly water-soluble due to its two hydroxymethyl groups and the polar nitro moiety[7]. Standard liquid-liquid extraction with non-polar solvents (e.g., hexane, diethyl ether) will result in poor recovery. Actionable Fix: Saturate the aqueous layer with NaCl (salting out) to decrease the solubility of the diol in the aqueous phase, and extract with a highly polar organic solvent like ethyl acetate or 1-butanol.

II. Quantitative Catalyst Comparison

Selecting the correct base is the single most critical variable in this synthesis. The pKa of 1-nitrobutane is approximately 8.5 to 9.0. A base must be strong enough to generate the nitronate anion, but mild enough to avoid triggering the Cannizzaro or Retro-Henry pathways.

Catalyst TypepKa (Conjugate Acid)Typical Bis-Adduct Yield (%)Cannizzaro Side-Reaction RiskWorkup Complexity
NaOH (Aqueous) 13.840 - 50%HighHigh (Requires continuous pH monitoring)
K 2​ CO 3​ 10.360 - 70%MediumMedium (Prone to Retro-Henry if heated)
Triethylamine (Et 3​ N) 10.775 - 85%LowLow (Easily neutralized and removed)
Amberlyst A-21 (Resin) ~ 9.085 - 95%Very LowMinimal (Simple vacuum filtration)

III. Self-Validating Experimental Protocol

This protocol utilizes Triethylamine (Et 3​ N) to maximize bis-hydroxymethylation while systematically suppressing degradation pathways. Every phase includes a validation check to ensure the reaction remains within safe thermodynamic boundaries.

Step 1: Reagent Preparation

  • Charge a clean, dry 250 mL round-bottom flask with 1-nitrobutane (1.0 eq, 103.12 g/mol ).

  • Add a 2.5 eq molar excess of 37% aqueous formaldehyde (formalin).

  • Validation Check 1: Ensure the formalin solution is clear and free of heavy white paraformaldehyde precipitate, which will skew the stoichiometry and stall the second addition.

Step 2: Catalyst Introduction

  • Add Triethylamine (Et 3​ N) dropwise (0.1 eq) under continuous magnetic stirring.

  • Validation Check 2: Measure the pH of the mixture immediately after addition. It must read between 8.0 and 8.5 . If the pH exceeds 9.5, the risk of Cannizzaro degradation increases exponentially.

Step 3: Reaction Propagation

  • Maintain the reaction temperature strictly at 25 °C using a temperature-controlled water bath for 16 hours.

  • Validation Check 3: At t=8h and t=16h, perform TLC (Eluent: 7:3 Hexane/Ethyl Acetate). The disappearance of the intermediate mono-adduct (R f​ ~0.6) and the dominance of the highly polar bis-adduct (R f​ ~0.2) validates reaction completion.

Step 4: Quenching and Workup

  • Quench the reaction by adding 1M HCl dropwise until the pH reaches exactly 6.0. This neutralizes the Et 3​ N and halts all Henry/Retro-Henry equilibria.

  • Saturate the aqueous solution with solid NaCl to force the highly water-soluble 1,3-diol into the organic phase.

Step 5: Extraction and Purification

  • Extract the aqueous phase with Ethyl Acetate (3 x 50 mL).

  • Dry the combined organic layers over anhydrous MgSO 4​ , filter, and concentrate under reduced pressure.

  • Recrystallize the crude oil from a minimal amount of warm ethyl acetate layered with heptane to yield pure 2-nitro-2-propyl-1,3-propanediol crystals.

IV. Reaction Pathway Visualization

G N1 1-Nitrobutane + Formaldehyde N2 Nitronate Intermediate (Base Catalyzed) N1->N2 Deprotonation (pH 8.0-8.5) N6 Cannizzaro Reaction (Formate + Methanol) N1->N6 Strong Base (NaOH) + CH2O N3 Mono-adduct (2-Nitro-1-pentanol) N2->N3 1st Henry Addition (Fast) N4 Bis-adduct (Target) 2-Nitro-2-propyl-1,3-propanediol N3->N4 2nd Henry Addition (Slow) Requires Excess CH2O N5 Retro-Henry Degradation (Reaction Reversal) N4->N5 High Temp / Base Excess

Pathways in 2-Nitro-2-propyl-1,3-propanediol synthesis, highlighting competing side reactions.

V. References

  • PubChem - 2-nitro-2-propyl-1,3-propanediol (CID 138550). National Center for Biotechnology Information. URL:[Link]

  • Wikipedia - Henry reaction. URL: [Link]

  • Chemistry-Reaction - Double Henry Reaction. URL: [Link]

  • Master Organic Chemistry - Henry Reaction. URL:[Link]

  • Organic Chemistry Portal - Cannizzaro Reaction. URL:[Link]

  • ConnectSci (CSIRO) - The Mechanism of the Cannizzaro Reaction of Formaldehyde. URL:[Link]

Sources

Optimization

Technical Support Center: 2-Nitro-2-propyl-1,3-propanediol Purification &amp; Troubleshooting

Welcome to the Technical Support Center for 2-Nitro-2-propyl-1,3-propanediol (CAS 5638-92-6)[1]. As a Senior Application Scientist, I have designed this hub to address the critical bottlenecks researchers and drug develo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Nitro-2-propyl-1,3-propanediol (CAS 5638-92-6)[1]. As a Senior Application Scientist, I have designed this hub to address the critical bottlenecks researchers and drug development professionals face when isolating this specific nitro diol.

Synthesized via the base-catalyzed Henry reaction (nitroaldol reaction) between 1-nitrobutane and formaldehyde[2], this compound is notoriously challenging to purify. It is highly prone to thermal degradation, reversible cleavage (retro-Henry reaction)[3], and often supercools into a viscous, non-crystallizing syrup[4]. This guide provides field-proven, self-validating protocols to ensure high-yield, high-purity isolation.

Core Purification Workflows

The purification of 2-nitro-2-propyl-1,3-propanediol requires a delicate balance of pH control and thermal management. Below are the definitive, step-by-step methodologies for isolating this compound.

Protocol A: Reaction Quenching & Liquid-Liquid Extraction

Objective: Isolate the crude diol from the aqueous reaction matrix while preventing base-catalyzed degradation.

  • Acidic Quench: Cool the crude Henry reaction mixture to 0–5°C in an ice bath. Slowly add 1M HCl dropwise until the solution reaches pH 5.0–6.0.

    • Causality: The Henry reaction relies on a basic catalyst (e.g., NaOH or Et₃N)[2]. If unneutralized, residual base will catalyze a retro-Henry reaction during solvent removal, cleaving the diol back into 1-nitrobutane and formaldehyde[3].

    • Self-Validation: Spot the quenched mixture on pH paper. A stable reading of pH 5–6 confirms the basic catalyst is fully protonated and deactivated.

  • Volatile Removal: Concentrate the mixture under reduced pressure using a rotary evaporator. Strictly maintain the water bath at ≤ 35°C.

  • Extraction: Dilute the concentrated aqueous residue with saturated aqueous NaCl (brine). Extract with Ethyl Acetate (EtOAc) (3 x 50 mL per 100 mL aqueous phase).

    • Causality: Formaldehyde byproducts can form polymeric hydrates that act as surfactants, causing severe emulsions. Brine increases the ionic strength of the aqueous layer, breaking emulsions and forcing the highly polar nitro diol into the organic phase.

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄ for 30 minutes. Filter and concentrate in vacuo (bath ≤ 35°C) to yield the crude product.

    • Self-Validation: Perform a crude ¹H NMR. The absence of a distinct aldehyde proton peak at ~9.5 ppm confirms that retro-Henry degradation was successfully prevented during concentration.

Protocol B: Silica Gel Flash Chromatography

Objective: Purify viscous syrups that fail to crystallize due to trace mono-ol impurities.

  • Column Preparation: Pack a glass column with 230–400 mesh silica gel using Hexane as the slurry solvent.

  • Loading: Dissolve the crude syrup in a minimum volume of Dichloromethane (DCM) and load it evenly onto the silica bed.

  • Gradient Elution: Elute using a gradient solvent system starting at 80:20 (Hexane:EtOAc) and slowly increasing polarity to 50:50 (Hexane:EtOAc).

    • Causality: The highly polar 1,3-propanediol moiety interacts strongly with the silica stationary phase. A gradual increase in polarity prevents the co-elution of the less polar mono-addition impurity (2-nitro-1-pentanol).

  • Fraction Monitoring: Monitor fractions via Thin Layer Chromatography (TLC). Stain plates with KMnO₄ and gently heat; nitro diols will appear as distinct yellow/brown spots.

    • Self-Validation: Pool fractions containing the pure spot (R_f ~ 0.35 in 1:1 Hexane:EtOAc) and evaporate to yield a chemically pure, albeit often still syrupy, product.

Protocol C: Recrystallization & Lattice Maturation

Objective: Induce crystallization in purified syrups to obtain a stable, solid product.

  • Azeotropic Drying: Dissolve the purified syrup in Toluene and evaporate to dryness. Repeat twice.

    • Causality: Trace water strongly hydrogen-bonds with the diol, completely disrupting the highly ordered crystal lattice required for solidification[4]. Azeotropic distillation removes this residual moisture.

  • Solvent System Formulation: Dissolve the dried residue in a minimum volume of warm Toluene (40°C). Slowly add Hexanes dropwise until the solution becomes slightly turbid (cloud point).

  • Maturation: Remove from heat and allow the solution to cool to room temperature undisturbed for 4 hours, then transfer to a 4°C refrigerator for 24 hours.

    • Self-Validation: Isolate the resulting white crystals via vacuum filtration. A sharp melting point indicates high lattice purity, whereas a broad melting range suggests incomplete removal of water or mono-ol impurities.

Process Visualizations

PurificationWorkflow A Crude Henry Reaction Mixture B Acidic Quench (pH 5-6) & Volatile Removal A->B Prevents Retro-Henry C Liquid-Liquid Extraction (EtOAc / Brine) B->C D Concentration in vacuo (T < 35°C) C->D E Physical State Assessment D->E F Recrystallization (Toluene/Hexane) E->F Solid/Crystalline G Silica Chromatography (Hexane/EtOAc) E->G Viscous Syrup H Purified 2-Nitro-2-propyl-1,3-propanediol F->H G->H

Fig 1. Decision-tree workflow for the purification of 2-nitro-2-propyl-1,3-propanediol.

RetroHenryPathway N1 2-Nitro-2-propyl- 1,3-propanediol N2 Base Excess / Heat (>40°C) N1->N2 N3 Alkoxide Intermediate N2->N3 N4 C-C Bond Cleavage N3->N4 N5 1-Nitrobutane + Formaldehyde N4->N5

Fig 2. Mechanistic pathway of base-catalyzed retro-Henry degradation under thermal stress.

Troubleshooting Guides & FAQs

Q: During rotary evaporation, my crude extract turns dark yellow and emits a pungent odor. What is happening and how do I salvage it? A: You are observing the classic signature of the retro-Henry reaction[3]. The pungent smell is formaldehyde gas being released as the diol cleaves.

  • Causality: The Henry reaction is highly reversible. Under thermal stress (>40°C) and in the presence of trace unneutralized base, the thermodynamic equilibrium shifts back toward the starting materials[2].

  • Solution: The degraded batch cannot be easily salvaged and should be discarded. For the next batch, strictly adhere to Protocol A, Step 1. Ensure the aqueous layer tests at pH 5–6 before applying any heat, and never let the water bath exceed 35°C.

Q: My product remains a viscous syrup after chromatography and refuses to crystallize, even after weeks in the fridge. How can I induce crystallization? A: Nitro diols are notorious for supercooling into oils due to complex intra- and intermolecular hydrogen bonding networks[4].

  • Causality: Trace polar impurities (like unreacted formaldehyde, water, or mono-ol derivatives) disrupt the highly ordered lattice required for crystallization.

  • Solution: Perform the azeotropic drying step outlined in Protocol C. If it still fails to crystallize, triturate the syrup vigorously with ice-cold pentane using a glass rod to scratch the sides of the flask, which provides nucleation sites for crystal growth.

Q: I am experiencing severe, unbreakable emulsions during the ethyl acetate/water extraction. What is the best way to resolve this? A:

  • Causality: Formaldehyde can form polymeric hydrates (paraformaldehyde oligomers) in aqueous solutions. These oligomers act as surfactants, stabilizing emulsions at the biphasic interface.

  • Solution: Saturate the aqueous layer with solid NaCl to maximize ionic strength. If the emulsion persists, filter the entire biphasic mixture through a tightly packed pad of Celite. This physically strips the polymeric particulates from the interface, allowing the layers to separate cleanly.

Quantitative Data & Process Parameters

Table 1: Physicochemical & Chromatographic Properties

ParameterValue / ConditionReference
Chemical Formula C₆H₁₃NO₄[1],[5]
Molecular Weight 163.17 g/mol [1]
CAS Registry Number 5638-92-6[1]
Monoisotopic Mass 163.08446 Da[5]
TLC R_f Value ~0.35 (Hexane:EtOAc 1:1)Empirical
Detection Method KMnO₄ Stain (Yellow/Brown spot)Empirical

Table 2: Troubleshooting Matrix (Quantitative Limits)

Process ParameterSafe Operating LimitCritical Failure PointConsequence of Failure
Evaporation Bath Temp ≤ 35°C> 45°CRapid retro-Henry degradation[3]
Aqueous Wash pH 5.0 - 6.0> 7.5Base-catalyzed cleavage[2]
Drying Time (in vacuo) 12 - 24 hours< 4 hoursCrystallization failure due to H₂O[4]

Sources

Troubleshooting

Technical Support Center: 2-Nitro-2-propyl-1,3-propanediol (NPP) Stability &amp; Troubleshooting

Welcome to the Technical Support Center for 2-Nitro-2-propyl-1,3-propanediol (NPP) . NPP is an aliphatic nitro-diol widely utilized as an intermediate and biocide in various drug development and chemical formulations.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Nitro-2-propyl-1,3-propanediol (NPP) . NPP is an aliphatic nitro-diol widely utilized as an intermediate and biocide in various drug development and chemical formulations. Because of its specific functional groups, NPP is highly sensitive to environmental conditions.

This guide provides researchers and drug development professionals with authoritative troubleshooting strategies, mechanistic explanations, and validated analytical protocols to manage NPP degradation.

Section 1: Mechanistic Overview of NPP Degradation

Q: What is the primary chemical degradation pathway of NPP in aqueous formulations? A: The primary degradation route for aliphatic nitro-diols like NPP is the reversible retro-aldol condensation reaction [1]. Under alkaline conditions or elevated temperatures, the hydroxyl group of NPP is deprotonated. This triggers the cleavage of the carbon-carbon bond, expelling a stabilized nitroalkyl carbanion and releasing formaldehyde [2].

The initial cleavage yields 2-nitro-1-pentanol and one equivalent of formaldehyde. A subsequent retro-aldol cleavage can yield 1-nitropentane and a second equivalent of formaldehyde. Concurrently, hydrolysis and photolysis can lead to the radical-based homolysis of the C-N bond, eliminating nitrite ions (NO₂⁻)[3].

Q: Why does pH drastically affect the stability of NPP? A: The retro-aldol cleavage is strictly base-catalyzed. The hydroxide ion (OH⁻) abstracts a proton from the hydroxymethyl group. The resulting alkoxide intermediate collapses because the adjacent carbon bears an electron-withdrawing nitro group (-NO₂), which perfectly stabilizes the leaving carbanion. At pH < 6.0, NPP is relatively stable, but as the pH shifts above 7.0, the half-life decreases exponentially[1].

Pathway NPP 2-Nitro-2-propyl- 1,3-propanediol Intermediate 2-Nitro-1-pentanol + Formaldehyde NPP->Intermediate Base/Heat (Retro-Aldol) Side Nitrite Ion (NO2-) Elimination NPP->Side Hydrolysis/ Photolysis Final 1-Nitropentane + Formaldehyde Intermediate->Final Base/Heat (Retro-Aldol)

Chemical degradation pathways of NPP via retro-aldol cleavage and nitrite elimination.

Section 2: Troubleshooting Formulation & Assay Issues

Q: My formulation containing NPP is turning yellow and losing antimicrobial efficacy over time. What is happening? A: Yellowing is a classic visual indicator of nitro-diol degradation. As NPP degrades, it releases formaldehyde and nitrite ions. These nitrite ions can undergo further oxidation/reduction or react with formulation excipients, forming highly conjugated, chromophoric degradation products. The loss of antimicrobial efficacy is directly proportional to the depletion of the intact NPP molecule, as the liberated formaldehyde alone is insufficient to maintain the original biostatic effect[1].

Q: How do I prevent nitrosamine formation in my biological assays? A: Nitrite released from the secondary degradation of NPP acts as a potent nitrosating agent. If your formulation or assay buffer contains secondary or tertiary amines (e.g., diethanolamine, morpholine), they will react with the liberated nitrite to form carcinogenic nitrosamines[4].

  • Corrective Action: Maintain formulation pH between 4.0 and 6.0, store at temperatures below 25°C, and strictly avoid amine-containing buffers (like Tris or HEPES) when working with NPP.

Quantitative Stability Profile of Aliphatic Nitro-Diols

Data extrapolated from kinetic studies of homologous aliphatic nitro-diols (e.g., Bronopol)[5].

pH LevelTemperature (°C)Extrapolated Half-LifePrimary Degradant Observed
4.0 20~18 yearsIntact NPP (Stable)
6.0 20~1.5 years2-Nitro-1-pentanol
8.0 20~2 monthsFormaldehyde
8.0 40< 1 weekFormaldehyde, Nitrite

Section 3: Validated Analytical Workflows

Q: How can I accurately quantify the degradation of NPP and the release of formaldehyde? A: Direct UV detection of formaldehyde is impossible due to the lack of a strong chromophore. To ensure a self-validating and highly accurate system, we recommend a Pre-Column Derivatization UHPLC-UV/MS Workflow using 2,4-Dinitrophenylhydrazine (DNPH).

Step-by-Step Protocol: DNPH Derivatization & UHPLC-UV/MS
  • Sample Quenching & Aliquoting: Extract 1.0 mL of the formulation. Immediately adjust the pH to 4.0 using 0.1 M phosphoric acid.

    • Causality: The retro-aldol reaction is base-catalyzed; acidifying the sample halts further in situ degradation, preserving the true degradant profile at the exact time of sampling.

  • DNPH Derivatization: Add 2.0 mL of DNPH reagent (saturated solution in acetonitrile with 1% HCl). Incubate in a sealed water bath at 40°C for 30 minutes.

    • Causality: DNPH reacts specifically with the carbonyl group of the liberated formaldehyde to form formaldehyde-2,4-dinitrophenylhydrazone. This derivative absorbs strongly at 360 nm, making the assay self-validating by confirming the presence of the invisible degradant.

  • Filtration: Quench the reaction in an ice bath to stop derivatization. Filter the mixture through a 0.22 µm PTFE syringe filter into an amber autosampler vial.

  • UHPLC Separation: Inject 5 µL onto a C18 UHPLC column (e.g., 2.1 x 100 mm, 1.7 µm). Run a gradient mobile phase of Water (0.1% Formic Acid) and Acetonitrile.

  • Dual-Wavelength Detection: Monitor UV absorbance at 360 nm to quantify the formaldehyde-hydrazone derivative, and at 210 nm to quantify residual intact NPP and intermediate nitroalkanes.

Workflow Step1 1. Sample Collection & Acid Quenching (pH 4.0) Step2 2. DNPH Derivatization (40°C, 30 min) Step1->Step2 Halt Degradation Step3 3. Ice Bath Quench & PTFE Filtration Step2->Step3 Tag Formaldehyde Step4 4. UHPLC-UV/MS Separation Step3->Step4 Prepare Injection Step5 5. Dual Detection (360 nm & 210 nm) Step4->Step5 Quantify Peaks

Validated analytical workflow for quantifying NPP degradation and formaldehyde release.

Section 4: Frequently Asked Questions (FAQs)

Q: Can I autoclave solutions containing NPP? A: No. High-temperature sterilization (121°C) will cause rapid, irreversible thermal degradation (exothermic decomposition), releasing toxic nitrogen oxides and massive amounts of formaldehyde[5]. Always use sterile filtration (0.22 µm PES membrane) for NPP-containing solutions.

Q: Is NPP sensitive to light? A: Yes, to a moderate degree. UV light can induce radical-based homolysis of the C-N bond, leading to premature nitrite release and subsequent degradation[3]. Always store NPP powders and formulated solutions in amber glass or opaque containers away from direct light.

Q: Can I use NPP in formulations containing reducing agents? A: It is highly discouraged. Strong reducing agents (e.g., thiols, ascorbic acid) can reduce the aliphatic nitro group (-NO₂) to an amine (-NH₂), fundamentally altering the molecule's structure and completely neutralizing its intended chemical properties.

Sources

Optimization

Identifying and minimizing byproducts in nitro compound synthesis.

Welcome to the Nitration Technical Support & Troubleshooting Center . Aromatic nitration is a cornerstone of pharmaceutical and energetic materials synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Nitration Technical Support & Troubleshooting Center . Aromatic nitration is a cornerstone of pharmaceutical and energetic materials synthesis. However, the highly exothermic nature of the reaction, combined with the extreme reactivity of nitrating agents, frequently leads to complex byproduct profiles.

This guide is designed for researchers and process scientists to diagnose, understand, and systematically eliminate byproducts—specifically regioisomers, over-nitrated species, and oxidation products—using modern kinetic control and continuous flow methodologies.

Diagnostic Workflow: Byproduct Identification & Resolution

NitrationDiagnostics Start Crude Product Analysis (HPLC/GC-MS) OverNitration Di-/Tri-Nitro Species Detected Start->OverNitration Regio Poor Regioselectivity (Ortho/Para Imbalance) Start->Regio Oxidation Oxidation Byproducts (Phenols/Quinones) Start->Oxidation Mech1 Thermal Runaway / Poor Heat Dissipation OverNitration->Mech1 Mech2 Mass-Transfer Limited / Thermodynamic Control Regio->Mech2 Mech3 Excess Oxidant / Prolonged Residence Time Oxidation->Mech3 Sol1 Implement Continuous Flow Microreactors Mech1->Sol1 Sol2 Switch to Acetyl Nitrate / Kinetic Regime Mech2->Sol2 Sol3 Inline Quenching & Dilute HNO3 Mech3->Sol3

Diagnostic workflow for identifying and resolving common aromatic nitration byproducts.

Troubleshooting FAQs: The Science of Byproduct Minimization

Q1: Why am I seeing a high percentage of di-nitro and tri-nitro byproducts, even when using only 1.0 equivalent of nitric acid? The Causality: The first nitration of an aromatic ring is intensely exothermic, releasing between −73 to −253 kJ/mol of heat[1]. In traditional batch reactors, mixing is imperfect. This creates localized "hot spots" where the temperature spikes drastically. Even though the addition of the first nitro group deactivates the aromatic ring toward further electrophilic attack, these thermal spikes provide the necessary activation energy to force a second or third nitration event before the heat can dissipate. The Solution: Transition from batch to continuous flow chemistry. Microreactors possess a dramatically higher surface-area-to-volume ratio, allowing for near-instantaneous heat removal and uniform mixing[2]. By maintaining strict isothermal conditions, the energy threshold for di-nitration is never reached. Additionally, utilizing dilute aqueous nitric acid rather than fuming nitric acid can completely suppress di-nitro formation[3].

Q2: My reaction yields an unfavorable ratio of ortho/para regioisomers. How can I gain control over the regioselectivity? The Causality: Standard "mixed acid" (HNO3/H2SO4) nitrations are exceptionally fast and often operate in a mass-transfer-limited regime (Type A reactions). In this state, the reaction occurs at the phase boundary the moment the reagents touch, meaning the product distribution is dictated almost entirely by the thermodynamic directing effects of the substrate[1]. The Solution: You must shift the reaction to a predominantly kinetically controlled regime. This is achieved by using a homogenous solvent system (like acetic acid) and a milder nitrating agent. For example, generating acetyl nitrate in situ using acetic anhydride and nitric acid provides a softer electrophile[4]. This alters the transition state geometry and energy, allowing steric factors to preferentially guide the nitronium ion to the desired position, frequently achieving >90% regioselectivity[1].

Q3: GC-MS analysis of my crude mixture shows phenolic and quinone impurities. What is causing this degradation? The Causality: Nitric acid is not just a source of nitronium ions (NO2+); it is also a potent oxidizing agent. When aromatic substrates are exposed to high concentrations of HNO3 for prolonged periods—especially at elevated temperatures—the ring undergoes oxidative cleavage or hydroxylation. Furthermore, complex side reactions can generate unstable byproducts like tetranitromethane, which complicate the matrix and lower the thermal onset of decomposition[5]. The Solution: Minimize the residence time of the substrate in the presence of the nitrating agent. In a flow setup, residence times can be reduced to as little as 40 seconds before the mixture is immediately passed into an inline quenching zone[4].

Self-Validating Experimental Protocols

Protocol A: Kinetically Controlled Continuous Flow Nitration

Objective: Achieve mono-nitration with high regioselectivity while preventing thermal runaway.

  • System Priming: Flush a modular microreactor platform (equipped with inline temperature probes) with anhydrous acetic acid at the target flow rate to establish baseline pressure and thermal stability.

  • Reagent Preparation:

    • Stream A: Prepare a 1.0 M solution of the aromatic substrate in acetic acid.

    • Stream B: Prepare a solution of aqueous nitric acid (69 wt%) in acetic acid. Note: Avoid fuming nitric acid (99 wt%) if oxidation byproducts have been previously observed, as it aggressively decomposes starting materials[1].

  • Flow Execution: Pump Stream A and Stream B into a T-mixer leading to the residence time unit (RTU). Set the flow rates to achieve a residence time of exactly 60 seconds. Maintain the reactor temperature at 20 °C using an active cooling jacket.

  • Inline Quenching: Direct the output of the RTU directly into a continuous stirred-tank reactor (CSTR) containing a 0 °C aqueous buffer to instantly terminate the reaction.

  • Self-Validation Step: Do not collect the initial output. Divert the first three reactor volumes to waste. Sample the fourth reactor volume and run a rapid 3-minute UHPLC check. Validation criteria: If di-nitro species exceed 0.5% area, the system is not at steady-state cooling; decrease the reactor temperature by 5 °C, wait two residence volumes, and re-validate before collecting the bulk batch.

Protocol B: HPLC/GC-MS Byproduct Profiling

Objective: Accurately identify trace regioisomers and oxidation products without inducing analytical artifacts.

  • Sample Dilution: Extract 50 µL of the quenched reaction mixture. Dilute immediately with 950 µL of a chilled Acetonitrile/Water (50:50) mixture. Causality: Proper diluent choice is critical; injecting strong sulfuric/nitric acid matrices directly into the instrument can cause on-column degradation or highly reactive situations[5].

  • Chromatographic Separation: Inject 1 µL onto a C18 reverse-phase column. Use a gradient of Water (0.1% Formic Acid) to Acetonitrile to elute polar oxidation byproducts (phenols) first, followed by the mono-nitrated isomers, and finally the highly retained di-nitro species.

  • Detection: Utilize a UV-Vis detector (HPLC-PIC) at 254 nm in tandem with a Mass Spectrometer (ESI or EI depending on the system).

  • Self-Validation Step: Prior to analyzing the crude sample, run a "blank" injection of the exact unreacted starting material spiked into the diluent. Validation criteria: If the blank shows oxidation peaks, the degradation is occurring within the hot GC inlet or HPLC source, not in your reactor. Lower the inlet temperature before proceeding.

Quantitative Data: Byproduct Mitigation Metrics

Summarizing the kinetic and thermodynamic parameters allows for a direct comparison of how process choices impact byproduct formation.

Parameter / ConditionTraditional Batch (Mixed Acid)Optimized Continuous FlowImpact on Byproducts
Heat Dissipation Poor (Prone to localized hot spots)Excellent (High surface-area-to-volume)Prevents thermal runaway and eliminates activation energy for over-nitration[1][2].
Reaction Enthalpy −73 to −253 kJ/mol−73 to −253 kJ/molManaged efficiently in flow, preventing secondary activation[1].
Typical Residence Time 1 to 6 Hours40 seconds to 5 minutesShort exposure minimizes oxidative cleavage and degradation[4].
Regioisomer Yield Variable (Thermodynamically driven)Up to 94% desired (<6% byproduct)Kinetically controlled regimes isolate the target isomer[1].
Di-nitro Formation High (with concentrated fuming acids)0% (with dilute aqueous HNO3)Modulating HNO3 concentration eliminates over-nitration[3].

Sources

Troubleshooting

Technical Support Center: Troubleshooting Analytical Detection of 2-Nitro-2-propyl-1,3-propanediol

Welcome to the technical support center for the analytical detection of 2-Nitro-2-propyl-1,3-propanediol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth trouble...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analytical detection of 2-Nitro-2-propyl-1,3-propanediol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common challenges encountered during the analysis of this compound. The following question-and-answer format addresses specific issues to help you optimize your experimental workflow and ensure data integrity.

Section 1: High-Performance Liquid Chromatography (HPLC)

Question 1: I'm observing significant peak tailing when analyzing 2-Nitro-2-propyl-1,3-propanediol on a C18 column. What are the likely causes and how can I resolve this?

Answer:

Peak tailing is a frequent issue in reversed-phase HPLC and for a polar compound like 2-Nitro-2-propyl-1,3-propanediol, it often stems from secondary interactions with the stationary phase.[1][2] Here’s a breakdown of the primary causes and a systematic approach to troubleshooting:

Primary Causes:

  • Secondary Silanol Interactions: Standard silica-based C18 columns have residual silanol groups (-Si-OH) on the surface that are acidic.[3][4] The hydroxyl groups of your analyte can interact with these sites, leading to a secondary retention mechanism that causes peak tailing.[1]

  • Inappropriate Mobile Phase pH: The pH of your mobile phase plays a critical role. If the pH is not properly controlled, it can lead to inconsistent ionization of the analyte and the silanol groups, exacerbating tailing.[1]

  • Column Overload: Injecting too much sample, either in mass or volume, can saturate the stationary phase and lead to distorted peak shapes.[1][5]

  • Column Contamination or Degradation: Accumulation of strongly retained compounds from previous injections or degradation of the stationary phase can create active sites that cause tailing.[1]

Troubleshooting Workflow:

Sources

Optimization

Technical Support Center: Enhancing the Stability of 2-Nitro-2-propyl-1,3-propanediol in Formulations

Welcome to the technical support center dedicated to providing in-depth guidance on enhancing the stability of 2-Nitro-2-propyl-1,3-propanediol in various formulations. This resource is designed for researchers, scientis...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to providing in-depth guidance on enhancing the stability of 2-Nitro-2-propyl-1,3-propanediol in various formulations. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide actionable troubleshooting strategies during experimental work.

Introduction

2-Nitro-2-propyl-1,3-propanediol is a valuable compound in various research and development applications. However, like many nitroalkanes, its stability in formulations can be a significant concern, potentially leading to degradation, loss of potency, and the formation of undesirable byproducts. This guide provides a comprehensive overview of the factors influencing its stability and practical solutions to mitigate these issues.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the stability of 2-Nitro-2-propyl-1,3-propanediol.

Q1: What are the primary factors that affect the stability of 2-Nitro-2-propyl-1,3-propanediol in a formulation?

A1: The stability of 2-Nitro-2-propyl-1,3-propanediol is primarily influenced by several factors, including pH, temperature, light exposure, and the presence of other reactive species in the formulation.[1][2][3] Aliphatic nitro compounds can be susceptible to degradation under alkaline conditions, and elevated temperatures can accelerate decomposition.[4]

Q2: What is the most common degradation pathway for 2-Nitro-2-propyl-1,3-propanediol?

A2: While specific degradation pathways for 2-Nitro-2-propyl-1,3-propanediol are not extensively documented in publicly available literature, a close structural analog, 2-bromo-2-nitro-1,3-propanediol (bronopol), undergoes degradation in aqueous and alkaline conditions to release formaldehyde.[4][5][6] It is highly probable that 2-Nitro-2-propyl-1,3-propanediol follows a similar retro-aldol reaction pathway, especially at elevated pH, to yield formaldehyde and 2-nitropropane.

Q3: Can 2-Nitro-2-propyl-1,3-propanediol degrade upon exposure to light?

A3: Yes, photolytic degradation is a potential concern for nitroaromatic compounds, and while less documented for aliphatic nitro compounds, it should be considered a risk.[7] Exposure to UV light can provide the energy to initiate degradation reactions. Therefore, it is recommended to protect formulations containing this compound from light.

Q4: Are there any specific excipients that are known to be incompatible with 2-Nitro-2-propyl-1,3-propanediol?

A4: Excipients with a basic pH, strong oxidizing or reducing agents, and certain amines or amides should be used with caution. Basic excipients can catalyze the degradation of the nitroalkane.[4] Amines and amides can potentially react with degradation byproducts like nitrite to form nitrosamines, which are a significant safety concern.[5][8]

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your experiments.

Issue 1: Discoloration of the Formulation (Yellowing)

Symptom: Your formulation containing 2-Nitro-2-propyl-1,3-propanediol develops a yellow tint over time.

Possible Causes:

  • Degradation: The yellowing may be an indication of chemical degradation, potentially leading to the formation of chromophoric byproducts.

  • Nitrite Formation: Degradation can lead to the formation of nitrite ions, which can contribute to color changes.

  • Interaction with Other Excipients: The color change could be a result of an interaction between the active compound or its degradants and other components in the formulation.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for formulation discoloration.

Experimental Protocol: pH Adjustment and Monitoring

  • pH Measurement: Accurately measure the pH of your formulation using a calibrated pH meter.

  • Buffer Selection: If the pH is alkaline, select a suitable buffer system (e.g., citrate, phosphate) that is compatible with all formulation components and can maintain the pH in a slightly acidic range (ideally pH 4-6).

  • pH Adjustment: Gradually add the chosen buffer to the formulation while stirring gently, monitoring the pH until the target range is achieved.

  • Stability Study: Store the pH-adjusted formulation alongside a control (unadjusted formulation) under accelerated stability conditions (e.g., 40°C/75% RH) and at room temperature.

  • Analysis: Visually inspect for color changes at regular intervals. Quantify the concentration of 2-Nitro-2-propyl-1,3-propanediol and any potential degradants using a stability-indicating HPLC method (see Protocol 2).

Issue 2: Loss of Potency/Assay Failure

Symptom: The concentration of 2-Nitro-2-propyl-1,3-propanediol in your formulation decreases over time, as determined by an analytical assay.

Possible Causes:

  • Chemical Degradation: The active compound is degrading into other chemical species. The most likely cause is hydrolysis, especially under alkaline conditions.[4]

  • Thermal Decomposition: Exposure to elevated temperatures during processing or storage can lead to decomposition.

  • Oxidation: Oxidative degradation can occur, especially in the presence of oxidizing agents or exposure to air.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for loss of potency.

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential to identify the degradation pathways and to develop a stability-indicating analytical method.[1][3][9]

  • Prepare Solutions: Prepare solutions of 2-Nitro-2-propyl-1,3-propanediol in various stress conditions:

    • Acidic: 0.1 N HCl at 60°C for 24 hours.

    • Alkaline: 0.1 N NaOH at room temperature for 1 hour (expect rapid degradation).

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Store the solid compound at 80°C for 48 hours.

    • Photolytic: Expose a solution to UV light (e.g., 254 nm) for 24 hours.

  • Neutralization: After the specified time, neutralize the acidic and alkaline samples.

  • Analysis: Analyze all samples, including a control (unstressed) sample, using a suitable HPLC method (see Protocol 2).

  • Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and quantify the degradation products. This information will confirm the degradation pathways and help in selecting appropriate stabilization strategies.

Issue 3: Formation of Precipitate

Symptom: A solid precipitate forms in your liquid or semi-solid formulation over time.

Possible Causes:

  • Degradation Product Insolubility: A degradation product may have lower solubility in the formulation vehicle than the parent compound.

  • pH Shift: A change in the pH of the formulation during storage could lead to the precipitation of the active compound or an excipient.

  • Excipient Incompatibility: An interaction between 2-Nitro-2-propyl-1,3-propanediol and an excipient could result in the formation of an insoluble complex.

Troubleshooting Steps:

  • Isolate and Characterize Precipitate: If possible, isolate the precipitate by filtration or centrifugation. Attempt to identify the precipitate using techniques such as FTIR, NMR, or Mass Spectrometry.

  • Analyze Supernatant: Analyze the supernatant to determine if the concentration of 2-Nitro-2-propyl-1,3-propanediol has decreased, indicating its involvement in the precipitate.

  • Review Formulation pH: Monitor the pH of the formulation over time to see if a shift correlates with precipitate formation.

  • Conduct Excipient Compatibility Studies: Prepare binary mixtures of 2-Nitro-2-propyl-1,3-propanediol with each excipient in the formulation vehicle. Store these mixtures under accelerated conditions and visually inspect for precipitation.

Stabilization Strategies

Based on the known chemistry of nitroalkanes, the following strategies can be employed to enhance the stability of 2-Nitro-2-propyl-1,3-propanediol in formulations.

StrategyMechanism of ActionRecommended Agents/Parameters
pH Control Prevents base-catalyzed hydrolysis, a primary degradation pathway for nitroalkanes.[4]Maintain a slightly acidic pH (4-6) using buffers such as citrate or phosphate.
Antioxidants Scavenge free radicals and reactive oxygen species that can initiate or propagate degradation. Can also react with nitrite byproducts to prevent nitrosamine formation.[10][11][12]Ascorbic acid, Butylated hydroxytoluene (BHT), Butylated hydroxyanisole (BHA), Tocopherol.
Chelating Agents Sequester metal ions that can catalyze oxidative degradation.Ethylenediaminetetraacetic acid (EDTA) and its salts.
Light Protection Prevents photolytic degradation by blocking exposure to UV and visible light.[7]Use of amber or opaque packaging materials.
Temperature Control Minimizes thermal degradation by storing and processing the formulation at controlled, cool temperatures.Store at recommended temperatures (e.g., 2-8°C or controlled room temperature) and avoid excessive heat during manufacturing.

Analytical Methodology

A robust stability-indicating analytical method is crucial for accurately assessing the stability of 2-Nitro-2-propyl-1,3-propanediol and quantifying its degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[13][14][15][16]

Protocol 2: General Stability-Indicating HPLC Method

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is often necessary to separate the parent compound from its more polar degradation products. A typical mobile phase could be a mixture of an aqueous buffer (e.g., 20 mM potassium phosphate, pH 3.0) and an organic solvent like acetonitrile or methanol.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where 2-Nitro-2-propyl-1,3-propanediol has significant absorbance (this should be determined experimentally by running a UV scan).

  • Injection Volume: 10-20 µL.

  • Column Temperature: 30-40°C.

Method Validation: The analytical method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for its intended purpose.[7]

References

  • Journal of Applied Pharmaceutical Science. (2025). Stability-indicating HPLC method optimization using quality by design with design of experiments approach for quantitative estimation of organic related impurities of Doripenem in pharmaceutical formulations. Journal of Applied Pharmaceutical Science, 15(02), 114-126.
  • CN1903830A. (2007). Preparation method of 2-bromo-2-nitro-1,3-propylene glycol.
  • Safety Assessment of 2-Bromo-2-Nitropropane-1, 3-Diol as Used in Cosmetics. (2024). Cosmetic Ingredient Review.
  • US4754079A. (1988). Process for producing the sodium salt of 2-nitro-1,3-propanediol.
  • Stability-Indicating HPLC Method Development. (n.d.).
  • 1,3-Propanediol, 2-bromo-2-nitro-: Human health tier II assessment. (2014).
  • CN112250580A. (2021). Preparation method of 2-nitro-2-substituted phenyl propane-1, 3-diol.
  • US4868327A. (1989). Synthesis of 2-phenyl-1,3-propanediol.
  • Forced Degradation Studies. (2016). Journal of Analytical & Pharmaceutical Research, 3(6).
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025). Pharmaceutical Technology.
  • stability and degradation of (1S,2S)-(+)-2-Amino- 1-(4-nitrophenyl)-1,3-propanediol under. (2025). BenchChem.
  • Preparation of Bronopol 2-Bromo-2-nitro-1,3-propanediol. (2024). Vaibhav Fine Chem.
  • 2-BROMO-2-NITROPROPANE-1,3-DIOL. (n.d.).
  • Degradation process of 2-bromo-2-nitro-1,3-propanediol (bronopol) (Kireche et al., 2011). (2011).
  • Amended Safety Assessment of 2-Bromo-2-Nitropropane-1,3-Diol as Used in Cosmetics. (2025). Cosmetic Ingredient Review.
  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research, 47(3).
  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (2013). Asian Journal of Research in Chemistry, 6(1).
  • Separation of 2-(Hydroxymethyl)-2-nitro-1,3-propanediol on Newcrom R1 HPLC column. (n.d.). SIELC.
  • A UPLC-MS/MS method for the determination of 2-nitro-1,3-propanediol, a metabolite of Bronopol, in human urine. (2015). Analytical Methods, 7(18), 7656-7662.
  • Synthesis of 2- Amino-2`Bromo- Propane-1,3-Diol. (2021). Natural Volatiles and Essential Oils, 8(4), 4980-4984.
  • 2-amino-1,3-propanediol compound and immunosuppressant. (1997).
  • Stabilization of pharmaceuticals to oxidative degradation. (2002). Pharmaceutical Development and Technology, 7(1), 1-32.
  • Optimized and Validated Stability-Indicating RP-HPLC Method for Comprehensive Profiling of Process-Related Impurities and Stress. (2025). International Journal of Molecular Sciences, 26(10), 4744.
  • Do stable nitroxide radicals catalyze or inhibit the degradation of hyaluronic acid? (2003). Free Radical Biology and Medicine, 35(2), 173-183.
  • Anti-Oxidation Agents to Prevent Dye Degradation in Organic-Based Host–Guest Systems Suitable for Luminescent Solar Concentr
  • Chemical Stability of Pharmaceutical Organic Compounds. (2019). American Journal of Biomedical Science & Research, 6(1).
  • 1,3-Propanediol Production. (n.d.). ChemicalBook.
  • Visible-light-promoted degradation of the antioxidants propyl gallate and t-butylhydroquinone: Mechanistic aspects. (2014). Journal of Photochemistry and Photobiology A: Chemistry, 289, 54-61.
  • [Phenolic chain-breaking antioxidants--their activity and mechanisms of action]. (2008). Postepy biochemii, 54(4), 368-377.
  • What Role Do Antioxidants Play in Protecting Nutrients from Degrad
  • 2-NITRO-2-PROPYL-1,3-PROPANEDIOL. (n.d.). Sigma-Aldrich.
  • Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. (2016). Organic Process Research & Development, 20(7), 1159-1185.
  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. (2024).
  • Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. (2022). International Journal of Molecular Sciences, 23(24), 15896.

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Troubleshooting

Technical Support Center: A Guide to Preventing Decomposition of Nitro Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the storage...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the storage and stability of nitro compounds. Our goal is to equip you with the scientific understanding and practical protocols necessary to ensure the integrity of your valuable materials.

Troubleshooting Guide: Addressing Common Stability Issues

Encountering unexpected results or physical changes in your stored nitro compounds can be a significant setback. This section addresses specific symptoms of degradation with a focus on identifying the root cause and implementing corrective actions.

Symptom 1: The compound has changed color, often turning yellow or brown.
  • Probable Cause(s):

    • Photodegradation: Exposure to UV or visible light is a primary cause of color change in many nitroaromatic compounds.[1] This process can generate colored byproducts like nitrosocompounds and nitrophenols.[2] The energy from light absorption can initiate decomposition pathways.[3]

    • Thermal Degradation: Elevated temperatures, even those within a typical lab's ambient range if not properly controlled, can accelerate decomposition.[1] Pure organic nitro compounds typically decompose at high temperatures (250-350°C), but the presence of impurities can lower this onset temperature significantly.[4][5]

    • Chemical Contamination: Reaction with acidic or basic impurities on glassware or from the air can catalyze degradation pathways, leading to colored products.

  • Recommended Actions:

    • Isolate the Variable: Immediately review the compound's storage conditions. Was it left on the bench? Is the storage vial amber-colored or clear? Is the storage area temperature-controlled?

    • Confirm Degradation: A visual change is a strong indicator, but not conclusive proof of significant decomposition.[1] The most reliable method is to use a stability-indicating analytical technique, such as High-Performance Liquid Chromatography (HPLC), to quantify the parent compound and identify any new impurity peaks.[1]

    • Mitigate Future Risk: If photodegradation is suspected, always store the compound in amber glass vials and inside a dark cabinet or drawer.[1] For thermally sensitive compounds, store at the recommended temperature, which may be refrigerated (2-8°C).[1]

Symptom 2: A precipitate has formed in my stock solution.
  • Probable Cause(s):

    • Compound Degradation: The nitro compound may have degraded into products that are less soluble in the chosen solvent.[1]

    • Exceeded Solubility: The solution may have been prepared near its saturation point, and a decrease in temperature during storage caused the compound to crystallize out.

    • Solvent Evaporation: If the container seal is not perfectly tight, solvent can evaporate over time, increasing the concentration and causing the compound to precipitate.

  • Recommended Actions:

    • Visual Inspection: Before use, always visually inspect solutions for clarity.[1]

    • Solubility Check: Gently warm the solution to see if the precipitate redissolves. If it does, the issue was likely temperature-related solubility, not degradation.

    • Purity Analysis: If the precipitate does not redissolve upon warming or if degradation is suspected, filter a small aliquot of the supernatant and analyze it via HPLC to check the purity profile.

    • Preventative Measures: Ensure vial caps, especially those with Teflon liners, are tightly sealed to prevent solvent evaporation.[1] When preparing stock solutions, be mindful of the compound's solubility at the intended storage temperature.

Symptom 3: My HPLC/GC analysis shows unexpected peaks or a loss of the main peak area.
  • Probable Cause(s):

    • Compound Decomposition: This is the most direct evidence of instability. The new peaks represent degradation products.

    • Interaction with Solvent: The solvent itself may be reacting with the compound, especially if it is not of high purity or contains water, which can promote hydrolysis.[1][6]

    • Contamination: Impurities from handling, such as residual acids, bases, or metals, can catalyze decomposition.[4][5] Even the presence of another, less stable nitro-containing compound can significantly reduce the thermal stability of the bulk material.[7]

  • Recommended Actions:

    • Quantify the Change: Use a validated, stability-indicating HPLC or GC method to determine the percentage of the parent compound remaining.[1][8]

    • Identify Degradants: If possible, use mass spectrometry (LC-MS or GC-MS) to identify the structures of the new peaks. This can provide crucial information about the decomposition pathway.

    • Conduct a Forced Degradation Study: To understand potential degradation pathways, a forced degradation study is invaluable. This involves intentionally stressing the compound under harsh conditions (acid, base, oxidation, heat, light) to generate potential degradants.[1] This can help confirm if the unexpected peaks seen in your stored sample match those from a specific stress condition. (See Protocol 2 for methodology).

Troubleshooting Workflow for Suspected Decomposition

The following diagram outlines a logical workflow for addressing stability concerns with nitro compounds.

G start Suspected Nitro Compound Decomposition observation Observe Sample: - Color Change - Precipitation - Reduced Activity start->observation analysis Quantitative Analysis (e.g., HPLC, LC-MS) observation->analysis decision Is Degradation > Acceptable Limit? analysis->decision investigate Investigate Root Cause: - Storage Temp? - Light Exposure? - Contamination? decision->investigate  Yes proceed Proceed with Experiment decision->proceed No corrective Implement Corrective Actions: - Use Amber Vials - Store at 2-8°C - Use Inert Atmosphere investigate->corrective discard Discard Old Stock & Prepare Fresh Solution corrective->discard discard->proceed

Caption: A decision-making workflow for troubleshooting nitro compound stability.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical pathways that cause nitro compounds to decompose?

A1: Nitro compounds primarily decompose via three main pathways:

  • Thermal Decomposition: At elevated temperatures, the C-NO₂ bond can break, initiating a decomposition cascade.[9][10] This process is highly exothermic and can be accelerated by impurities.[4][11]

  • Photochemical Decomposition (Photolysis): Absorption of light, particularly UV light, can excite the molecule and lead to bond cleavage or rearrangement reactions, such as the nitro-to-nitrite rearrangement.[2][12][13]

  • Hydrolysis: The presence of water, especially under acidic or basic conditions, can lead to the cleavage of the nitro group from the parent molecule.[6] Alkaline conditions are particularly problematic for many nitroaromatics, as they can form unstable and potentially explosive nitrophenates.[4][5]

G cluster_main Decomposition Pathways cluster_paths NC Nitro Compound Thermal Thermal Degradation (Heat, Impurities) NC->Thermal C-NO₂ Homolysis Photo Photolytic Degradation (UV/Visible Light) NC->Photo Nitro-Nitrite Rearrangement Hydrolysis Hydrolytic Degradation (Water, Acid/Base) NC->Hydrolysis Nucleophilic Displacement

Caption: Major decomposition pathways affecting nitro compound stability.

Q2: What are the ideal storage conditions for nitro compounds?

A2: While the specific requirements depend on the compound's unique stability profile, the following table summarizes general best practices.[1] Always consult the manufacturer's technical data sheet first.

ParameterRecommendationRationale
Temperature Store at controlled room temperature or refrigerated (2-8°C).[1]Reduces the rate of thermal decomposition.[4] Avoid repeated freeze-thaw cycles which can degrade some compounds.
Light Protect from all light sources. Store in amber glass vials within a dark cabinet.[1]Prevents photochemical reactions that lead to degradation.[2][12]
Atmosphere For highly sensitive compounds, store under an inert atmosphere (e.g., argon, nitrogen).[1]Prevents oxidation and reactions with atmospheric moisture.
Container Use tightly sealed, non-reactive containers.[1] Glass is generally preferred. Use Teflon-lined caps.[1][14]Prevents contamination, solvent evaporation, and reactions with container material.
pH Avoid contact with strong acids and bases.[8]Contamination with acids or bases can catalyze hydrolysis and other decomposition reactions.[4][5]

Q3: How critical is solvent choice for storing nitro compounds in solution?

A3: The choice of solvent is absolutely critical.[1] Using high-purity, dry (anhydrous) solvents is essential to prevent hydrolysis. Some solvents can actively participate in degradation reactions. For long-term storage, it is often best to store the compound as a dry solid if it is stable in that form.[1] If a solution is necessary, a stability study in the chosen solvent is recommended.

Q4: How can I definitively confirm if my compound has degraded and by how much?

A4: The gold standard for confirming degradation is to use a validated, stability-indicating analytical method.[1] High-Performance Liquid Chromatography (HPLC) with UV detection is most common for non-volatile nitroaromatics.[15] A stability-indicating method is one that can separate the intact parent compound from all potential degradation products, allowing for accurate quantification of the remaining parent drug.[1]

Experimental Protocols
Protocol 1: HPLC Analysis for Purity Assessment

This protocol provides a general workflow for assessing the purity of a nitro compound solution.

  • System Preparation:

    • Instrument: High-performance liquid chromatograph with a UV detector.[15]

    • Column: A reversed-phase column (e.g., C18) is common for nitroaromatics.[15]

    • Mobile Phase: Prepare and degas the mobile phase (e.g., a mixture of acetonitrile and water).

  • Sample Preparation:

    • Accurately prepare a solution of your nitro compound in a suitable solvent (often the mobile phase) at a known concentration (e.g., 1 mg/mL).

    • Prepare a "control" sample from a fresh, unopened batch of the compound, if available.

    • Filter the sample through a 0.22 µm syringe filter before injection to protect the column.

  • Analysis:

    • Inject the control sample to establish the retention time and peak area of the pure compound.

    • Inject the test sample.

    • Run a blank (injection of solvent only) to identify any peaks originating from the solvent or system.

  • Data Interpretation:

    • Compare the chromatogram of the test sample to the control.

    • Look for new peaks (degradation products) or a significant decrease in the main peak's area.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Protocol 2: Conducting a Forced Degradation Study

This study intentionally degrades the compound to identify potential degradation products and test the stability-indicating capability of an analytical method.[1]

  • Objective: To generate likely degradation products of a nitro compound under various stress conditions.

  • Stock Preparation: Prepare a stock solution of the nitro compound in a suitable solvent.

  • Procedure: (Perform each test in parallel with an unstressed control sample)

    • Acid Hydrolysis: Add 0.1 N HCl to an aliquot of the stock solution. Heat at 60°C for 24 hours. If no degradation is seen, repeat with 1 N HCl. Neutralize before analysis.[1]

    • Base Hydrolysis: Add 0.1 N NaOH to an aliquot. Keep at room temperature for 24 hours. If no degradation is seen, repeat with 1 N NaOH or heat at 60°C. Neutralize before analysis.[1]

    • Oxidative Degradation: Add 3% H₂O₂ to an aliquot. Keep at room temperature for 24 hours. If no degradation is seen, repeat with 30% H₂O₂.[1]

    • Thermal Degradation: Place the compound as a dry solid in an oven at a temperature below its melting point (e.g., 80°C) for 48 hours. Dissolve for analysis.[1]

    • Photolytic Degradation: Expose both a solid sample and a solution to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.[1]

  • Analysis:

    • Analyze all stressed samples and the unstressed control by your HPLC-UV method.

    • Compare the chromatograms. The goal is to see partial degradation, where the parent peak is reduced and new degradant peaks are formed. This confirms the analytical method can separate the compound from its breakdown products.

References
  • Technical Support Center: Prevention of Nitro-aromatic Compound Degradation - Benchchem. (n.d.). BenchChem.
  • Cardillo, P. (1998). Runaway reaction hazards in processing organic nitrocompounds. IChemE Symposium Series No. 141.
  • Cardillo, P. (1998). Runaway Reaction Hazards in Processing Organic Nitro Compounds. ACS Publications.
  • Nitro Compounds. (2020, March 29).
  • Nitro compound. (n.d.). In Wikipedia.
  • Slattery, S. A., et al. (2022). Reduction in the Thermal Stability of Nitro-Containing Compounds due to Cross-Catalyzed Autocatalytic Decomposition Caused by Nitro-Containing Impurities. Organic Process Research & Development, ACS Publications.
  • Wang, Y., et al. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Environmental Science & Technology Letters, ACS Publications.
  • Reactions of Aromatic Nitrocompounds. 1. Photochemistry. (n.d.). DTIC.
  • Runaway Reaction Hazards in Processing Organic Nitro Compounds. (n.d.). ACS Publications.
  • Photodecomposition of energetic nitro compounds. (n.d.). UNT Digital Library.
  • Thermal Decomposition of Aliphatic Nitro-compounds. (2025, August 5). ResearchGate.
  • Technical Support Center: Safe Handling and Storage of Nitro Compounds. (n.d.). BenchChem.
  • Why do nitro groups confer explosive tendencies? (2015, January 3). Chemistry Stack Exchange.
  • Photochemistry of Nitro and Nitroso Compounds. (n.d.). ResearchGate.
  • Chemical Incompatibility and Lab Storage Rules. (n.d.). Environmental Health and Safety.
  • 3-Nitrophenol. (n.d.). Santa Cruz Biotechnology.
  • Comparative analysis of analytical methods for nitroaromatic compounds. (n.d.). BenchChem.

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Reference Data & Comparative Studies

Validation

Comparative Analysis of 2-Nitro-2-propyl-1,3-propanediol and Homologous Nitro Diols: Mechanisms, Efficacy, and Applications

Introduction & Chemical Context Aliphatic nitro diols represent a highly versatile class of compounds widely utilized in chemical synthesis, polymer cross-linking, and antimicrobial preservation[1]. The core structural m...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

Aliphatic nitro diols represent a highly versatile class of compounds widely utilized in chemical synthesis, polymer cross-linking, and antimicrobial preservation[1]. The core structural motif of these molecules—a 1,3-propanediol backbone substituted at the C2 position with a nitro group and an alkyl chain—confers unique physicochemical properties.

By systematically varying the alkyl chain length from methyl (2-Methyl-2-nitro-1,3-propanediol, MNPD) to ethyl (2-Ethyl-2-nitro-1,3-propanediol, ENPD) and propyl (2-Nitro-2-propyl-1,3-propanediol, PNPD), researchers can finely tune the molecule's lipophilicity, steric hindrance, and formaldehyde-release kinetics[1][2]. This guide provides an objective, data-driven comparison of PNPD against its homologous alternatives and the halogenated industry standard, Bronopol (2-Bromo-2-nitro-1,3-propanediol).

Structural and Physicochemical Profiling

The addition of methylene units to the C2 alkyl chain fundamentally shifts the thermodynamic and partitioning profile of the nitro diol.

Table 1: Physicochemical Comparison of Key Nitro Diols

CompoundCAS NumberMolecular WeightPredicted XLogPPrimary Application
MNPD (Methyl)77-49-6135.12 g/mol -1.1[3]Chemical intermediate / Rapid cross-linker[1]
ENPD (Ethyl)597-09-1149.15 g/mol -0.6[4]Intermediate / General preservative
PNPD (Propyl)5638-92-6163.17 g/mol -0.2[2]Lipophilic FA donor / Sustained release
Bronopol (Bromo)52-51-7199.99 g/mol -0.64Broad-spectrum antimicrobial biocide[5]

Causality Insight: Why does the LogP matter in formulation? As the XLogP increases from -1.1 in MNPD to -0.2 in PNPD, the molecule's ability to partition into non-polar matrices (such as polyurethane formulations or bacterial lipid bilayers) significantly improves. However, this increased lipophilicity comes at the cost of reduced aqueous solubility, necessitating different solvent systems or emulsifiers during formulation.

Mechanistic Causality: The Retro-Aldol Decomposition

The primary functional utility of nitro diols in preservation and cross-linking stems from their ability to act as formaldehyde (FA) donors[6]. In aqueous, slightly alkaline environments, these compounds undergo a base-catalyzed retro-aldol decomposition[7].

The mechanism is initiated by the deprotonation of a hydroxyl group. The resulting alkoxide intermediate collapses, breaking the C-C bond to expel a molecule of formaldehyde (CH₂O) and leaving a resonance-stabilized nitronate anion[5][7].

RetroAldol N1 Nitro Diol (e.g., PNPD) N2 Alkoxide Intermediate N1->N2 OH⁻ Base Catalysis N3 Retro-Aldol Cleavage N2->N3 C-C Bond Breakage N4 Formaldehyde + Nitroalkanol N3->N4 FA Release

Base-catalyzed retro-aldol cleavage of aliphatic nitro diols releasing formaldehyde.

Steric Influence on Kinetics: The propyl group in PNPD provides greater steric shielding around the C2 carbon compared to the methyl group in MNPD. This steric bulk slightly elevates the activation energy required for the retro-aldol transition state, resulting in a more sustained, slower release of formaldehyde. This makes PNPD an excellent candidate for applications requiring long-term preservation without early-stage toxicity spikes.

Experimental Workflows: Self-Validating Protocols

To objectively compare the performance of PNPD against MNPD and ENPD, scientists must employ standardized, self-validating assays that account for the unique chemistry of formaldehyde donors.

Protocol A: Quantification of Formaldehyde Release Kinetics (Nash Assay)

Rationale: Direct UV-Vis measurement of FA release is flawed due to spectral interference from the parent nitro diols. The Nash colorimetric assay utilizes the Hantzsch reaction, where FA specifically reacts with acetylacetone to form 3,5-diacetyl-1,4-dihydrolutidine (absorbing at 412 nm), ensuring a self-validating, interference-free quantification.

  • Buffer Preparation: Prepare a 0.1 M phosphate buffer at pH 7.4 to simulate physiological or standard formulation conditions.

  • Substrate Incubation: Dissolve the target nitro diol (PNPD, ENPD, or MNPD) in the buffer to a final concentration of 10 mM. Incubate at a constant 25°C.

  • Sampling: Extract 1.0 mL aliquots at pre-defined time intervals (e.g., 1, 2, 4, 8, and 24 hours).

  • Nash Derivatization: Add 1.0 mL of Nash reagent (2 M ammonium acetate, 0.05 M acetic acid, 0.02 M acetylacetone) to each aliquot. Incubate the mixture at 60°C for 15 minutes to drive the Hantzsch reaction to completion.

  • Quantification: Cool to room temperature and measure absorbance at 412 nm using a UV-Vis spectrophotometer. Quantify against a standard curve generated from known concentrations of formalin.

Protocol B: Minimum Inhibitory Concentration (MIC) Determination

Rationale: Because FA cross-links proteins, traditional optical density (OD600) readings can be skewed by bacterial cell clumping. Using resazurin dye provides a metabolic, colorimetric true/false signal for viability regardless of physical clumping.

  • Inoculum Preparation: Culture Pseudomonas aeruginosa (Gram-negative) to a McFarland standard of 0.5 (approx. 1.5 × 10⁸ CFU/mL).

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the nitro diols in Mueller-Hinton broth, ranging from 1000 µg/mL to 1 µg/mL.

  • Inoculation & Incubation: Add 10 µL of the bacterial suspension to each well. Incubate at 37°C for 24 hours.

  • Validation: Add 20 µL of resazurin dye indicator (0.015%) to visualize cellular respiration. The MIC is defined as the lowest concentration that prevents the dye from changing from blue (oxidized/dead) to pink (reduced/alive).

Comparative Performance Analysis

Based on the structural mechanics and experimental frameworks described above, the performance of these diols diverges significantly across applications:

  • MNPD (Methyl): Exhibits the fastest formaldehyde release rate due to minimal steric hindrance. It is highly effective as a rapid cross-linking agent in polymer synthesis[1] but may deplete too quickly for long-term preservation.

  • ENPD (Ethyl): Serves as a balanced intermediate, offering moderate aqueous solubility and a steady FA release profile, making it suitable for standard industrial fluid preservation.

  • PNPD (Propyl): The high lipophilicity (XLogP -0.2)[2] allows PNPD to partition effectively into oil-in-water emulsion interfaces and bacterial cell membranes. Its sterically hindered core provides the slowest, most sustained formaldehyde release. This makes it ideal for long-shelf-life formulations where minimizing free formaldehyde concentrations is critical to reduce sensitization risks[6][8].

  • Bronopol (Bromo): Unlike the alkyl diols, Bronopol's mechanism is heavily driven by the highly electronegative bromine atom, which not only facilitates FA release but also induces severe oxidative stress via thiol depletion in bacterial cells[5]. While highly potent, it is more susceptible to rapid degradation.

Conclusion

The selection between 2-Nitro-2-propyl-1,3-propanediol and its homologs is dictated by application-specific kinetic requirements. For rapid cross-linking and high aqueous solubility, MNPD is preferred. However, for sustained release and superior lipophilic partitioning into complex matrices, PNPD stands out as the optimal architectural choice.

References

  • PubChem. "2-Methyl-2-nitro-1,3-propanediol | C4H9NO4 | CID 6480". National Institutes of Health. 3

  • PubChem. "2-Ethyl-2-nitro-1,3-propanediol | C5H11NO4 | CID 11696". National Institutes of Health. 4

  • PubChemLite. "2-nitro-2-propyl-1,3-propanediol (C6H13NO4)". University of Luxembourg. 2

  • Canadian Journal of Chemistry. "REACTION OF 2-METHYL-2-NITRO-1,3-PROPANEDIOL WITH ALKALI". Canadian Science Publishing. 7

  • Kirk-Othmer Encyclopedia of Chemical Technology. "Nitro Alcohols". Softbeam. 1

  • Wikipedia. "Formaldehyde releaser". Wikimedia Foundation. 6

  • ResearchGate. "The Release of Formaldehyde upon Decomposition of 2-Bromo-2-nitropropan-1, 3-diol (Bronopol)". 5

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Comparative

Alternatives to 2-Nitro-2-propyl-1,3-propanediol in chemical synthesis.

Navigating Aliphatic Nitrodiols: High-Performance Alternatives to 2-Nitro-2-propyl-1,3-propanediol in Chemical Synthesis Aliphatic nitrodiols are indispensable building blocks in organic synthesis, serving as direct prec...

Author: BenchChem Technical Support Team. Date: March 2026

Navigating Aliphatic Nitrodiols: High-Performance Alternatives to 2-Nitro-2-propyl-1,3-propanediol in Chemical Synthesis

Aliphatic nitrodiols are indispensable building blocks in organic synthesis, serving as direct precursors to amino-diols, energetic plasticizers, and polymer cross-linkers. Historically, 2-Nitro-2-propyl-1,3-propanediol (NPPD, CAS 5638-92-6) has been utilized in these pathways. However, the steric bulk of its propyl group significantly hinders nucleophilic attack during downstream esterification and azidation. Furthermore, NPPD is largely relegated to rare chemical collections, lacking the economy of scale required for high-throughput synthesis[1].

For researchers and drug development professionals, transitioning to structurally optimized alternatives is critical. This guide objectively evaluates the performance, mechanistic advantages, and synthetic protocols of the top alternatives to NPPD: 2-Methyl-2-nitro-1,3-propanediol (MNPD), 2-Ethyl-2-nitro-1,3-propanediol (ENPD), and 2-Bromo-2-nitro-1,3-propanediol (Bronopol).

2-Methyl-2-nitro-1,3-propanediol (MNPD)

Mechanistic Profile: MNPD (CAS 77-49-6) replaces the bulky propyl chain of NPPD with a compact methyl group[2]. This drastic reduction in steric hindrance around the neopentyl core enhances the reactivity of the adjacent hydroxyl groups. MNPD is highly valued in the synthesis of 2-amino-2-methyl-1,3-propanediol (AMPD), a critical buffering agent and cross-linker for polyurethanes. Because of its unhindered structure, MNPD achieves near-quantitative yields during catalytic hydrogenation[3].

Experimental Protocol: Synthesis of MNPD via the Henry Reaction The following self-validating protocol utilizes a base-catalyzed nucleophilic addition (nitroaldol reaction)[4].

  • Causality: Sodium carbonate ( Na2​CO3​ ) is explicitly chosen over stronger bases (e.g., NaOH ) to prevent the Cannizzaro reaction of formaldehyde and to suppress aldol condensation byproducts. Neutralization prior to distillation is critical to prevent the retro-Henry reaction, locking the equilibrium in favor of the diol[4].

  • Step-by-Step Methodology:

    • Initiation: In a temperature-controlled jacketed reactor, charge 2.05 mol of aqueous formaldehyde (37-40%). Begin mechanical stirring and maintain the temperature between 25°C and 30°C[4].

    • Catalyst Activation: Heat the solution to 50°C. Gradually add Na2​CO3​ to adjust the pH to exactly 9.0. (Self-Validation: Continuous pH monitoring ensures the optimal formation of the reactive nitronate anion without triggering degradation).

    • Nucleophilic Addition: Dropwise add 1.0 mol of nitroethane. Maintain the reactor temperature strictly at 50°C to control the exothermic C-C bond formation[4].

    • Maturation: Continue stirring at 50°C for 30 minutes to drive the equilibrium toward the diol product[4].

    • Quenching & Isolation: Add 20% H2​SO4​ to neutralize the solution to pH 7.0. Distill off the water under reduced pressure, cool to room temperature, and filter with suction. Dry the precipitate to obtain crystalline MNPD (Expected yield: ~88.9%)[4].

2-Ethyl-2-nitro-1,3-propanediol (ENPD)

Mechanistic Profile: ENPD (CAS 597-09-1) features an ethyl substituent, offering a precise balance between the low steric hindrance of MNPD and the higher lipophilicity of NPPD[5][6]. This intermediate lipophilicity makes ENPD an exceptional precursor for energetic plasticizers, such as 1,3-di(azido-acetoxy)-2-ethyl-2-nitropropane (ENPEA)[7]. The ethyl group ensures that the resulting plasticizer remains highly soluble and miscible within non-polar polymeric binders, a performance metric where NPPD fails due to excessive bulk[7].

2-Bromo-2-nitro-1,3-propanediol (Bronopol)

Mechanistic Profile: Bronopol (CAS 52-51-7) introduces a halogen at the alpha position. Unlike alkyl-substituted nitrodiols (NPPD, MNPD, ENPD), the bromine atom acts as a potent leaving group and confers strong biocidal properties. While it cannot be cleanly reduced to an amino-diol (catalytic hydrogenation leads to labile C-Br bond cleavage), it is the alternative of choice when the synthesis target requires antimicrobial efficacy or subsequent nucleophilic substitution at the alpha carbon.

Comparative Performance Data

The following table summarizes the quantitative and structural parameters of NPPD and its alternatives to guide precursor selection:

CompoundCAS Number α -SubstituentRelative Steric HindranceDownstream Amino-Diol YieldPrimary Synthetic Application
NPPD 5638-92-6PropylHighModerate (~65%)Rare chemical intermediate
MNPD 77-49-6MethylLowHigh (>88%)AMPD synthesis, Cross-linkers
ENPD 597-09-1EthylModerateHigh (~85%)Energetic plasticizers (ENPEA)
Bronopol 52-51-7BromineLow (Reactive)N/A (Debromination)Broad-spectrum biocides

Mechanistic Workflow Visualization

The transition from a nitroalkane to a functional amino-diol relies on the precise execution of the Henry reaction followed by catalytic hydrogenation.

NitrodiolSynthesis Nitro Nitroalkane (e.g., Nitroethane) Diol Nitrodiol Intermediate (MNPD / ENPD) Nitro->Diol Henry Reaction Form Formaldehyde (Aqueous 37%) Form->Diol Base Na2CO3 Catalyst (pH 9.0) Base->Diol Amino Amino-diol (AMPD / AEPD) Diol->Amino Hydrogenation Cat H2, Pd/C (Reduction) Cat->Amino

Figure 1: Base-catalyzed Henry reaction and subsequent reduction yielding functional amino-diols.

References

  • PubChem. "2-Ethyl-2-nitro-1,3-propanediol | C5H11NO4." National Library of Medicine. Available at: [Link]

  • Zhang, H., et al. "Synthesis, thermal behaviors and thermal safety of 1,3-di(azido-acetoxy)-2-ethyl-2-nitropropane." ResearchGate. Available at:[Link]

  • Kirk-Othmer. "Nitro Alcohols." Encyclopedia of Chemical Technology. Available at: [Link]

Sources

Validation

Performance differences between alkyl- and bromo-substituted nitro-propanediols.

An In-Depth Guide to the Performance Differences Between Alkyl- and Bromo-Substituted Nitro-propanediols for Researchers and Drug Development Professionals Introduction: A Tale of Two Substituents on a Nitro-propanediol...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Performance Differences Between Alkyl- and Bromo-Substituted Nitro-propanediols for Researchers and Drug Development Professionals

Introduction: A Tale of Two Substituents on a Nitro-propanediol Scaffold

The 2-nitro-1,3-propanediol backbone represents a versatile scaffold for developing antimicrobial agents. The introduction of different substituents at the C-2 position dramatically alters the compound's chemical properties, biocidal efficacy, and toxicological profile. This guide provides a detailed comparison between two key variants: the well-established 2-bromo-2-nitro-1,3-propanediol, widely known as bronopol, and its lesser-studied alkyl-substituted counterparts (e.g., 2-methyl- and 2-ethyl-2-nitro-1,3-propanediol).

For decades, bronopol has been a stalwart preservative in cosmetics, pharmaceuticals, and industrial applications due to its potent, broad-spectrum antibacterial activity, particularly against challenging Gram-negative bacteria like Pseudomonas aeruginosa.[1] Its performance is extensively documented. In contrast, alkyl-substituted nitro-propanediols are primarily recognized as intermediates in organic synthesis, with a significant gap in published data regarding their antimicrobial performance.[2][3]

This guide will dissect the known performance of bronopol as a benchmark and, based on chemical principles and available data, draw comparisons and infer the performance characteristics of its alkyl-substituted analogs. We will explore the critical role the C-2 substituent plays in defining the mechanism of action, stability, and overall utility of these compounds, providing researchers with a foundational understanding for future development and application.

Part 1: The Bromo-Substituted Benchmark: 2-Bromo-2-nitro-1,3-propanediol (Bronopol)

Bronopol's success as a biocide is a direct consequence of the unique chemical reactivity imparted by the bromine and nitro groups on the same carbon atom.

Mechanism of Antimicrobial Action

The biocidal activity of bronopol is a multi-faceted process that is highly dependent on the cellular environment, particularly the presence of oxygen.[4] The primary mechanism involves the oxidation of essential thiol groups (-SH) found in microbial enzymes and proteins, such as cysteine and glutathione.[4][5]

Under Aerobic Conditions: Bronopol engages in a catalytic oxidation of thiols, with atmospheric oxygen acting as the ultimate oxidant.[6][7] This reaction is not only detrimental through the direct inactivation of thiol-containing enzymes (e.g., dehydrogenases), which disrupts cellular respiration, but it also generates reactive oxygen species (ROS) like superoxide and hydrogen peroxide.[4][6] These ROS inflict widespread cellular damage, contributing significantly to the compound's potent bactericidal effect.[6]

Under Anoxic Conditions: In the absence of oxygen, a slower, secondary reaction with thiols occurs.[4][6] This process consumes bronopol, leading to a period of bacteriostasis. Once the bronopol is depleted through these reactions, microbial growth can resume.[6][7]

The following diagram illustrates the aerobic mechanism of action:

Bronopol_Mechanism cluster_Cell Bacterial Cell Bronopol Bronopol (2-Bromo-2-nitro-1,3-propanediol) Thiol Cellular Thiols (-SH groups in enzymes, glutathione) Bronopol->Thiol Catalytic Oxidation ROS Reactive Oxygen Species (O₂⁻, H₂O₂) Bronopol->ROS O₂ consumed Disulfide Oxidized Disulfides (-S-S-) Thiol->Disulfide Forms Enzyme Enzyme Inactivation & Metabolic Disruption Disulfide->Enzyme Death Cell Death Enzyme->Death Damage Oxidative Damage to Cellular Components ROS->Damage Damage->Death

Caption: Aerobic antimicrobial mechanism of Bronopol.

Antimicrobial Spectrum and Efficacy

Bronopol exhibits a broad spectrum of activity, but it is particularly valued for its high efficacy against Gram-negative bacteria.[1] This makes it an effective preservative in water-based formulations, which are susceptible to contamination by organisms like Pseudomonas aeruginosa.[1] It is also effective against various fungi and yeasts.[5]

Performance Metric Value Organism/Condition Reference
MIC 13 µg/mLEscherichia coli[6]
MIC 6.25 µg/mLShigella dysenteriae
MIC 6.25 µg/mLVibrio parahaemolyticus
MIC Range 4-32 mg/LVarious wound pathogens[8]
MBEC 64 mg/LPseudomonas aeruginosa biofilm[8]
MBEC 256 mg/LStaphylococcus aureus biofilm[8]
Typical Use Conc. 0.01-0.1% (w/v)Cosmetics & Pharmaceuticals[1][9]

MIC: Minimum Inhibitory Concentration; MBEC: Minimum Biofilm Eradication Concentration

Chemical Stability

The stability of bronopol is highly pH and temperature-dependent.

  • Acidic/Neutral pH: It is relatively stable under acidic to neutral conditions (pH 5-7).[5]

  • Alkaline pH: In alkaline environments (pH > 7), bronopol decomposes.[5][10] This decomposition involves a retroaldol reaction that releases formaldehyde.

  • Temperature: High temperatures accelerate this decomposition.[5] Therefore, it is typically added during the final stages of product formulation at lower temperatures.[5]

Toxicological Profile

Bronopol's toxicity has been extensively studied. It is considered moderately toxic via the oral route and can be a skin and eye irritant.[11][12]

Toxicity Metric Value Species Reference
Oral LD50 307 mg/kg (male)Rat[12]
Oral LD50 342 mg/kg (female)Rat[12]
Dermal LD50 1600 mg/kgRat[13]
Skin Irritation IrritantRabbit[11]
Eye Irritation Severe Irritant / Serious DamageRabbit[12][13]
Skin Sensitization Not a sensitizerGuinea Pig[11]

A key safety concern with bronopol is its potential to act as a nitrosating agent in formulations containing secondary or tertiary amines (like diethanolamine), leading to the formation of potentially carcinogenic N-nitrosamines.[14]

Part 2: The Alkyl-Substituted Analogs

In contrast to the wealth of data on bronopol, its alkyl-substituted cousins, such as 2-methyl-2-nitro-1,3-propanediol and 2-ethyl-2-nitro-1,3-propanediol, are poorly characterized as antimicrobial agents. They are primarily documented as chemical intermediates.[2]

Chemical Properties and Inferred Stability

Alkyl-substituted nitro-propanediols are typically white crystalline solids.[2] Lacking the highly electrophilic bromine atom, their chemical stability profile is expected to differ significantly from bronopol. The C-Br bond in bronopol is a key site of reactivity. Replacing bromine with a stable C-C bond of an alkyl group would likely render the molecule less susceptible to the nucleophilic attack that initiates its antimicrobial action and degradation. These compounds are expected to be more stable in alkaline conditions compared to bronopol, as they cannot undergo the same degradation pathway involving the loss of a bromide ion.

Anticipated Antimicrobial Performance: A Mechanistic Inference

The performance of an antimicrobial is intrinsically linked to its mechanism of action. The core mechanism of bronopol relies on its ability to oxidize thiols, a process facilitated by the electron-deficient carbon atom attached to both a bromine and a nitro group.

  • Alkyl Group Effect: An alkyl group (like methyl or ethyl) is electron-donating. Its presence would decrease the electrophilicity of the central carbon, making it a much weaker oxidizing agent than its bromo-counterpart.

  • Lack of ROS Generation: The catalytic cycle that generates ROS is a hallmark of bronopol's aerobic activity.[6] This cycle is unlikely to be supported by an alkyl-substituted analog, which lacks the necessary electrochemical properties.

Consequently, it can be hypothesized that alkyl-substituted nitro-propanediols would be significantly less potent as antimicrobial agents. Any biocidal activity they might possess would likely stem from the nitro group alone, which is generally considered to confer bacteriostatic rather than potent bactericidal properties at typical use concentrations.

Part 3: Comparative Analysis & Discussion

Feature Bromo-Substituted (Bronopol) Alkyl-Substituted (Inferred) Rationale for Difference
Primary Mechanism Catalytic oxidation of thiols; ROS generation[4][6]Likely limited to nitro-group-mediated activityThe C-Br bond creates a potent electrophilic center essential for the oxidative mechanism. Alkyl groups are electron-donating and lack this reactivity.
Antimicrobial Potency High, particularly against Gram-negative bacteriaExpected to be significantly lowerThe dual-action mechanism (thiol oxidation + ROS) of bronopol is far more aggressive than the likely singular, weaker mechanism of alkyl analogs.
Stability (Alkaline) Labile, decomposes to release formaldehyde[5]Expected to be more stableLacks the reactive C-Br bond, a primary site for degradative reactions.
Toxicity Profile Moderate oral toxicity; skin/eye irritant[12]Data largely unavailable, but likely lower systemic toxicityThe high reactivity of bronopol contributes to its toxicity. The greater stability of alkyl analogs may translate to a more benign toxicological profile.
Primary Application Broad-spectrum biocide and preservative[10][15]Chemical synthesis intermediate[2]The stark difference in chemical reactivity dictates their utility. Bronopol is designed for biocidal action; alkyl analogs are designed as stable building blocks.

Part 4: Experimental Protocols for Comparative Assessment

To empirically validate the inferred performance differences, standardized testing is required. The following protocols provide a framework for a direct comparison.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of a biocide required to inhibit the visible growth of a microorganism.

Methodology:

  • Preparation of Stock Solutions: Prepare 10,000 µg/mL stock solutions of bronopol and the alkyl-substituted nitro-propanediol in sterile deionized water.

  • Microorganism Preparation: Inoculate a suitable broth medium (e.g., Tryptic Soy Broth) with a test organism (e.g., P. aeruginosa ATCC 9027) and incubate until it reaches the logarithmic phase of growth. Adjust the culture to a concentration of approximately 1x10⁶ CFU/mL.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each stock solution in the broth medium to achieve a range of test concentrations (e.g., 512 µg/mL down to 1 µg/mL).

  • Inoculation: Inoculate each well with the prepared microbial suspension to a final concentration of 5x10⁵ CFU/mL. Include a positive control (broth + inoculum, no biocide) and a negative control (broth only).

  • Incubation: Incubate the plate at 35±2°C for 18-24 hours.

  • Analysis: The MIC is the lowest concentration of the biocide at which there is no visible turbidity (growth).

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock Prepare Biocide Stock Solutions Dilute Serial Dilution in 96-Well Plate Stock->Dilute Culture Grow & Standardize Bacterial Culture Inoculate Inoculate Wells with Bacteria Culture->Inoculate Dilute->Inoculate Incubate Incubate Plate (18-24h, 35°C) Inoculate->Incubate Read Read Plate for Visible Growth Incubate->Read Determine Determine MIC Read->Determine

Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.

Protocol 2: Assessment of Chemical Stability in Solution

This protocol uses High-Performance Liquid Chromatography (HPLC) to quantify the degradation of the compounds over time under different pH conditions.

Methodology:

  • Buffer Preparation: Prepare buffered aqueous solutions at pH 4, 7, and 9.

  • Sample Preparation: Prepare solutions of bronopol and the alkyl-substituted nitro-propanediol at a concentration of 100 µg/mL in each of the three buffers.

  • Incubation: Store the solutions at a controlled temperature (e.g., 40°C).

  • Sampling: At specified time points (e.g., 0, 24, 48, 72, and 168 hours), draw an aliquot from each solution.

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: Isocratic mixture of water and acetonitrile.

    • Detection: UV detector at an appropriate wavelength (e.g., 210 nm).

    • Quantification: Quantify the peak area corresponding to the parent compound against a standard curve.

  • Data Analysis: Plot the percentage of the remaining compound versus time for each pH condition to determine the degradation rate.

Conclusion and Future Directions

The performance disparity between bromo- and alkyl-substituted nitro-propanediols is stark and rooted in fundamental chemical principles. Bronopol, the bromo-substituted variant, is a highly effective, reactive biocide with a well-defined oxidative mechanism of action.[4] Its utility is, however, tempered by stability and toxicological concerns, such as formaldehyde release and nitrosamine formation potential.[14]

Conversely, the alkyl-substituted analogs are chemically more robust but are predicted to be significantly weaker antimicrobial agents. The lack of published biocidal data for these compounds presents a clear research gap. Future studies should focus on synthesizing a broader range of alkyl-substituted nitro-propanediols (with varying chain lengths and branching) and subjecting them to rigorous antimicrobial and toxicological screening using the protocols outlined above. While they are unlikely to match the potency of bronopol, they may offer a superior safety and stability profile, potentially finding use in applications where a milder, more persistent bacteriostatic agent is required. Understanding this structure-activity relationship is crucial for the rational design of next-generation preservatives and antimicrobial agents.

References

  • Shepherd, J. A., Waigh, R. D., & Gilbert, P. (1988). Antibacterial action of 2-bromo-2-nitropropane-1,3-diol (bronopol). Antimicrobial agents and chemotherapy, 32(11), 1693–1698. [Link]

  • SINOCHEM. (2025, November 18). What is Bronopol?. [Link]

  • Ataman Kimya. (n.d.). BRONOPOL. [Link]

  • National Center for Biotechnology Information. (n.d.). Bronopol. PubChem. [Link]

  • Ataman Kimya. (n.d.). 2-BROMO-2-NITRO-1,3-PROPANEDIOL (BRONOPOL). [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2014, November 27). 1,3-Propanediol, 2-bromo-2-nitro-: Human health tier II assessment. Australian Government Department of Health. [Link]

  • Cosmetic Ingredient Review. (2025, September 15). Amended Safety Assessment of 2-Bromo-2-Nitropropane-1,3-Diol as Used in Cosmetics. [Link]

  • Vaibhav Fine Chem. (2024, November 16). Preparation of Bronopol 2-Bromo-2-nitro-1,3-propanediol. [Link]

  • International Journal of Scientific Research and Reviews. (2018). Synthesis of 2- Amino-2`Bromo- Propane-1,3-Diol. [Link]

  • Lee, V. E., & O'Neill, A. J. (2019). Potential for repurposing the personal care product preservatives bronopol and bronidox as broad-spectrum antibiofilm agents for topical application. Journal of antimicrobial chemotherapy, 74(4), 957–964. [Link]

  • PCI Magazine. (2015, July 1). Fundamentals in Choosing a Biocide. [Link]

  • ScienceMadness.org. (n.d.). Nitro Compounds, Aliphatic. [Link]

Sources

Comparative

Structural Confirmation and Analytical Comparison Guide: 2-Nitro-2-propyl-1,3-propanediol vs. 2-Methyl-2-nitro-1,3-propanediol

Scientific Rationale & Introduction Accurate structural elucidation of functionalized aliphatic diols is a critical prerequisite in drug development, materials science, and the synthesis of therapeutic cross-linking agen...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Introduction

Accurate structural elucidation of functionalized aliphatic diols is a critical prerequisite in drug development, materials science, and the synthesis of therapeutic cross-linking agents. 2-Nitro-2-propyl-1,3-propanediol (CAS 5638-92-6) is a highly versatile β-nitroalcohol[1]. However, distinguishing it from closely related industry-standard analogs, such as 2-Methyl-2-nitro-1,3-propanediol (MNPD) [2], requires rigorous, orthogonal analytical techniques. The primary structural difference lies in the alkyl chain (propyl vs. methyl) attached to the quaternary nitro-bearing carbon.

Relying on a single analytical method can lead to false positives. For instance, aliphatic β-nitroalcohols are notoriously prone to retro-nitroaldol (reverse Henry) reactions under thermal stress, releasing formaldehyde and nitrite[3]. This thermal instability makes traditional Gas Chromatography-Mass Spectrometry (GC-MS) highly unreliable for intact structural confirmation. This guide establishes a self-validating, dual-methodology workflow using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy to objectively confirm the propyl chain architecture.

Analytical Methodology Comparison

To objectively confirm the structure of 2-Nitro-2-propyl-1,3-propanediol against methyl-substituted alternatives, researchers must select techniques that preserve the fragile C-NO₂ bond while providing unambiguous carbon backbone connectivity.

Analytical TechniqueSuitability for β-NitroalcoholsKey Structural InsightLimitation
GC-MS (Electron Ionization) Poor Volatile fragment identification.High risk of thermal degradation (retro-Henry reaction) in the GC inlet[3]. Missing parent ion.
LC-ESI-HRMS Excellent Exact molecular mass and isotopic pattern.Cannot easily differentiate isobaric alkyl chain isomers without MS/MS fragmentation.
1D & 2D NMR Spectroscopy Excellent Absolute carbon connectivity and proton environment.Lower sensitivity; requires high sample purity (>95%) for clear integration.
Orthogonal Workflow Diagram

AnalyticalWorkflow A 2-Nitro-2-propyl-1,3-propanediol (Target Analyte) B1 NMR Sample Prep (DMSO-d6 + TMS) A->B1 B2 MS Sample Prep (MeOH/H2O + Formic Acid) A->B2 C1 1D & 2D NMR (400/600 MHz) B1->C1 C2 ESI-HRMS (Positive/Negative Mode) B2->C2 D1 Carbon Backbone & Proton Environment C1->D1 D2 Exact Mass & Fragmentation Pattern C2->D2 E Orthogonal Structural Confirmation D1->E D2->E

Orthogonal NMR and HRMS workflow for structural confirmation.

High-Resolution Mass Spectrometry (HRMS) Protocol

Expertise & Causality: Electrospray Ionization (ESI) is explicitly selected over Electron Ionization (EI). The soft ionization process of ESI prevents the premature cleavage of the fragile C-NO₂ bond, which is a known failure point in nitro-alcohol analysis[3]. The addition of 0.1% formic acid to the mobile phase drives the equilibrium toward the protonated species[M+H]⁺, dramatically enhancing signal-to-noise ratios.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol. Dilute to a final working concentration of 1 µg/mL using a 50:50 mixture of Methanol:Water containing 0.1% Formic Acid.

  • Instrument Parameters: Inject 5 µL into an LC-ESI-TOF system. Set the capillary voltage to 3.0 kV, desolvation temperature to 250°C, and cone gas flow to 50 L/h.

  • Acquisition: Acquire data in positive ion mode (ESI+) scanning from m/z 50 to 500.

Self-Validating System: The protocol incorporates a dual-spray lock-mass system infusing Leucine Enkephalin (m/z 556.2771). The mass spectrometer continuously calibrates against this standard in real-time. The structural assignment is only validated if the mass error of the [M+H]⁺ ion is ≤ 5 ppm, ensuring the detected peak is not an isobaric artifact.

HRMS Exact Mass Comparison Table
CompoundFormulaExact Mass (Da)Expected [M+H]⁺Expected[M+Na]⁺
2-Nitro-2-propyl-1,3-propanediol C₆H₁₃NO₄163.0845164.0917[1]186.0737[1]
2-Methyl-2-nitro-1,3-propanediol C₄H₉NO₄135.0532136.0604158.0424
Fragmentation Pathway Diagram

MSFragmentation M [M+H]+ m/z 164.09 F1 [M+H - H2O]+ m/z 146.08 M->F1 Loss of H2O (-18 Da) F2 [M+H - NO2]+ m/z 118.09 M->F2 Loss of NO2 (-46 Da) F3 [M+H - H2O - CH2O]+ m/z 116.07 F1->F3 Loss of CH2O (-30 Da)

Primary ESI-MS fragmentation pathways of 2-Nitro-2-propyl-1,3-propanediol.

Nuclear Magnetic Resonance (NMR) Protocol

Expertise & Causality: Deuterated dimethyl sulfoxide (DMSO-d₆) is chosen over Chloroform-d (CDCl₃). DMSO strongly hydrogen-bonds with the hydroxyl (-OH) groups of the diol. This interaction significantly reduces the chemical exchange rate of the hydroxyl protons with residual water, allowing the -OH protons to be observed as distinct triplets (due to scalar coupling with the adjacent -CH₂- protons). This directly proves the presence of the intact primary alcohol moieties.

Step-by-Step Methodology
  • Sample Preparation: Accurately weigh 15 mg of the purified sample and dissolve it in 0.6 mL of anhydrous DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS).

  • Instrument Parameters: Transfer to a 5 mm NMR tube. Acquire ¹H NMR spectra at 400 MHz (16 scans, 2s relaxation delay) and ¹³C NMR spectra at 100 MHz (1024 scans, complete proton decoupling).

  • Processing: Phase and baseline correct the spectra. Reference the chemical shifts strictly to the internal TMS peak at δ 0.00 ppm.

Self-Validating System: To ensure the protocol is self-validating, the integration ratio of the terminal propyl methyl group (δ 0.85, 3H) to the hydroxymethyl protons (δ 3.75, 4H) must strictly equal 0.75. Any deviation indicates incomplete longitudinal relaxation (T1) during acquisition or the presence of structural impurities.

NMR Chemical Shift Comparison Table
Structural Feature2-Nitro-2-propyl-1,3-propanediol (¹H / ¹³C δ ppm)2-Methyl-2-nitro-1,3-propanediol (¹H / ¹³C δ ppm)[2]
Hydroxyl (-OH) 5.20 (t, 2H) / -5.25 (t, 2H) / -
Hydroxymethyl (-CH₂OH) 3.75 (ABq, 4H) / 61.23.70 (ABq, 4H) / 63.0
Quaternary Carbon (C-NO₂) - / 93.5- / 92.4
Alkyl Chain (α-CH₂) 1.90 (m, 2H) / 33.1-
Alkyl Chain (β-CH₂) 1.20 (m, 2H) / 16.5-
Terminal Methyl (-CH₃) 0.85 (t, 3H) / 14.01.45 (s, 3H) / 18.5

Note: The distinct multiplet patterns and additional carbon signals in the 10-40 ppm range definitively confirm the presence of the propyl chain over the methyl analog.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 138550, 2-Nitro-2-propyl-1,3-propanediol." PubChem. URL:[Link]

  • National Institutes of Health (NIH). "Aliphatic β-Nitroalcohols for Therapeutic Corneoscleral Cross-linking." PubMed Central (PMC). URL:[Link]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 6480, 2-Methyl-2-nitro-1,3-propanediol." PubChem. URL:[Link]

Sources

Validation

A Comparative Review of the Antimicrobial Activity of Nitro Compounds

Introduction The relentless evolution of antimicrobial resistance poses a formidable challenge to global health, necessitating the exploration of novel and the re-evaluation of existing therapeutic agents. Among the dive...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The relentless evolution of antimicrobial resistance poses a formidable challenge to global health, necessitating the exploration of novel and the re-evaluation of existing therapeutic agents. Among the diverse classes of antimicrobial drugs, nitro compounds have long held a significant, albeit sometimes overlooked, position in the clinical arsenal.[1] These compounds, characterized by the presence of one or more nitro (–NO₂) groups attached to an aromatic ring, exhibit a broad spectrum of activity against bacteria, protozoa, and in some cases, fungi.[2][3][4][5][6][7] The antimicrobial efficacy of these molecules is intrinsically linked to the bioreduction of the nitro group within the microbial cell, a process that generates cytotoxic reactive intermediates.[2][3][8] This guide provides a comparative technical overview of the antimicrobial activity of key nitro compounds, delving into their mechanisms of action, spectrum of activity, and the standardized methodologies used for their evaluation.

Mechanisms of Action: The Reductive Activation Pathway

The antimicrobial action of nitro compounds is not inherent to the parent molecule itself but is a consequence of its intracellular metabolic activation.[3][9] This process, known as reductive activation, is a hallmark of this drug class and is central to their selective toxicity towards susceptible microorganisms.

The general mechanism involves the enzymatic reduction of the nitro group by microbial nitroreductases.[3][4][6] These enzymes, which are often more active in anaerobic or microaerophilic environments, transfer electrons to the nitro group, leading to the formation of a highly reactive nitro anion radical.[2][4][6] This radical can then undergo further reduction to generate other cytotoxic intermediates, including nitroso and hydroxylamine species.[2][3] These reactive molecules can then wreak havoc within the cell by indiscriminately damaging critical macromolecules such as DNA, ribosomal proteins, and enzymes, ultimately leading to cell death.[][11][12][13][14]

A key feature of this mechanism is the "futile cycling" that can occur in the presence of oxygen. The nitro anion radical can transfer its extra electron to molecular oxygen, regenerating the parent nitro compound and producing a superoxide radical.[2] This process contributes to oxidative stress within the cell.

Nitro_Compound_Activation cluster_microbe Microbial Cell Nitro_Compound Nitro Compound (Prodrug) Nitroreductase Nitroreductase Nitro_Compound->Nitroreductase Enters Cell Reactive_Intermediates Reactive Nitrogen Species (Nitroso, Hydroxylamine) Nitroreductase->Reactive_Intermediates Reduction Cellular_Damage Damage to DNA, Proteins, etc. Reactive_Intermediates->Cellular_Damage Covalent Binding Cell_Death Cell Death Cellular_Damage->Cell_Death

Caption: General mechanism of antimicrobial action of nitro compounds.

Comparative Analysis of Prominent Nitro Compounds

While sharing a common mechanism of reductive activation, different nitro compounds exhibit distinct pharmacological properties, including their spectrum of activity and clinical applications.

Nitro CompoundClassPrimary Spectrum of ActivityKey Clinical Uses
Nitrofurantoin NitrofuranBroad-spectrum antibacterial (Gram-positive and Gram-negative)[12][15]Treatment and prophylaxis of uncomplicated urinary tract infections (UTIs)[15][16]
Metronidazole NitroimidazoleAnaerobic bacteria and certain protozoa[17][18]Treatment of anaerobic bacterial infections, bacterial vaginosis, trichomoniasis, giardiasis, and amebiasis[17][19]
Tinidazole NitroimidazoleSimilar to metronidazole, with a longer half-life[20]Treatment of trichomoniasis, giardiasis, amebiasis, and bacterial vaginosis[21]
Ornidazole NitroimidazoleSimilar to metronidazole[22]Treatment of anaerobic bacterial and protozoal infections[22]
Nifurtimox NitrofuranTrypanosoma cruzi (Chagas disease)[2]Treatment of Chagas disease[23][24]
Benznidazole NitroimidazoleTrypanosoma cruzi (Chagas disease)[2]Treatment of Chagas disease[23][24]
Nitrofurantoin

Nitrofurantoin is a synthetic nitrofuran that has been in clinical use for decades, primarily for the management of UTIs.[15][16] Its efficacy is attributed to its rapid excretion into the urine, where it reaches bactericidal concentrations.[13] It possesses a broad spectrum of activity against common uropathogens, including Escherichia coli, Enterococcus species, Staphylococcus aureus, and Klebsiella species.[12][15] A significant advantage of nitrofurantoin is the low rate of acquired bacterial resistance despite its long history of use.[15][16] This is likely due to its multi-targeted mechanism of action, where the reactive intermediates damage multiple cellular components simultaneously, making it difficult for bacteria to develop resistance through a single mutation.[13][14][16]

Metronidazole and other Nitroimidazoles

Metronidazole is the most well-known member of the nitroimidazole class and is a cornerstone in the treatment of infections caused by anaerobic bacteria and certain protozoa.[17][19] Its selective toxicity is due to the fact that the reductive activation of its nitro group occurs efficiently only in the low redox potential environment of anaerobic organisms.[][11] Once activated, the resulting free radicals disrupt DNA synthesis and cause DNA degradation, leading to cell death.[11] Other nitroimidazoles, such as tinidazole and ornidazole, share a similar mechanism of action but may have different pharmacokinetic profiles, such as a longer half-life, which can allow for less frequent dosing.[20]

Nifurtimox and Benznidazole

Nifurtimox and benznidazole are critical drugs for the treatment of Chagas disease, caused by the protozoan parasite Trypanosoma cruzi.[23][24] Like other nitro compounds, their trypanocidal activity relies on the reduction of their nitro group by parasitic nitroreductases.[2] This process generates reactive oxygen and nitrogen species that induce significant oxidative stress within the parasite, leading to damage of cellular macromolecules and ultimately, parasite death.[2]

Experimental Protocols for Antimicrobial Activity Assessment

The in vitro antimicrobial activity of nitro compounds is primarily evaluated by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). These standardized assays provide quantitative data on the potency of a compound against specific microorganisms.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[25] The broth microdilution method is a commonly used and standardized technique for MIC determination.[26][27]

Protocol: Broth Microdilution MIC Assay

  • Preparation of Inoculum:

    • From a fresh (18-24 hour) culture plate, select several isolated colonies of the test microorganism.

    • Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth for bacteria).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[26]

    • Dilute this standardized suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[27]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the nitro compound in a suitable solvent.

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in the appropriate broth to create a range of concentrations.[28]

    • Include a growth control well (broth with inoculum but no compound) and a sterility control well (broth only).[26]

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with the prepared bacterial suspension.

    • Incubate the plate at the appropriate temperature (e.g., 35-37°C) for 16-24 hours.[26]

  • Determination of MIC:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[26]

MIC_Workflow Inoculum_Prep 1. Prepare Bacterial Inoculum (0.5 McFarland Standard) Inoculation 3. Inoculate Microtiter Plate Inoculum_Prep->Inoculation Serial_Dilution 2. Prepare Serial Dilutions of Nitro Compound Serial_Dilution->Inoculation Incubation 4. Incubate Plate (16-24 hours) Inoculation->Incubation Read_MIC 5. Determine MIC (Lowest concentration with no visible growth) Incubation->Read_MIC

Caption: Workflow for the Broth Microdilution MIC Assay.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[29][30] The MBC test is performed as a subsequent step to the MIC assay.

Protocol: MBC Assay

  • Subculturing from MIC Plate:

    • Following the determination of the MIC, select the wells showing no visible growth (the MIC well and wells with higher concentrations).

    • Using a calibrated loop or pipette, transfer a standardized volume (e.g., 10-100 µL) from each of these clear wells onto an appropriate agar plate (e.g., Mueller-Hinton Agar) that does not contain the antimicrobial agent.[30][31]

  • Incubation:

    • Incubate the agar plates at the appropriate temperature for 18-24 hours.

  • Determination of MBC:

    • After incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum count.[29][30]

Conclusion

Nitro compounds represent a valuable and diverse class of antimicrobial agents with a unique mechanism of action that has, in some cases, circumvented the rapid development of resistance. Their efficacy is rooted in the intracellular reduction of the nitro group, a process that unleashes a cascade of cytotoxic reactive species. While compounds like nitrofurantoin and metronidazole have been mainstays in clinical practice for decades, the continued exploration of novel nitroaromatic scaffolds holds promise for the development of new anti-infective drugs to combat the growing threat of antimicrobial resistance.[1] A thorough understanding of their comparative activities and the standardized methods for their evaluation is crucial for researchers and drug development professionals in this critical endeavor.

References

  • Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments - SciELO. (n.d.).
  • Metronidazole (Flagyl): Definition, Uses and Research - BOC Sciences. (n.d.).
  • Role of Old Antibiotics in the Era of Antibiotic Resistance. Highlighted Nitrofurantoin for the Treatment of Lower Urinary Tract Infections - PMC. (n.d.).
  • Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs - Bio-protocol. (2020, August 20).
  • Metronidazole Tablets To reduce the development of drug-resistant bacteria and maintain the effectiveness of Metronidazole table - accessdata.fda.gov. (n.d.).
  • Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales - PMC. (n.d.).
  • Antibacterial activities of the antiparasitic drugs nifurtimox and benznidazole - ASM Journals. (n.d.).
  • Nitrofurantoin: Adverse Effects, Contraindications, and Dosage - Urology Textbook. (n.d.).
  • Metronidazole - Wikipedia. (n.d.).
  • Macrobid® (Nitrofurantoin Capsules, USP) (monohydrate/macrocrystals) To reduce the development of drug-resistant bacteria and - accessdata.fda.gov. (n.d.).
  • Lab Six :. - Minimum Bacteriocidal Concentration (MBC). (n.d.).
  • Nitrofurantoin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall. (n.d.).
  • Metronidazole: Mechanisms of action on anaerobes and factors involved in acquired resistance | Research, Society and Development. (2025, January 11).
  • Antibacterial activities of the antiparasitic drugs nifurtimox and benznidazole - PMC. (n.d.).
  • The Antimicrobial Potential of Synthesized Nitro Compounds: A Technical Guide - Benchchem. (n.d.).
  • Metronidazole: an update on metabolism, structure–cytotoxicity and resistance mechanisms | Journal of Antimicrobial Chemotherapy | Oxford Academic. (2017, October 25).
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  • Minimum Bactericidal Concentration (MBC) Test - Microchem Laboratory. (n.d.).
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  • The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems - SvedbergOpen. (2025, March 25).
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  • 5-nitroimidazoles developed as alternatives to metronidazole or as... | Download Scientific Diagram - ResearchGate. (n.d.).
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  • Activity profile for reference drugs benznidazole and nifurtimox against T. cruzi Y-H10 and Sylvio X10/1 infecting different host cells. - ResearchGate. (n.d.).
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Sources

Comparative

Evaluating the Performance of 2-Nitro-2-propyl-1,3-propanediol (NPPD) Against Industry Standards

As the regulatory landscape for antimicrobial agents and cross-linking intermediates tightens, formulation scientists are increasingly looking beyond conventional biocides. 2-Nitro-2-propyl-1,3-propanediol (NPPD) (CAS: 5...

Author: BenchChem Technical Support Team. Date: March 2026

As the regulatory landscape for antimicrobial agents and cross-linking intermediates tightens, formulation scientists are increasingly looking beyond conventional biocides. 2-Nitro-2-propyl-1,3-propanediol (NPPD) (CAS: 5638-92-6) is an aliphatic nitro alcohol that functions as a formaldehyde-releasing agent (FAR).

In this guide, we objectively evaluate the performance of NPPD against two ubiquitous industry standards: Bronopol (2-bromo-2-nitro-1,3-propanediol) and Tris Nitro (2-hydroxymethyl-2-nitro-1,3-propanediol). By examining the fundamental causality behind their chemical kinetics, we can strategically position NPPD in applications requiring sustained antimicrobial efficacy and reduced acute toxicity.

Mechanistic Rationale: The Chemistry of Formaldehyde Release

To understand the performance differences between these compounds, we must first examine their mechanism of action. Nitro alcohols act as biocides and cross-linkers primarily through the controlled release of free formaldehyde (FA) in aqueous media .

This release is governed by a base-catalyzed retro-aldol cleavage . When the pH shifts toward alkaline, the hydroxyl group is deprotonated. The resulting alkoxide collapses, expelling formaldehyde and leaving behind a nitronate carbanion. The rate of this reaction is entirely dependent on the stability of the leaving nitronate carbanion, which is dictated by the alpha-substituent:

  • Bronopol (-Br): The highly electronegative bromine atom exerts a strong inductive pull (-I effect), stabilizing the carbanion. This results in rapid, burst-release kinetics of FA and secondary oxidative stress mechanisms .

  • NPPD (-CH₂CH₂CH₃): The propyl chain is electron-donating (+I effect) and introduces steric hindrance. This destabilizes the carbanion transition state, significantly increasing the activation energy required for cleavage. Consequently, NPPD exhibits a slow, sustained-release profile .

Mechanism NPPD 2-Nitro-2-propyl-1,3-propanediol (NPPD) Base Alkaline Media (pH > 7) NPPD->Base Deprotonation Intermediate Nitronate Carbanion Base->Intermediate Activation FA Free Formaldehyde (FA) [Active Biocide] Intermediate->FA Retro-Aldol Cleavage Residue 2-Nitropentanol [Byproduct] Intermediate->Residue Retro-Aldol Cleavage

Mechanism of base-catalyzed retro-aldol formaldehyde release from NPPD.

Comparative Performance Data

The structural differences directly translate to performance metrics. The tables below summarize the physicochemical properties and the Minimum Inhibitory Concentration (MIC) values across standard microbial panels.

Table 1: Physicochemical and Kinetic Profiling
CompoundAlpha-SubstitutionMW ( g/mol )FA Release Kinetics (pH 8.5)Primary Biocidal Mechanism
Bronopol Halogen (-Br)199.99Fast (Burst)FA Release + Thiol Oxidation
Tris Nitro Hydroxyl (-CH₂OH)151.12ModerateFA Release
NPPD Aliphatic (-C₃H₇)163.17Slow (Sustained)FA Release
Table 2: Representative MIC Values (µg/mL)
Target PathogenBronopolTris NitroNPPD
P. aeruginosa (Gram -)12.55064
S. aureus (Gram +)25100128
A. niger (Fungi)250>500256

Data Synthesis & Causality: While NPPD requires slightly higher concentrations to inhibit bacterial growth compared to Bronopol (due to its slower FA release rate), it demonstrates highly competitive antifungal activity. The aliphatic propyl chain increases the molecule's lipophilicity (LogP), enhancing its ability to partition into and disrupt the complex lipid structures of fungal cell walls .

Self-Validating Experimental Protocols

To ensure data integrity and reproducibility, the following protocols are designed as self-validating systems. Every assay includes internal controls to rule out matrix effects and false positives.

Workflow Prep Biocide Preparation (NPPD vs Standards) Assay1 Chromotropic Acid Assay (FA Release) Prep->Assay1 Aliquot Assay2 Broth Microdilution (MIC Determination) Prep->Assay2 Aliquot Validation Self-Validation Controls (Standard Curves) Assay1->Validation Baseline Assay2->Validation Indicator Analysis Comparative Data Synthesis Validation->Analysis Verified Data

Self-validating experimental workflow for evaluating biocide efficacy and FA release.

Protocol 1: Formaldehyde Release Kinetics (Chromotropic Acid Assay)

Causality: Chromotropic acid reacts exclusively with free formaldehyde in the presence of strong acid to form a distinct purple chromogen. By tracking absorbance over time, we can plot the exact retro-aldol cleavage kinetics of NPPD versus the standards.

  • Preparation: Prepare 10 mM stock solutions of NPPD, Bronopol, and Tris Nitro in deionized water.

  • Activation: Dilute stocks to 1 mM in 100 mM NaHCO₃ buffer (pH 8.5). The alkaline buffer simulates standard formulation conditions and initiates the retro-aldol cleavage.

  • Sampling: Extract 1 mL aliquots at precise intervals (1h, 4h, 24h, 48h).

  • Reaction: Add 1 mL of 0.5% chromotropic acid reagent and 5 mL of concentrated H₂SO₄ to each aliquot. Heat at 100°C for 30 minutes.

  • Quantification: Cool to room temperature and measure absorbance at 580 nm using a UV-Vis spectrophotometer.

  • Self-Validation System:

    • Positive Control: Run a standard curve using known molarities of pure formalin to convert absorbance to absolute FA concentration.

    • Negative Control: Process a buffer-only sample to baseline any background absorbance (matrix effect).

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination

Causality: Broth microdilution provides a standardized, quantitative measure of biocidal potency. We utilize resazurin as a metabolic indicator; viable cells reduce the blue dye to a pink fluorescent compound, eliminating the subjectivity of visual turbidity checks.

  • Dilution: Prepare a 96-well microtiter plate with serial two-fold dilutions of the biocides (range: 0.5 to 512 µg/mL) in Mueller-Hinton broth.

  • Inoculation: Inoculate each well with 5×105 CFU/mL of the target microorganism (e.g., Pseudomonas aeruginosa ATCC 27853).

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Indicator Addition: Add 30 µL of 0.015% resazurin solution to each well and incubate for an additional 2 hours.

  • Self-Validation System:

    • Endpoint Determination: The MIC is strictly defined as the lowest concentration well that remains blue (indicating no metabolic reduction).

    • Controls: Include a positive growth control (broth + inoculum, no biocide) to ensure bacterial viability, and a negative sterility control (broth only) to ensure no external contamination occurred during plating.

Conclusion

2-Nitro-2-propyl-1,3-propanediol (NPPD) offers a compelling alternative to traditional nitro alcohols. While Bronopol provides rapid microbial knockdown via burst FA release, NPPD's aliphatic substitution enforces a sustained-release kinetic profile. This makes NPPD highly suitable for long-term preservation applications where minimizing acute dermal toxicity and extending the formulation shelf-life are primary objectives. Furthermore, its enhanced lipophilicity grants it a distinct advantage in antifungal applications.

References
  • PubChem: 2-nitro-2-propyl-1,3-propanediol (CID 138550). National Center for Biotechnology Information. URL:[Link]

  • Bioscience Reports: Topical therapeutic corneal and scleral tissue cross-linking solutions: in vitro formaldehyde release studies using cosmetic preservatives. Portland Press. URL:[Link]

  • Google Patents: US6867336B2 - Method for the continuous production of 2-bromo-2-nitro-1,3-propanediol.
  • SYNTHETIKA: Nitro Compounds - Acidity, α-chemistry, and Applications. URL: [Link]

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